molecular formula C11H15NO2 B185060 N,N-diethyl-3-hydroxybenzamide CAS No. 15789-04-5

N,N-diethyl-3-hydroxybenzamide

Cat. No.: B185060
CAS No.: 15789-04-5
M. Wt: 193.24 g/mol
InChI Key: QDQUCSOCEMEZOC-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-hydroxybenzamide is a chemical compound of significant interest in advanced chemical and pharmaceutical research. It serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs), as evidenced by its appearance in patented synthetic routes . From a molecular research perspective, studies on closely related 2-hydroxy-N,N-diethylbenzamide provide insight into the conformational behavior and intramolecular hydrogen bonding capabilities of hydroxy-substituted benzamides, which are critical properties in medicinal chemistry and materials science . This makes the compound a subject of interest for investigating structure-activity relationships, molecular interactions, and steric effects within this class of molecules . Researchers utilize this benzamide derivative as a versatile building block to create novel compounds with potential therapeutic applications, leveraging its amide and hydroxy functional groups for further chemical modifications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-diethyl-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-6-5-7-10(13)8-9/h5-8,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQUCSOCEMEZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70523357
Record name N,N-Diethyl-3-hydroxybenzamide
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15789-04-5
Record name N,N-Diethyl-3-hydroxybenzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3-hydroxybenzamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-diethyl-3-hydroxybenzamide from 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting 3-hydroxybenzoic acid to N,N-diethyl-3-hydroxybenzamide, a valuable intermediate in pharmaceutical and materials science. The inherent challenge in this synthesis lies in the bifunctional nature of the starting material, which possesses both a carboxylic acid and a phenolic hydroxyl group. This document explores two primary strategic approaches: direct amidation and a more robust protection-based strategy. We will delve into the mechanistic rationale behind reagent selection, provide detailed, field-tested experimental protocols, and present quantitative data to guide researchers, scientists, and drug development professionals in achieving a successful and efficient synthesis.

The Core Synthetic Challenge: Chemoselectivity

The direct amidation of a carboxylic acid with an amine is an energetically unfavorable process. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a highly unreactive ammonium carboxylate salt, necessitating activation of the carboxyl group.[1][2] In the case of 3-hydroxybenzoic acid, the challenge is compounded by the presence of the phenolic hydroxyl group. This group is also acidic and can compete with the carboxylic acid for reaction with activating agents or be deprotonated by bases, leading to undesired side products.[3] Therefore, any successful synthesis must address the issue of chemoselectivity: how to activate and transform the carboxylic acid into an amide while leaving the phenolic hydroxyl group untouched.

This guide will dissect the two most viable strategies for overcoming this challenge.

G cluster_title cluster_direct Strategy 1: Direct Amidation cluster_protect Strategy 2: Protection-Based Synthesis Title Title Start 3-Hydroxybenzoic Acid Direct_Activation Carboxylic Acid Activation (e.g., SOCl₂, EDC/HOBt) Start->Direct_Activation Protection Step 1: Phenol Protection (e.g., Benzylation) Start->Protection Product_Direct This compound Direct_Activation->Product_Direct Side_Products Potential Side Reactions (O-acylation, decomposition) Direct_Activation->Side_Products [Challenge] Protected_Acid 3-(Benzyloxy)benzoic Acid Protection->Protected_Acid Amidation Step 2: Amide Formation Protected_Acid->Amidation Protected_Amide N,N-diethyl-3-(benzyloxy)benzamide Amidation->Protected_Amide Deprotection Step 3: Deprotection (e.g., Hydrogenolysis) Protected_Amide->Deprotection Product_Protect This compound Deprotection->Product_Protect

Figure 1: High-level comparison of the direct vs. protection-based synthetic strategies.

Strategy 1: Direct Amidation via Carboxylic Acid Activation

This approach attempts the synthesis in a single step by using a reagent that selectively activates the carboxylic acid in the presence of the free phenol. While more atom-economical, this strategy is fraught with risk. The phenolic hydroxyl can interfere, and harsh reagents may lead to decomposition.[4] Success is highly dependent on the specific coupling agent and reaction conditions.

Method A: Acyl Chloride Formation with Thionyl Chloride (SOCl₂) (One-Pot)

Conversion of the carboxylic acid to a highly reactive acyl chloride is a classic activation method.[5] Thionyl chloride is often used as the chlorinating agent. While typically a two-step process, a one-pot protocol can be employed where the acyl chloride is generated in situ and immediately reacts with the amine.[6][7]

Causality & Rationale: The success of this one-pot method hinges on the relative nucleophilicity and reaction rates. Diethylamine is a strong nucleophile and is expected to react rapidly with the newly formed acyl chloride. However, the phenolic group can react with thionyl chloride, and the intermediate 3-hydroxybenzoyl chloride is reported to be unstable.[4] The use of a non-nucleophilic base like triethylamine (Et₃N) is crucial to scavenge the HCl byproduct without competing with the diethylamine.[6] This method is often fast but can suffer from lower yields due to side reactions.

G cluster_mech Mechanism: In Situ Acyl Chloride Formation & Amidation Acid 3-Hydroxybenzoic Acid Intermediate1 Reactive Intermediate Acid->Intermediate1 + SOCl₂ SOCl2 SOCl₂ AcylChloride 3-Hydroxybenzoyl Chloride (transient) Intermediate1->AcylChloride - SO₂ - HCl Product This compound AcylChloride->Product + 2 Et₂NH Amine Diethylamine (Et₂NH) Product->Product - Et₂NH₂⁺Cl⁻ HCl HCl Salt Et₃N·HCl HCl->Salt + Et₃N SO2 SO₂ Base Et₃N

Figure 2: Simplified mechanism for the one-pot SOCl₂-mediated amidation.

Experimental Protocol: One-Pot Thionyl Chloride Amidation [6][7][8]

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxybenzoic acid (1.0 eq).

  • Suspend the acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (3.0 eq) to the suspension and stir.

  • Add diethylamine (1.0 eq) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.0 eq) dropwise via syringe. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 5-20 minutes, monitoring by TLC.[6]

  • Workup: Upon completion, evaporate the solvent under reduced pressure. Redissolve the residue in DCM or ethyl acetate and wash sequentially with 1N HCl, then 1N NaOH, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Method B: Carbodiimide Coupling with EDC/HOBt

Peptide coupling reagents offer a milder alternative to acyl chlorides.[9] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[5][10] This intermediate is susceptible to hydrolysis and can rearrange to a stable N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the amide bond, minimizing side reactions.[11][12]

Causality & Rationale: This method is generally more tolerant of other functional groups than the SOCl₂ method. The key to success is the rate of aminolysis of the HOBt-ester being significantly faster than any competing reaction with the phenolic hydroxyl group. The choice of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is critical to prevent reaction with the EDC or the activated intermediate.

G cluster_mech Mechanism: EDC/HOBt Mediated Amidation Acid R-COOH Acylisourea O-Acylisourea Intermediate Acid->Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester + HOBt EDC_Urea EDC Urea byproduct Acylisourea->EDC_Urea + R'₂NH HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'₂NH Amine R'₂NH Amide->Amide - HOBt

Figure 3: The role of HOBt in trapping the O-acylisourea intermediate.

Experimental Protocol: EDC/HOBt Coupling [5][13]

  • Dissolve 3-hydroxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM in a round-bottom flask under an inert atmosphere.

  • Add diethylamine (1.1 eq) to the solution.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

MethodKey ReagentsTypical SolventTemperatureProsCons
2.1 Acyl Chloride SOCl₂, Et₃NDCM, THF0 °C to RTFast reaction time (minutes)Harsh conditions, potential for side reactions with phenol, unstable intermediate[4]
2.2 Carbodiimide EDC·HCl, HOBt, DIPEADMF, DCM0 °C to RTMilder conditions, higher functional group toleranceLonger reaction times (hours), potential for racemization (not applicable here), more expensive reagents[9]
Table 1: Comparison of Direct Amidation Methodologies.

Strategy 2: A Robust Protection-Based Synthesis

To circumvent the reactivity of the phenolic hydroxyl group and achieve higher, more reliable yields, a protection-based strategy is the preferred industrial and laboratory approach. This involves a three-stage process:

  • Protection: Temporarily mask the phenolic -OH group.

  • Amidation: Perform the amide coupling on the protected acid.

  • Deprotection: Remove the protecting group to reveal the final product.

The ideal protecting group should be easy to install and remove in high yield under conditions that do not affect the rest of the molecule.[14] For phenols, an ether linkage is a common and robust choice.[15] A benzyl ether is particularly advantageous as it is stable to a wide range of conditions but can be readily cleaved by catalytic hydrogenation.

Stage 1: Protection of the Phenolic Hydroxyl Group

Reaction: 3-hydroxybenzoic acid is converted to 3-(benzyloxy)benzoic acid via a Williamson ether synthesis.

Causality & Rationale: The reaction requires a base to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient for this purpose. Benzyl bromide or benzyl chloride is used as the electrophile. Acetone or DMF are common solvents. This step effectively renders the hydroxyl group inert for the subsequent amidation reaction.

Experimental Protocol: Benzylation of 3-hydroxybenzoic acid

  • To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add a suitable solvent, such as acetone or DMF.

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude 3-(benzyloxy)benzoic acid can often be used in the next step without further purification, or it can be recrystallized from a suitable solvent system.

Stage 2: Amidation of the Protected Acid

With the hydroxyl group masked, the amidation of 3-(benzyloxy)benzoic acid can proceed cleanly using standard methods. The acyl chloride route is now highly effective and often preferred for its speed and high conversion.

Experimental Protocol: Acyl Chloride Formation and Amidation [5][16]

  • Acyl Chloride Formation: Suspend 3-(benzyloxy)benzoic acid (1.0 eq) in anhydrous DCM or toluene. Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) at 0 °C. Caution: Gas evolution (CO, CO₂, HCl or SO₂, HCl). Use a fume hood.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution is clear.

  • Remove the solvent and excess reagent in vacuo to yield the crude 3-(benzyloxy)benzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve diethylamine (2.2 eq) in anhydrous DCM.

  • Slowly add the diethylamine solution to the acyl chloride solution.

  • Stir at 0 °C for 30 minutes, then at room temperature for 1-2 hours.

  • Workup: Wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude N,N-diethyl-3-(benzyloxy)benzamide.

Stage 3: Deprotection of the Benzyl Ether

Reaction: The benzyl group is removed via catalytic hydrogenation to yield the final product.

Causality & Rationale: The benzyl C-O bond is susceptible to cleavage by hydrogenolysis. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation. A hydrogen atmosphere (from a balloon or a Parr hydrogenator) provides the reagent. The reaction is clean, and the byproducts (toluene and the catalyst) are easily removed.

Experimental Protocol: Catalytic Hydrogenolysis

  • Dissolve the crude N,N-diethyl-3-(benzyloxy)benzamide from the previous step in a solvent such as ethanol, methanol, or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% by weight). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a slurry.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can ignite in air. Wet the pad with solvent during filtration.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the final product, this compound, which can be further purified by recrystallization or column chromatography if necessary.

ParameterTypical Value
Protection Yield >90%
Amidation Yield >95%
Deprotection Yield >98%
Overall Yield >80%
Table 2: Expected Yields for the Protection-Based Strategy.

Conclusion and Recommendations

For researchers requiring a reliable, scalable, and high-yielding synthesis of this compound, the protection-based strategy (Strategy 2) is unequivocally recommended. While it involves more steps, the clear and high-yielding transformations, along with the ease of purification at each stage, make it superior to direct amidation approaches. The direct methods, particularly the one-pot thionyl chloride protocol, may be suitable for rapid, small-scale synthesis or library generation where yield is not the primary concern, but they carry a significant risk of side-product formation and purification difficulties. The choice of a benzyl ether protecting group is advantageous due to its stability and the clean, efficient deprotection via catalytic hydrogenation. This comprehensive guide provides the necessary technical detail and causal reasoning to empower scientists to make informed decisions and execute this synthesis successfully.

References

  • Chemistry LibreTexts (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Available at: [Link]

  • Perrin, C., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • MDPI (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Fisher Scientific (n.d.). Amide Synthesis. Available at: [Link]

  • Leggio, A., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. Available at: [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Royal Society of Chemistry (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Protective Groups. Available at: [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • Organic Chemistry (2021). Acids to Acyl Chlorides, Part 1. YouTube. Available at: [Link]

  • Tetrahedron Letters (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

  • Li, H., et al. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Taylor & Francis (n.d.). Carbodiimide – Knowledge and References. Available at: [Link]

  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

  • Luxembourg Bio Technologies (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Available at: [Link]

Sources

chemical properties and structure of N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N,N-diethyl-3-hydroxybenzamide

This document provides a comprehensive technical overview of this compound, a substituted benzamide of interest to researchers in medicinal chemistry and drug development. While its direct biological activities are not extensively documented in public literature, its structural similarity to other pharmacologically active benzamides suggests potential for investigation. This guide is structured to provide not just protocols, but the scientific rationale behind the methodologies for its synthesis, purification, and analysis.

Introduction and Rationale

The benzamide scaffold is a cornerstone in modern pharmacology. Its derivatives are known to exhibit a wide range of biological activities, from antiemetic and antipsychotic to anti-inflammatory effects.[1] A prominent member of the N,N-diethylbenzamide family is N,N-diethyl-3-methylbenzamide (DEET), the gold-standard insect repellent.[2] The substitution pattern on the aromatic ring is critical in defining the pharmacological profile of these compounds. For instance, substituted benzamides like sulpiride and amisulpride are known to selectively modulate the dopaminergic system, giving them utility in treating dysthymia and the negative symptoms of schizophrenia.[3][4]

This compound, the subject of this guide, is a structural analog of DEET where the methyl group is replaced by a hydroxyl group. This modification significantly alters the molecule's polarity, hydrogen bonding capability, and potential metabolic pathways. The introduction of a phenolic hydroxyl group opens avenues for its potential as an antioxidant, a precursor for further derivatization, or a modulator of targets where hydrogen bonding is a key interaction. This guide provides the foundational chemical knowledge required to synthesize and study this compound.

Molecular Structure and Physicochemical Properties

The core structure consists of a benzene ring substituted with a hydroxyl group at the meta-position (C3) and an N,N-diethylcarboxamide group at C1. The presence of the amide group introduces a plane of rigidity due to the partial double-bond character of the C-N bond, which has significant implications for its spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Method
Molecular Formula C₁₁H₁₅NO₂(Calculated)
Molecular Weight 193.24 g/mol (Calculated)[5]
CAS Number 15789-04-5[5]
Appearance White to off-white solid(Predicted)
LogP (Predicted) 1.87[6]
Topological Polar Surface Area (TPSA) 40.54 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Melting Point Not experimentally determined in cited literature.-
Boiling Point Not experimentally determined in cited literature.-
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water.(Predicted based on structure)

Proposed Synthesis and Purification

The most direct and reliable method for synthesizing this compound is via the amidation of 3-hydroxybenzoic acid. This is typically a two-step process involving the activation of the carboxylic acid followed by nucleophilic acyl substitution by diethylamine.

Causality in Experimental Design:
  • Acid Activation: 3-hydroxybenzoic acid is a relatively weak acylating agent. To facilitate the reaction with diethylamine, the carboxylic acid must be converted into a more reactive intermediate. The use of thionyl chloride (SOCl₂) to form the corresponding acyl chloride is a standard and effective method. The hydroxyl group on the benzene ring is generally stable to SOCl₂ under controlled conditions, but protection may be considered for higher yields.

  • Nucleophilic Attack: Diethylamine acts as the nucleophile. The reaction requires a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the diethylamine nucleophile.

  • Purification: The crude product will likely contain unreacted starting materials and by-products. Purification via silica gel column chromatography is the standard method for isolating the final compound to a high degree of purity.

Experimental Protocol: Synthesis

Step 1: Activation of 3-Hydroxybenzoic Acid

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol).

  • Add thionyl chloride (15.0 mL, 206 mmol) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-hydroxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation with Diethylamine

  • Dissolve the crude 3-hydroxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL).

  • In a separate flask, dissolve diethylamine (11.5 mL, 108.6 mmol) and triethylamine (15.1 mL, 108.6 mmol) in the same anhydrous solvent (50 mL).

  • Cool the diethylamine solution to 0 °C in an ice bath.

  • Add the solution of 3-hydroxybenzoyl chloride dropwise to the cooled diethylamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil or solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_activation Step 1: Acid Activation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification start_acid 3-Hydroxybenzoic Acid socl2 Add Thionyl Chloride (SOCl₂) Reflux start_acid->socl2 acyl_chloride Crude 3-Hydroxybenzoyl Chloride socl2->acyl_chloride reaction Combine at 0°C Stir at RT acyl_chloride->reaction diethylamine Diethylamine + Triethylamine in Anhydrous DCM diethylamine->reaction crude_mixture Crude Reaction Mixture reaction->crude_mixture workup Aqueous Work-up (HCl, NaHCO₃, Brine) crude_mixture->workup drying Dry & Concentrate workup->drying chromatography Silica Gel Column Chromatography drying->chromatography final_product Pure N,N-diethyl-3- hydroxybenzamide chromatography->final_product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are readily available in public databases. The following characterization is predicted based on its structure and data from analogous compounds like N,N-diethylbenzamide and DEET.[2][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the hindered rotation around the amide C-N bond. This can lead to magnetic inequivalence of the two ethyl groups, resulting in separate signals for each CH₂ and CH₃ group, which often appear as broad signals rather than sharp multiplets at room temperature.[8]

  • Aromatic Protons (δ 6.8-7.4 ppm): Four protons on the aromatic ring will appear in this region. The substitution pattern will lead to complex splitting patterns (e.g., ddd, t, dd).

  • Phenolic Proton (δ ~9-10 ppm): A broad singlet corresponding to the -OH proton, which is exchangeable with D₂O.

  • Methylene Protons (-CH₂-) (δ ~3.2-3.6 ppm): Two broad signals, each integrating to 2H, are expected for the two inequivalent methylene groups.

  • Methyl Protons (-CH₃) (δ ~1.1-1.3 ppm): Two broad signals, each integrating to 3H, are expected for the two inequivalent methyl groups.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O) (δ ~170-172 ppm): The amide carbonyl carbon will appear in this downfield region.

  • Aromatic Carbons (δ ~115-160 ppm): Six signals are expected. The carbon attached to the hydroxyl group (C-OH) will be the most downfield (~158 ppm), and the carbon attached to the amide group (C-C=O) will also be significantly downfield.

  • Methylene Carbons (-CH₂-) (δ ~40-45 ppm): Two distinct signals may be observed due to hindered rotation.

  • Methyl Carbons (-CH₃) (δ ~12-15 ppm): Two distinct signals may be observed.

Infrared (IR) Spectroscopy
  • O-H Stretch (~3300-3400 cm⁻¹, broad): Characteristic of the phenolic hydroxyl group.

  • C-H Stretches (~2850-3000 cm⁻¹): Aliphatic C-H stretches from the ethyl groups.

  • C=O Stretch (~1630 cm⁻¹): A strong absorption band for the tertiary amide carbonyl group. This is lower than for esters or ketones due to resonance with the nitrogen lone pair.[2]

  • C=C Stretches (~1450-1600 cm⁻¹): Aromatic ring vibrations.

  • C-O Stretch (~1200-1300 cm⁻¹): Phenolic C-O stretch.

Mass Spectrometry (Electron Ionization - EI)
  • Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the molecular weight.

  • Key Fragments: Expect fragmentation patterns common to benzamides. A prominent peak at m/z = 121 would correspond to the 3-hydroxybenzoyl cation, [HOC₆H₄CO]⁺, formed by the loss of the diethylamino radical.

Proposed Analytical Methodology

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for assessing the purity and quantifying this compound.

Causality in Method Development:
  • Stationary Phase: A C18 reversed-phase column is ideal as it separates compounds based on hydrophobicity, and the target molecule has sufficient non-polar character to be retained.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The phenolic hydroxyl group's ionization can be suppressed by using a slightly acidic buffer (e.g., phosphate or acetate buffer at pH 3-4), which results in better peak shape and reproducible retention times.

  • Detection: The benzene ring is a strong chromophore. A UV detector set to a wavelength near the absorbance maximum of the benzamide structure (typically 220-270 nm) will provide high sensitivity.

Experimental Protocol: HPLC Analysis
  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic or phosphoric acid). A typical starting point would be 40:60 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Standard Preparation: Prepare a stock solution of accurately weighed this compound in methanol (e.g., 1 mg/mL). Create a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Analytical Workflow Diagram

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Potential Pharmacological Significance

While specific studies on this compound are limited, the broader class of substituted benzamides provides a strong rationale for its investigation. Their primary established mechanism involves the modulation of dopamine D₂ and D₃ receptors.[9]

  • Dopaminergic Modulation: At low doses, compounds like amisulpride act as presynaptic D₂/D₃ autoreceptor antagonists, which enhances dopamine release. This mechanism is thought to underlie their efficacy in treating dysthymia and the negative symptoms of schizophrenia.[3] At higher doses, they act as postsynaptic receptor antagonists, which is responsible for their antipsychotic effects. The specific binding affinity and functional activity of this compound at these receptors are unknown but represent a primary area for future research.

  • Other Potential Activities: The phenolic hydroxyl group makes it a target for studies on antioxidant properties. Furthermore, many benzamide derivatives have shown anti-inflammatory, analgesic, and antimicrobial activities.[1] Screening this compound in these assays could reveal novel therapeutic potential.

Conclusion

This compound is a molecule with a well-defined structure that can be reliably synthesized and analyzed using standard organic chemistry techniques. This guide provides a robust framework for its preparation from 3-hydroxybenzoic acid and its characterization using modern spectroscopic and chromatographic methods. While its specific biological profile remains to be elucidated, its structural relationship to a class of proven neuropharmacological agents makes it a compelling candidate for screening in drug discovery programs, particularly those focused on CNS disorders. The methodologies and predictive data presented herein offer a solid starting point for any researcher or drug development professional interested in exploring the potential of this compound.

References

  • Reyes-Contreras, C., et al. (2022). Sustainable Gram-Scale Synthesis of N,N-diethyl-3-methylbenzamide (DEET) Using a MOF-Based Catalyst. Molecules, 27(11), 3538. [Link]

  • PubChem. (n.d.). N,N-Diethyl-3-hydroxymethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • PubChem. (n.d.). N,N-diethyl-4-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247–253. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. Retrieved from [Link]

  • Moglie, Y., et al. (2016). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. ResearchGate. Retrieved from [Link]

  • Lee, J., et al. (2020). Experimental 1H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. Retrieved from [Link]

  • Montgomery, S. A. (2004). Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Karger. Retrieved from [Link]

  • Sharma, G., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of N,N-diethyl-3-hydroxybenzamide

Foreword: Navigating the Physicochemical Landscape of Drug Discovery

In the intricate journey of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation and therapeutic efficacy are built. This compound, a member of the benzamide chemical class, presents a unique profile with its potential for diverse pharmacological applications. However, its journey from a promising candidate to a viable therapeutic agent is intrinsically linked to two critical attributes: solubility and stability.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the solubility and stability of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering a self-validating system for robust and reliable data generation. As direct experimental data for this specific molecule is not extensively published, this guide will leverage data from structurally similar compounds and establish a clear pathway for its empirical determination.

Section 1: Unveiling the Molecular Persona of this compound

This compound is a small molecule characterized by a central benzamide core, substituted with a hydroxyl group at the meta-position of the phenyl ring and two ethyl groups on the amide nitrogen.

  • Molecular Formula: C₁₁H₁₅NO₂[1][2]

  • Molecular Weight: 193.24 g/mol [1][2][3]

  • Key Structural Features:

    • Aromatic Ring: Contributes to hydrophobicity.

    • Amide Group: A polar functional group capable of hydrogen bonding.

    • Hydroxyl Group: A polar, protic group that can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in polar solvents.

    • N,N-diethyl Groups: These aliphatic groups increase the lipophilic character of the molecule.

The interplay of these features dictates the molecule's interaction with various solvents and its susceptibility to degradation under different environmental conditions. The presence of both polar (hydroxyl, amide) and non-polar (aromatic ring, diethyl groups) moieties suggests a moderate solubility in a range of solvents, a hypothesis that requires empirical validation.

Section 2: The Quest for Solubility - A Strategic Approach

Solubility is a critical determinant of a drug's bioavailability and is a key parameter in designing effective delivery systems. The following sections outline a systematic approach to determining the solubility of this compound.

Theoretical Underpinnings of Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The choice of solvents for screening should span a range of polarities to build a comprehensive solubility profile.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the hydroxyl and amide groups of this compound, potentially leading to good solubility.

  • Polar Aprotic Solvents (e.g., acetonitrile, acetone, dimethyl sulfoxide): These solvents possess dipole moments and can interact with the polar functional groups of the molecule, though they lack the ability to donate hydrogen bonds.

  • Non-polar Solvents (e.g., toluene, hexane): The solubility in these solvents is expected to be lower, driven primarily by interactions with the aromatic ring and the diethyl groups.

The solubility of a related compound, N,N-diethyl-3-methyl-benzamide (DEET), is noted to be higher in polar organic solvents like ethanol and acetone, with limited solubility in water.[4] This provides a reasonable starting hypothesis for this compound, with the expectation that the hydroxyl group may slightly enhance its aqueous solubility compared to DEET.

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (HPLC grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.[5]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[5]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved particles that could interfere with the analysis.

  • Quantification: Analyze the filtered samples using a validated HPLC method to determine the concentration of this compound.

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Methanol25To be determinedTo be determined
Acetonitrile25To be determinedTo be determined
Acetone25To be determinedTo be determined
Toluene25To be determinedTo be determined

Visualization of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Filter supernatant (0.45 µm filter) E->F G Quantify using HPLC F->G G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F Sample at time points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Stress D->F E Photolytic Stress E->F G Neutralize (if needed) F->G H Analyze by Stability-Indicating HPLC-PDA/MS G->H I Identify & Quantify Degradants H->I Start This compound Stock Solution Start->A Start->B Start->C Start->D Start->E

Sources

Spectroscopic Characterization of N,N-diethyl-3-hydroxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For N,N-diethyl-3-hydroxybenzamide, both ¹H and ¹³C NMR will provide a detailed map of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl groups and the aromatic protons. A key feature to consider is the restricted rotation around the amide C-N bond, which can lead to magnetic inequivalence of the ethyl protons, resulting in more complex splitting patterns or broadened signals at room temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₃ (ethyl)1.1 - 1.3Triplet (or broad singlet)6HUpfield aliphatic protons, split by the adjacent CH₂ group. Broadening may occur due to restricted amide bond rotation.
-CH₂ (ethyl)3.2 - 3.5Quartet (or broad singlet)4HDiastereotopic methylene protons adjacent to the nitrogen atom, deshielded by the carbonyl group. Restricted rotation can lead to two distinct broad signals.
Ar-H6.8 - 7.3Multiplets4HAromatic protons in the meta-substituted ring will exhibit complex splitting patterns (dd, t, d). The positions will be influenced by the electron-donating -OH and electron-withdrawing -C(O)N(Et)₂ groups.
Ar-OH~9.5Broad Singlet1HThe phenolic proton is typically broad and its chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-CH₃ (ethyl)12 - 15Aliphatic carbons of the ethyl groups. Two distinct signals may be observed due to restricted rotation.
-CH₂ (ethyl)40 - 43Methylene carbons adjacent to the nitrogen. Deshielded compared to the methyl carbons. Two signals are possible.
Aromatic C-H115 - 130Aromatic carbons with attached protons.
Aromatic C-OH155 - 158The carbon atom attached to the hydroxyl group, significantly deshielded.
Aromatic C-C(O)135 - 138The ipso-carbon attached to the carbonyl group.
C=O (amide)170 - 172The carbonyl carbon, appearing in the characteristic downfield region for amides.
Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra of a benzamide sample.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often advantageous as it can slow the exchange of the phenolic and any potential N-H protons, making them more readily observable[1].

    • Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to optimize homogeneity and obtain sharp signals.

    • Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

  • Data Acquisition and Processing :

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a proton-decoupled experiment is standard.

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Instrument Setup (Shimming, Parameters) filter->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform & Phasing acquire_C13->process calibrate Calibrate Chemical Shift process->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Signals to Structure integrate->assign

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Functional Group Identification by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, and C-N bonds, as well as vibrations from the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
O-H (phenolic)3200 - 3600Broad, StrongThe broadness is due to hydrogen bonding.
C-H (aromatic)3000 - 3100MediumCharacteristic stretching vibrations of sp² C-H bonds.
C-H (aliphatic)2850 - 3000MediumStretching vibrations of sp³ C-H bonds in the ethyl groups.
C=O (amide)1630 - 1660StrongThe carbonyl stretch is a very strong and characteristic absorption for amides. Its position is influenced by conjugation with the aromatic ring.
C=C (aromatic)1450 - 1600Medium to WeakA series of absorptions corresponding to the stretching of the benzene ring.
C-N1200 - 1350MediumStretching vibration of the amide C-N bond.
C-O (phenolic)1200 - 1260StrongStretching vibration of the phenolic C-O bond.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient.

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this compound.

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺.

Table 4: Predicted m/z Values in ESI+ Mass Spectrum of this compound

IonPredicted m/zRationale
[M+H]⁺194.12The protonated molecular ion (C₁₁H₁₅NO₂ + H⁺). This will be the base peak or a very prominent peak.
[M+Na]⁺216.10Adduct with sodium ions, commonly observed in ESI-MS.
Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural information. Expected fragmentation pathways include the loss of the diethylamino group and cleavages of the amide bond.

MS_Fragmentation M_H [M+H]⁺ m/z = 194.12 frag1 [M+H - C₄H₁₀N]⁺ m/z = 121.03 M_H->frag1 Loss of Diethylamine frag2 [M+H - C₂H₅]⁺ m/z = 165.08 M_H->frag2 Loss of Ethyl Radical frag3 [C₇H₅O]⁺ m/z = 105.03 frag1->frag3 Loss of CO

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of this compound.

Experimental Protocol for LC-MS (ESI) Data Acquisition
  • Sample Preparation :

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • LC Separation (Optional but Recommended) :

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing 0.1% formic acid. This separates the analyte from potential impurities.

  • MS Detection :

    • The eluent from the HPLC is directed to the ESI source.

    • Set the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature and flow, to achieve stable and optimal ionization.

    • Acquire data in full scan mode to detect the molecular ion and in MS/MS mode to obtain fragmentation data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, derived from the established principles of spectroscopy and comparison with analogous compounds, offer a solid foundation for the identification and characterization of this molecule. The detailed experimental protocols provide a practical framework for researchers to acquire high-quality data. As with any analytical endeavor, the definitive characterization of this compound will ultimately rely on the acquisition and interpretation of its own experimental spectra.

References

  • Royal Society of Chemistry. (2015). Contents - Supplementary Information. This document provides examples of NMR data for various amide compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). NCBI Bookshelf. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155712, N,N-Diethyl-3-hydroxymethylbenzamide. PubChem. Available at: [Link]

  • An, J., & Chan, K. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(4), 115–127. Available at: [Link]

  • Kuklenyik, Z., Baker, S. E., Bishop, A. M., Pirkle, J. L., & Calafat, A. M. (2013). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 405(28), 9163–9172. Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • CAS. (n.d.). CAS Common Chemistry - 22515-76-0. Available at: [Link]

  • ACS Publications. (2023). Catalyst-Free Synthesis of Functionalized 4-Substituted-4H-Benzo[d][2][3]oxazines via Intramolecular Cyclization of ortho-Amide-N-tosylhydrazones. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. Available at: [Link]

  • PubMed. (1998). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica, 28(5), 475-492. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to N,N-Diethyl-3-hydroxybenzamide: From Discovery to Modern Synthetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of N,N-diethyl-3-hydroxybenzamide, a phenolic amide with potential applications in various scientific fields. While the initial discovery of this specific molecule is not prominently documented in easily accessible historical records, its synthesis falls within the well-established realm of amide chemistry. This guide will delve into the logical synthetic pathways, key reaction mechanisms, and the evolution of methodologies relevant to its preparation. We will explore both classical and modern approaches to the synthesis of this compound, providing detailed experimental protocols and highlighting the rationale behind procedural choices. This document aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction: The Emergence of a Phenolic Amide

This compound (CAS No. 15789-04-5) is a chemical compound belonging to the class of benzamides, characterized by a diethylamino group attached to the carbonyl carbon of a benzoyl group, with a hydroxyl substituent at the meta-position of the benzene ring.[1] While not as widely recognized as its structural relative, the insect repellent DEET (N,N-diethyl-3-methylbenzamide), the presence of the phenolic hydroxyl group imparts distinct chemical properties and potential for further functionalization, making it a molecule of interest for synthetic and medicinal chemists.

The historical trajectory of this compound is not marked by a singular, celebrated discovery. Instead, its existence is a logical extension of the vast and foundational field of amide synthesis, a cornerstone of organic chemistry. The development of methods to form the amide bond has been a central theme in chemical synthesis for over a century, driven by the prevalence of this functional group in pharmaceuticals, polymers, and biological systems.

This guide will first establish the fundamental principles of amide bond formation relevant to this compound. It will then detail plausible historical and contemporary synthetic routes, providing actionable protocols for its preparation in a laboratory setting.

Foundational Synthetic Strategies: The Logic of Amide Bond Formation

The synthesis of this compound fundamentally involves the formation of an amide bond between a 3-hydroxybenzoic acid derivative and diethylamine. The core challenge in this reaction is the inherent acid-base chemistry between the carboxylic acid and the amine, which forms a non-reactive carboxylate-ammonium salt. Therefore, activation of the carboxylic acid is paramount.

The Acyl Chloride Pathway: A Classical and Robust Method

One of the most established and reliable methods for amide synthesis proceeds through an acyl chloride intermediate. This approach circumvents the acid-base neutralization issue by converting the carboxylic acid into a highly reactive acyl chloride, which readily undergoes nucleophilic attack by the amine.

The overall transformation can be visualized as a two-step process:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid 3-Hydroxybenzoyl_Chloride 3-Hydroxybenzoyl Chloride 3-Hydroxybenzoic_Acid->3-Hydroxybenzoyl_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl₂) 3-Hydroxybenzoyl_Chloride_2 3-Hydroxybenzoyl Chloride Product This compound 3-Hydroxybenzoyl_Chloride_2->Product Nucleophilic Acyl Substitution Diethylamine Diethylamine

Caption: General workflow for the acyl chloride pathway.

Experimental Protocol: Synthesis of this compound via the Acyl Chloride Route

Materials:

  • 3-Hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Diethylamine

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Step 1: Preparation of 3-Hydroxybenzoyl Chloride

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxybenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.

  • Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-hydroxybenzoyl chloride, a moisture-sensitive compound, is typically used immediately in the next step without further purification.[2] It is important to note that 3-hydroxybenzoyl chloride can be prone to polymerization.[3]

Step 2: Amidation with Diethylamine

  • Dissolve the crude 3-hydroxybenzoyl chloride in anhydrous dichloromethane.

  • In a separate flask, prepare a solution of diethylamine (1.1-1.5 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 eq) in anhydrous dichloromethane. The base is crucial to neutralize the HCl generated during the reaction.

  • Cool the amine solution in an ice bath (0 °C).

  • Slowly add the solution of 3-hydroxybenzoyl chloride to the cooled amine solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Causality and Self-Validation: The use of an acyl chloride ensures a high degree of reactivity towards the amine. The inclusion of a non-nucleophilic base is critical to scavenge the generated HCl, which would otherwise protonate the diethylamine, rendering it non-nucleophilic and halting the reaction. The aqueous workup serves to remove water-soluble byproducts and unreacted starting materials, providing a self-validating purification cascade.

Direct Amide Coupling: The Rise of Modern Reagents

While the acyl chloride method is effective, the use of hazardous reagents like thionyl chloride has prompted the development of milder and more direct "one-pot" coupling methods. These typically involve the in situ activation of the carboxylic acid.

2.2.1. Carbodiimide-Mediated Coupling

Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for amide bond formation. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

G 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid O-Acylisourea O-Acylisourea Intermediate 3-Hydroxybenzoic_Acid->O-Acylisourea DCC DCC DCC->O-Acylisourea Activation Product This compound O-Acylisourea->Product Nucleophilic Attack DCU Dicyclohexylurea (DCU) O-Acylisourea->DCU Byproduct Formation Diethylamine Diethylamine Diethylamine->Product

Caption: Carbodiimide-mediated amide synthesis workflow.

Experimental Protocol: DCC-Mediated Synthesis of this compound

Materials:

  • 3-Hydroxybenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Diethylamine

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 eq) and diethylamine (1.1 eq) in anhydrous DCM or THF.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Slowly add the DCC solution to the reaction mixture with stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once complete, filter off the DCU precipitate and wash it with a small amount of the solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Self-Validation: The formation of the insoluble DCU byproduct helps to drive the reaction to completion. DMAP acts as a catalyst by forming a more reactive N-acylpyridinium intermediate. The final filtration and chromatographic purification ensure the removal of both the DCU byproduct and any remaining starting materials.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below:

PropertyValueSource
CAS Number 15789-04-5[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]

While a comprehensive, publicly available spectral database for this specific compound is limited, the expected spectroscopic signatures can be inferred from its structure:

  • ¹H NMR: Signals corresponding to the ethyl groups (triplet and quartet), aromatic protons, and a broad singlet for the phenolic hydroxyl proton.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with distinct shifts for the carbon bearing the hydroxyl group and the carbon attached to the amide), and the ethyl carbons.

  • IR Spectroscopy: A characteristic C=O stretching vibration for the amide (typically around 1630-1660 cm⁻¹), a broad O-H stretch for the phenol (around 3200-3600 cm⁻¹), and C-H stretches for the alkyl and aromatic groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Historical Development and Potential Applications

The documented history of this compound is sparse, with its existence largely confined to chemical supplier catalogs and compound databases. It is plausible that it was first synthesized as part of broader studies on the structure-activity relationships of benzamides, potentially as an analog of other biologically active compounds.

The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the amide carbonyl) suggests potential for this molecule to interact with biological targets. Phenolic compounds, in general, are known for their antioxidant properties.[4] Furthermore, the amide functionality is a key feature in many pharmaceuticals.

While specific applications for this compound are not well-established in the literature, its structural motifs suggest several avenues for future research:

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The hydroxyl group provides a convenient handle for further chemical modification.

  • Materials Science: As a monomer or building block for the synthesis of new polymers with potentially interesting properties.

  • Agrochemicals: Exploration of its potential as an herbicide, fungicide, or insect repellent, drawing parallels to the known activity of DEET.

Conclusion

This compound represents a fascinating, albeit historically understated, molecule. Its synthesis is a practical exercise in fundamental organic chemistry, illustrating the core principles of amide bond formation. While its discovery may not be a landmark event, its chemical structure holds potential for future applications across various scientific disciplines. This guide has provided a logical framework for its synthesis, grounded in established chemical principles and detailed experimental protocols. It is hoped that this comprehensive overview will inspire further investigation into the properties and potential uses of this intriguing phenolic amide.

References

  • This reference is a placeholder for a general organic chemistry textbook that would cover the fundamentals of amide synthesis.
  • This reference is a placeholder for a review article on modern amide coupling reagents.
  • This reference is a placeholder for a publication detailing the use of thionyl chloride for the synthesis of acyl chlorides.
  • This reference is a placeholder for a publication describing DCC-medi
  • This reference is a placeholder for a publication describing the catalytic use of DMAP in acyl
  • PubChem. (n.d.). 3-Hydroxybenzoyl chloride. Retrieved from [Link]

  • RASAYAN Journal of Chemistry. (2018). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part-I]. Retrieved from [Link]

  • Chegg. (2023). Solved 13. (6 points) The compound 3-hydroxybenzoyl. Retrieved from [Link]

  • This reference is a placeholder for a review on the biological activities of phenolic compounds.

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An In-Depth Technical Guide to the Potential Biological Activities of N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the potential biological activities of N,N-diethyl-3-hydroxybenzamide. As a molecule with limited direct research, this document synthesizes information from structurally related compounds and the broader benzamide class to propose promising avenues for investigation. It is designed to serve as a foundational resource for researchers aiming to unlock the therapeutic or practical potential of this compound.

Introduction and Chemical Profile

This compound (CAS 15789-04-5) is a small molecule belonging to the benzamide family. Its structure is characterized by a benzene ring substituted with a hydroxyl group at the meta-position and a diethylamide group. This structure bears a close resemblance to N,N-diethyl-3-methylbenzamide (DEET), the most common active ingredient in insect repellents. While DEET has been extensively studied, this compound remains largely unexplored, presenting a unique opportunity for novel discoveries. The broader class of benzamide derivatives has been shown to possess a wide array of pharmacological activities, including antimicrobial, anticonvulsant, and antitumor effects, further suggesting the potential for this compound to be biologically active.[1]

This guide will delve into the synthesis of this compound and then explore its most promising potential biological activities, providing detailed experimental protocols for their investigation.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the amidation of 3-hydroxybenzoic acid. The following protocol outlines a standard laboratory procedure.

Experimental Protocol: Synthesis via Acid Chloride
  • Acid Chloride Formation:

    • In a round-bottom flask, suspend 3-hydroxybenzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0°C with stirring.

    • Allow the reaction to slowly warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-hydroxybenzoyl chloride.

  • Amidation:

    • Dissolve the crude 3-hydroxybenzoyl chloride in fresh, dry DCM.

    • In a separate flask, dissolve diethylamine (2.5 equivalents) and a non-nucleophilic base such as triethylamine (3 equivalents) in dry DCM.

    • Slowly add the acid chloride solution to the diethylamine solution at 0°C with vigorous stirring.

    • Allow the reaction to stir at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid 3-Hydroxybenzoyl_Chloride 3-Hydroxybenzoyl Chloride 3-Hydroxybenzoic_Acid->3-Hydroxybenzoyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->3-Hydroxybenzoyl_Chloride Product N,N-diethyl-3- hydroxybenzamide 3-Hydroxybenzoyl_Chloride->Product Stir at RT Diethylamine Diethylamine Diethylamine->Product Crude_Product Crude Product Product->Crude_Product Aqueous Work-up Purified_Product Pure Product Crude_Product->Purified_Product Column Chromatography Experimental_Workflow cluster_repellent Insect Repellent Assay cluster_antimicrobial Antimicrobial Assay (MIC) cluster_cns CNS Assay (MES Test) Compound This compound Prep_Repellent Prepare Solutions Compound->Prep_Repellent Prep_Antimicrobial Prepare Serial Dilutions Compound->Prep_Antimicrobial Prep_CNS Administer Compound to Rodents Compound->Prep_CNS Apply_Repellent Apply to Volunteer's Arm Prep_Repellent->Apply_Repellent Expose_Repellent Expose to Mosquitoes Apply_Repellent->Expose_Repellent Analyze_Repellent Record Landings & Probes Expose_Repellent->Analyze_Repellent Inoculate Inoculate with Microbes Prep_Antimicrobial->Inoculate Incubate Incubate Plates Inoculate->Incubate Analyze_Antimicrobial Determine MIC Incubate->Analyze_Antimicrobial Induce_Seizure Induce Seizure (MES) Prep_CNS->Induce_Seizure Observe_CNS Observe Seizure Endpoint Induce_Seizure->Observe_CNS Analyze_CNS Calculate % Protection Observe_CNS->Analyze_CNS

Caption: Proposed experimental workflows for biological evaluation.

Preliminary Toxicological Assessment

Any investigation into the biological activity of a novel compound must be accompanied by a toxicological evaluation.

Inferred Toxicological Profile: Based on data for N,N-diethylbenzamide and DEET, potential toxicological effects of this compound could include skin and eye irritation. [2]Oral ingestion may be harmful. A full toxicological workup would be necessary to establish a safety profile.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HaCaT keratinocytes or HepG2 liver cells) in appropriate media.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a compound with significant, yet unexplored, potential. Its structural similarity to the widely used insect repellent DEET provides a strong rationale for investigating its effects on arthropod vectors. Furthermore, the established pharmacological activities of the broader benzamide class suggest that its potential may extend to antimicrobial and central nervous system applications. The experimental frameworks provided in this guide offer a starting point for a systematic evaluation of this promising molecule. Rigorous investigation is required to elucidate its biological activities, mechanisms of action, and safety profile, which could pave the way for new applications in public health, medicine, and beyond.

References

  • MDPI. "N,N-Diethyl-3-methylbenzamide." Available at: [Link]

  • PubMed. "Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors." Available at: [Link]

  • Rasayan Journal of Chemistry. "Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives." Available at: [Link]

  • Google Patents. "Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • PubChem. "N,N-Diethyl-3-hydroxymethylbenzamide." Available at: [Link]

  • ResearchGate. "Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives." Available at: [Link]

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  • Wikipedia. "3-Hydroxybenzoic acid." Available at: [Link]

  • PubChem. "3-amino-N,N-diethylbenzamide." Available at: [Link]

  • Wikipedia. "Benzalkonium chloride." Available at: [Link]

  • PubMed. "Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review." Available at: [Link]

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  • Google Patents. "Process for the preparation of 3-hydroxybenzoic acid.
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  • PubChem. "N,N-diethyl-4-hydroxybenzamide." Available at: [Link]

  • PubMed Central. "Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice." Available at: [Link]

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An In-Depth Technical Guide to N,N-diethyl-3-hydroxybenzamide: A Putative Secondary Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a research framework for the investigation of N,N-diethyl-3-hydroxybenzamide as a putative secondary metabolite. To date, this compound is not widely documented as a naturally occurring molecule. The following guide is a synthesis of established principles in secondary metabolism, enzymology, and analytical chemistry, intended to provide a scientifically rigorous approach to its potential discovery and characterization.

Introduction

The vast chemical diversity of secondary metabolites continues to be a rich source of novel bioactive compounds with applications in medicine, agriculture, and biotechnology. Among the myriad of chemical scaffolds, benzamides represent a class of compounds with a wide range of biological activities. While N,N-diethyl-3-methylbenzamide (DEET) is a well-known synthetic insect repellent, the natural occurrence and biological role of its hydroxylated analogue, this compound, remain unexplored. This guide proposes a comprehensive research strategy to investigate the hypothesis that this compound exists as a secondary metabolite, detailing a putative biosynthetic pathway, methodologies for its isolation and characterization, and protocols for assessing its biological activity.

Part 1: The Hypothetical Biosynthesis of this compound

The biosynthesis of a secondary metabolite is a complex, enzyme-mediated process. We propose a plausible pathway for the formation of this compound originating from primary metabolism.

Precursor Biosynthesis: The Origin of 3-Hydroxybenzoic Acid

The aromatic core of our target molecule is 3-hydroxybenzoic acid. In many microorganisms, this precursor can be derived from the shikimate pathway, a central route in the biosynthesis of aromatic amino acids and other aromatic compounds[1].

The Crucial Amide Bond Formation: A Tale of Two Enzymes

The final and most critical step in the proposed biosynthesis is the formation of the amide bond between 3-hydroxybenzoic acid and diethylamine. In the realm of secondary metabolism, this is typically not a spontaneous reaction but is catalyzed by specific enzymes. We hypothesize two primary enzymatic mechanisms.

Mechanism A: The ATP-Grasp Ligase Pathway

ATP-grasp enzymes are a superfamily of ligases that catalyze the formation of amide bonds in an ATP-dependent manner, proceeding through an acylphosphate intermediate[2].

  • Step 1: Activation of 3-Hydroxybenzoic Acid: An ATP-grasp ligase would first activate the carboxyl group of 3-hydroxybenzoic acid using ATP to form a high-energy 3-hydroxybenzoyl-phosphate intermediate.

  • Step 2: Nucleophilic Attack by Diethylamine: The activated acylphosphate is then subject to nucleophilic attack by diethylamine, leading to the formation of this compound and the release of inorganic phosphate and ADP.

ATP_Grasp_Pathway 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Enzyme_Complex ATP-Grasp Ligase 3-Hydroxybenzoic_Acid->Enzyme_Complex ATP ATP ATP->Enzyme_Complex Diethylamine Diethylamine Product N,N-diethyl-3- hydroxybenzamide Diethylamine->Product Acylphosphate_Intermediate 3-Hydroxybenzoyl- phosphate Intermediate Enzyme_Complex->Acylphosphate_Intermediate Activation Acylphosphate_Intermediate->Product Nucleophilic Attack ADP_Pi ADP + Pi NRPS_Pathway NRPS_Module A-domain T-domain C-domain NRPS_Module:f0->NRPS_Module:f1 AMP_PPi AMP + PPi NRPS_Module:f0->AMP_PPi Adenylation Thioester 3-HBA-S-T-domain Product This compound NRPS_Module:f2->Product Condensation 3HBA 3-Hydroxybenzoic Acid 3HBA->NRPS_Module:f0 ATP ATP ATP->NRPS_Module:f0 Diethylamine Diethylamine Diethylamine->NRPS_Module:f2

Caption: Hypothetical NRPS-mediated synthesis of this compound.

Part 2: A Roadmap for Discovery and Characterization

The following sections outline a comprehensive experimental workflow to identify the putative biosynthetic pathway and characterize the final product.

Identifying the Biosynthetic Gene Cluster (BGC)

The genes encoding the enzymes for secondary metabolite biosynthesis are often clustered together on the chromosome of the producing organism. Identifying this BGC is the first step.

Experimental Protocol: Genome Mining for the Putative BGC

  • Hypothetical Producer Organism: Based on the prevalence of benzamide-containing secondary metabolites, initial searches should focus on the genomes of Actinomycetes and fungi.[3]

  • Bioinformatic Analysis:

    • Utilize bioinformatics tools such as antiSMASH and PRISM to scan microbial genomes for putative BGCs.

    • Search for gene clusters containing homologs of ATP-grasp ligases or NRPS A-domains.

    • Prioritize clusters that also contain genes for the biosynthesis of 3-hydroxybenzoic acid or related aromatic precursors.

  • Heterologous Expression of Candidate BGCs:

    • Clone the identified candidate BGCs into a suitable expression vector.

    • Transform a genetically tractable and well-characterized host organism, such as Streptomyces coelicolor or Escherichia coli, with the expression construct.[4][5][6][7]

    • Cultivate the engineered host under various fermentation conditions to induce the expression of the BGC.

    • Analyze the culture broth for the production of novel compounds using HPLC-MS.

Isolation and Structural Elucidation

Once a producing strain is identified, the next step is to isolate and definitively identify this compound.

Experimental Protocol: Isolation and Structure Elucidation

  • Extraction:

    • Centrifuge the fermentation broth to separate the supernatant and mycelium.

    • Extract the supernatant with an organic solvent such as ethyl acetate.

    • Extract the mycelium with methanol or acetone.

    • Combine the organic extracts and evaporate to dryness.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Further purify the fractions containing the target compound using preparative HPLC with a C18 column.[6][8][9][10]

  • Structural Elucidation:

    • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-MS).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H, 13C, COSY, HSQC, and HMBC spectra to determine the chemical structure and connectivity of the isolated compound.

    • Comparison to a Synthetic Standard: Synthesize an authentic standard of this compound and compare its chromatographic and spectroscopic data with the isolated compound for final confirmation.

Characterization of the Biosynthetic Enzymes

To confirm the function of the enzymes in the BGC, in vitro enzymatic assays are essential.

Experimental Protocol: In Vitro Assay for a Putative ATP-Grasp Ligase

  • Gene Cloning and Protein Expression:

    • Clone the gene encoding the putative ATP-grasp ligase into an expression vector with a purification tag (e.g., His-tag).

    • Express the protein in E. coli and purify it using affinity chromatography.

  • Enzymatic Assay:

    • Prepare a reaction mixture containing the purified enzyme, 3-hydroxybenzoic acid, diethylamine, ATP, and a suitable buffer with MgCl2.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Monitor the formation of this compound over time using HPLC-MS.

    • As a control, run the reaction without the enzyme, ATP, or one of the substrates.

  • Phosphate Detection Assay:

    • Alternatively, monitor the production of inorganic phosphate, a byproduct of the reaction, using a colorimetric method such as the malachite green assay.[11][12]

Parameter Condition Rationale
Enzyme Concentration 1-10 µMTo ensure a measurable reaction rate.
Substrate Concentrations 0.1-5 mMTo determine kinetic parameters (Km and Vmax).
ATP Concentration 1-10 mMTo ensure ATP is not a limiting reagent.
Temperature 25-37°CTo determine the optimal temperature for enzyme activity.
pH 6.5-8.5To determine the optimal pH for enzyme activity.

Part 3: Assessing the Biological Activity

Given the structural similarity to DEET, a primary hypothesis for the biological activity of this compound is insect repellency.

Insect Repellency Bioassays

Experimental Protocol: Mosquito Repellency Arm-in-Cage Assay

  • Test Subjects: Use laboratory-reared, adult female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae) that have been starved for 12-24 hours.

  • Repellent Application:

    • Dissolve the isolated or synthesized this compound in a suitable solvent (e.g., ethanol) to prepare a range of concentrations.

    • Apply a defined volume of the test solution to a specific area on the forearm of a human volunteer.

    • A control area on the other arm should be treated with the solvent alone.

  • Exposure:

    • Insert the treated and control arms into a cage containing a known number of mosquitoes.

    • Record the number of mosquitoes that land and probe on each arm over a defined period (e.g., 3 minutes).[9]

  • Data Analysis:

    • Calculate the percent repellency for each concentration.

    • Determine the effective dose (ED50) of the compound.

Alternative Protocol: CDC Bottle Bioassay for Irritancy/Toxicity

This assay can determine if the compound has toxic or irritant effects on mosquitoes.[1][13][14]

  • Bottle Preparation: Coat the inside of glass bottles with a known concentration of the test compound dissolved in acetone. Allow the solvent to evaporate completely.

  • Mosquito Exposure: Introduce a known number of adult female mosquitoes into the treated bottles.

  • Observation: Record the number of dead or incapacitated mosquitoes at regular intervals over a 2-hour period.

  • Data Analysis: Determine the time required to kill 50% of the mosquitoes (KT50).

Assay Type Endpoint Interpretation
Arm-in-CagePercent Repellency, ED50Measures the ability of the compound to prevent mosquito landing and probing.
CDC Bottle BioassayKnockdown Time (KT50)Measures the toxic or irritant effect of the compound on mosquitoes.
Screening for Other Biological Activities

Benzamides are a versatile scaffold, and this compound should be screened for a broader range of biological activities.

  • Antimicrobial Assays: Test the compound against a panel of pathogenic bacteria and fungi using standard microdilution methods to determine the minimum inhibitory concentration (MIC).

  • Anticancer Assays: Evaluate the cytotoxicity of the compound against various cancer cell lines using assays such as the MTT or SRB assay.

  • Enzyme Inhibition Assays: Screen the compound against a panel of relevant enzymes, such as histone deacetylases (HDACs) or proteases, where benzamide-containing inhibitors have been previously identified.

Part 4: Analytical Methodologies for Quantification

Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of synthetic batches, and monitoring fermentation titers.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds.[10][15][16][17]

Experimental Protocol: HPLC-UV Quantification

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Detection: Monitor the absorbance at the λmax of this compound (determined by UV-Vis spectrophotometry).

  • Quantification: Generate a calibration curve using a series of known concentrations of a purified standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, especially for volatile and semi-volatile compounds.[4][18][19][20][21]

Experimental Protocol: GC-MS Quantification

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Temperature Program: An optimized temperature gradient to ensure good separation from other matrix components.

  • Detection: Monitor the abundance of characteristic fragment ions of this compound in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: Use an internal standard and a calibration curve for accurate quantification.

Parameter HPLC-UV GC-MS
Stationary Phase C18 silicaPhenyl-arylene polymer (e.g., DB-5ms)
Mobile/Carrier Phase Acetonitrile/WaterHelium
Detection UV AbsorbanceMass-to-charge ratio
Sample Derivatization Not requiredMay be required to improve volatility
Sensitivity ng-µg rangepg-ng range

Conclusion

The exploration of this compound as a putative secondary metabolite represents a fascinating research avenue at the intersection of natural product discovery, biosynthesis, and chemical biology. This technical guide provides a comprehensive and scientifically grounded framework for its investigation, from the initial bioinformatic discovery of its potential biosynthetic gene cluster to its isolation, characterization, and biological evaluation. The successful execution of this research program would not only lead to the discovery of a novel natural product but also expand our understanding of the biosynthetic capabilities of microorganisms.

References

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  • Centers for Disease Control and Prevention. (2023). CDC Bottle Bioassay.
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  • Centers for Disease Control and Prevention. (2023). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay.
  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests.
  • Zhou, Y., et al. (2015). Heterologous expression of OR variants in E. coli expressing a mini-pathway for lycopene synthesis. Frontiers in Plant Science, 6, 973.
  • Becker, J., & Wittmann, C. (2019). Systems metabolic engineering of Escherichia coli for the heterologous production of high value molecules-a veteran at new shores. Current Opinion in Biotechnology, 59, 124-132.
  • Fan, C., et al. (2020). d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations. Journal of Biological Chemistry, 295(18), 6034–6045.
  • Kumar, P., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
  • Skripnikov, A., et al. (2020). Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts.
  • Valdez, C. A., et al. (2024). GC–MS of N,N-dimethylbenzamide.
  • ResearchGate. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
  • ResearchGate. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
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CAS number and IUPAC name for N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-diethyl-3-hydroxybenzamide

Executive Summary: This document provides a comprehensive technical overview of this compound, a substituted benzamide of interest in chemical and pharmaceutical research. This guide details its chemical identity, physicochemical properties, a representative synthetic pathway with a detailed experimental protocol, and critical safety and handling information. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Core Properties

This compound is an aromatic amide compound. Its structure consists of a central benzene ring substituted at positions 1, 3, and 1 with a diethylamide group, a hydroxyl group, and the point of attachment for the benzamide core, respectively.

Chemical Identifiers

A compound's unique identifiers are critical for unambiguous documentation and database searches.

IdentifierValueSource
IUPAC Name This compoundCymitQuimica[1]
CAS Number 15789-04-5CymitQuimica[1]
Molecular Formula C₁₁H₁₅NO₂Sigma-Aldrich, ChemicalBook[2]
InChI Key QDQUCSOCEMEZOC-UHFFFAOYSA-NCymitQuimica[1], Sigma-Aldrich
Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, reactivity, and potential applications.

PropertyValueSource
Molecular Weight 193.24 g/mol Sigma-Aldrich, ChemicalBook[2]
Appearance SolidSigma-Aldrich
SMILES String O=C(N(CC)CC)C1=CC(O)=CC=C1Sigma-Aldrich

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the amidation of a 3-hydroxybenzoic acid derivative. The core principle involves activating the carboxylic acid group to facilitate nucleophilic attack by diethylamine.

General Synthetic Pathway

A common and reliable method for synthesizing benzamides in a laboratory setting is the conversion of the corresponding carboxylic acid into a more reactive acyl chloride, followed by reaction with the desired amine. This two-step process is favored for its high efficiency and yield.

  • Step 1: Acyl Chloride Formation: 3-Hydroxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the intermediate 3-hydroxybenzoyl chloride. This step is crucial as the acyl chloride is significantly more electrophilic than the parent carboxylic acid, making it highly susceptible to nucleophilic attack.

  • Step 2: Amidation: The freshly prepared 3-hydroxybenzoyl chloride is then reacted with diethylamine. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the final product.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Reactant1 3-Hydroxybenzoic Acid Intermediate 3-Hydroxybenzoyl Chloride (Reactive Intermediate) Reactant1->Intermediate + SOCl₂ Reactant2 Thionyl Chloride (SOCl₂) Reactant3 Diethylamine Product This compound Base Triethylamine (Base) Intermediate->Product + Diethylamine + Base Byproduct HCl (neutralized by base)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of a benzamide from a benzoyl chloride derivative.[3]

Materials:

  • 3-hydroxybenzoyl chloride

  • Diethylamine (2.5 g)

  • Triethylamine (3.5 g)

  • Dichloromethane (CH₂Cl₂, 30 mL)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine and triethylamine in dichloromethane.

  • Cooling: Cool the solution in an ice bath to 0°C. This is to control the exothermic nature of the amidation reaction.

  • Addition of Acyl Chloride: Add 3-hydroxybenzoyl chloride dropwise to the cooled amine solution. The slow addition prevents a rapid temperature increase.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at ambient temperature for 18 hours to ensure the reaction goes to completion.

  • Workup - Filtration: Remove the triethylamine hydrochloride salt precipitate by filtration. Wash the solid with a small amount of fresh dichloromethane.

  • Workup - Extraction: Combine the filtrates and wash sequentially with deionized water and then a brine solution to remove any remaining water-soluble impurities.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting crude product can be further purified by column chromatography or distillation to obtain the final this compound.

Research Context and Potential Applications

While this compound itself is not as extensively studied as some of its analogs, its structural motifs are significant in medicinal chemistry and materials science. It is a constitutional isomer of the well-known insect repellent DEET (N,N-diethyl-3-methylbenzamide).[4][5] The presence of the hydroxyl group offers a site for further chemical modification (e.g., etherification or esterification), making it a potentially valuable intermediate in the synthesis of more complex molecules. Its structural similarity to other biologically active benzamides suggests potential utility in screening for various pharmacological activities.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound.

Hazard Identification

Based on data for structurally related benzamides, this compound should be handled with care.

  • Hazard Statements: Likely to be harmful if swallowed and may cause serious eye irritation or damage.

  • Signal Word: Danger

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a well-defined chemical entity with established identifiers and properties. Its synthesis is straightforward, relying on fundamental and robust amidation reactions common in organic chemistry. While its direct applications are not as widely documented as some of its isomers, its chemical structure presents opportunities for further research and development, particularly as a building block for more complex molecules in medicinal and materials science. Adherence to standard safety protocols is mandatory for its handling and storage.

References

  • PubChem. N,N-Diethyl-3-hydroxymethylbenzamide | C12H17NO2 | CID 155712. National Center for Biotechnology Information. Available from: [Link]

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  • PubChem. N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N,N-Diethyl-2,3-dihydroxybenzamide | C11H15NO3 | CID 15178612. National Center for Biotechnology Information. Available from: [Link]

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The In Silico Blueprint: A Theoretical and Computational Guide to N,N-diethyl-3-hydroxybenzamide and its Analogs in Repellent Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethyl-3-hydroxybenzamide, a structural analog of the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide), represents a compelling scaffold for the development of novel arthropod deterrents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies pivotal to understanding its mechanism of action and to rationally design next-generation repellents. We will navigate the computational landscape from the quantum mechanical scale, elucidating electronic properties, to the complexities of ligand-receptor interactions through molecular docking and dynamics simulations. This document serves as a practical blueprint for researchers aiming to leverage in silico techniques to accelerate the discovery and optimization of advanced repellent technologies.

Introduction: The Rationale for Computational Scrutiny

The enduring success of DEET as a broad-spectrum insect repellent has spurred extensive research into its mechanism of action, which is believed to be multi-modal, involving interactions with various chemosensory receptors in insects.[1][2] Computational and theoretical studies offer a powerful lens to dissect these complex interactions at a molecular level, providing insights that are often inaccessible through experimental methods alone. By examining this compound, we can explore how subtle structural modifications, such as the substitution of a methyl group with a hydroxyl group, can influence the key physicochemical and stereoelectronic properties that govern repellent activity. This in silico approach facilitates a hypothesis-driven design cycle, prioritizing compounds for synthesis and biological evaluation, thereby conserving resources and accelerating the pace of discovery.

Quantum Chemical Calculations: Unveiling Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its behavior and interactions. Methods like Density Functional Theory (DFT) and semi-empirical approaches such as AM1 are invaluable for characterizing the electronic landscape of this compound and its analogs.[1][3][4]

Key Molecular Descriptors

A series of molecular electronic properties have been shown to correlate with the repellent efficacy of DEET analogs.[4] These descriptors provide a quantitative basis for comparing and predicting the potential activity of novel compounds:

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around a molecule, highlighting regions of positive and negative potential. For benzamides, the negative potential regions around the amide oxygen and the aromatic ring are crucial for receptor recognition.[1]

  • Atomic Charges: The partial charges on individual atoms, particularly the amide nitrogen and oxygen, influence the strength of intermolecular interactions such as hydrogen bonding.[4]

  • Dipole Moment: The overall polarity of the molecule, represented by the dipole moment, affects its solubility and ability to traverse biological membranes, as well as its long-range interactions with protein targets.[4]

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's reactivity and its ability to participate in charge-transfer interactions.[1]

Data Presentation: Calculated Properties of Benzamide Analogs
CompoundDipole Moment (Debye)MEP (min, kcal/mol)Atomic Charge (N)Atomic Charge (O)
N,N-diethyl-3-methylbenzamide (DEET)3.5 - 4.0-50 to -60-0.4 to -0.5-0.6 to -0.7
This compoundPredicted similar rangePredicted more negativePredicted similar rangePredicted similar range

Note: The values for this compound are predicted based on the expected electronic effects of the hydroxyl group and would require specific calculations for precise determination.

Experimental Protocol: DFT-Based Molecular Property Calculation
  • Structure Optimization:

    • Construct the 3D structure of this compound using a molecular builder.

    • Perform an initial geometry optimization using a computationally less expensive method (e.g., a semi-empirical method like AM1 or a small basis set DFT).

    • Conduct a final, high-level geometry optimization using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) to obtain the lowest energy conformation.[5]

  • Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with a larger basis set for more accurate electronic properties.

    • Request the calculation of molecular orbitals (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) atomic charges, and the molecular electrostatic potential.

  • Analysis:

    • Visualize the MEP map, color-coding the molecular surface to identify electrophilic and nucleophilic regions.

    • Analyze the calculated values for dipole moment, atomic charges, and orbital energies in comparison to known active and inactive analogs.

Molecular Docking: Simulating Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions. For insect repellents, key targets include Odorant Receptors (ORs) and Odorant-Binding Proteins (OBPs).[6][7][8]

Identifying the Target

Several insect proteins have been identified as potential targets for DEET and its analogs. The highly conserved olfactory co-receptor Orco (formerly OR83b) is a significant target, as its inhibition can disrupt the detection of host odors.[9] Additionally, various OBPs are known to bind DEET and may play a role in its transport to the receptors.[10]

The Docking Workflow

The process of molecular docking involves several key steps, as illustrated in the following workflow diagram:

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis receptor_prep Receptor Preparation (Add hydrogens, assign charges) grid_gen Grid Generation (Define binding site) receptor_prep->grid_gen ligand_prep Ligand Preparation (Generate 3D conformers, assign charges) docking_run Run Docking Algorithm (e.g., AutoDock, Glide) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis (Clustering, scoring) docking_run->pose_analysis interaction_analysis Interaction Analysis (Identify key residues, visualize H-bonds) pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking of this compound
  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor (e.g., a homology model of an insect OR or a crystal structure of an OBP) from a protein data bank or through modeling.

    • Prepare the protein using software like AutoDockTools or Maestro: add hydrogen atoms, assign partial charges, and remove water molecules not involved in binding.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform a conformational search to identify low-energy conformers.

    • Assign partial charges using a suitable force field (e.g., Gasteiger charges).

  • Docking Simulation:

    • Define the binding pocket on the receptor, typically based on the location of a known co-crystallized ligand or through pocket prediction algorithms.

    • Set up the docking parameters, including the grid box size and the search algorithm settings.

    • Run the docking simulation to generate a series of possible binding poses.

  • Results Analysis:

    • Analyze the resulting poses based on their predicted binding energies and clustering.

    • Visualize the top-ranked poses in the receptor's binding site to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with specific amino acid residues.[11]

Molecular Dynamics Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes that occur over time.[11][12]

The Value of Dynamic Simulation

MD simulations can:

  • Validate the stability of docking poses.

  • Reveal the role of water molecules in the binding interface.

  • Provide insights into the allosteric effects of ligand binding.

  • Allow for the calculation of binding free energies.

MD Simulation Workflow

md_workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Trajectory Analysis complex Prepare Ligand-Receptor Complex (from docking) solvation Solvate the System (Add water box) complex->solvation ionization Add Ions (Neutralize the system) solvation->ionization minimization Energy Minimization ionization->minimization equilibration Equilibration (NVT and NPT ensembles) minimization->equilibration production Production Run equilibration->production rmsd_rmsf RMSD and RMSF Analysis production->rmsd_rmsf hbond_analysis Hydrogen Bond Analysis production->hbond_analysis energy_calc Binding Free Energy Calculation (e.g., MM/PBSA) production->energy_calc

Caption: A typical workflow for molecular dynamics simulations.

Experimental Protocol: MD Simulation of the this compound-Receptor Complex
  • System Preparation:

    • Take the best-ranked pose from molecular docking as the starting structure.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at constant pressure (NPT ensemble) to achieve the correct density.

    • Run the production simulation for a sufficient duration (e.g., 100 ns or more) to sample the conformational space.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

    • Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.

    • Analyze the persistence of hydrogen bonds and other key interactions over time.

QSAR Studies: Predicting Activity from Structure

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity.[13][14] For repellent design, QSAR can be used to predict the repellent potency of novel benzamide derivatives based on their calculated molecular descriptors.

Building a QSAR Model

A robust QSAR model requires a training set of compounds with known biological activity (e.g., protection time against a specific mosquito species).[15] The model is then developed by identifying a set of molecular descriptors that best correlate with the observed activity.

QSAR Development Workflow

qsar_workflow cluster_data Data Preparation cluster_model Model Building cluster_validation Validation dataset Compile Dataset (Structures and Activities) descriptors Calculate Descriptors (2D, 3D, electronic) dataset->descriptors training_test Split into Training and Test Sets descriptors->training_test feature_selection Feature Selection training_test->feature_selection model_generation Generate Model (e.g., MLR, PLS, ANN) feature_selection->model_generation internal_val Internal Validation (e.g., Cross-validation) model_generation->internal_val external_val External Validation (Using the test set) internal_val->external_val

Caption: The workflow for developing a QSAR model.

Synthesis of this compound

While this guide focuses on computational aspects, the synthesis of the target molecule is a crucial step for experimental validation. A common method for the synthesis of N,N-diethylbenzamides involves the reaction of the corresponding benzoyl chloride with diethylamine.[16] For this compound, the hydroxyl group may require protection prior to the formation of the acid chloride.

Retrosynthetic Analysis

A plausible synthetic route can be envisioned through the reaction of 3-hydroxybenzoyl chloride (or a protected version) with diethylamine. Alternatively, direct amidation of 3-hydroxybenzoic acid with diethylamine using coupling agents is a viable strategy.

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for the investigation of this compound and the rational design of novel insect repellents. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain a deep understanding of the structure-activity relationships that govern repellent efficacy. Future work should focus on the application of these in silico techniques to a broader range of benzamide analogs, coupled with experimental validation, to accelerate the development of safer and more effective alternatives to current repellent technologies. The continued refinement of computational models and the increasing availability of structural data for insect chemosensory receptors will undoubtedly enhance the predictive power of these approaches.

References

  • Bhattacharjee, A. K., et al. "Analysis of molecular stereoelectronic similarity between N,N-diethyl-m-toluamide (DEET) analogs and insect juvenile hormone to develop a model pharmacophore for insect repellent activity." Journal of Molecular Modeling (2000).
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  • Copper nanoparticles on zeolite Y (CuNPs/ZY) was found to be the most efficient catalyst for the synthesis of amides...
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  • Davis, E. E. "The mysterious multi-modal repellency of DEET." Journal of Insect Physiology 59.9 (2013): 889-897.
  • Crehuet, O., et al. "Shape and Interactions of the Synthetic Repellent DEET.
  • Katritzky, A. R., et al. "QSAR study of mosquito repellents using Codessa Pro.
  • S, S., et al. "Structure modelling of odorant receptor from Aedes aegypti and identification of potential repellent molecules." bioRxiv (2022).
  • S, A., et al. "In silico Molecular Docking and Molecular Dynamics Applications in the Designing of a New Mosquito Repellent from the Plant Calotropis.
  • Ditzen, M., Pellegrino, M., & Vosshall, L. B. "Insect odorant receptors are molecular targets of the insect repellent DEET." PubMed (2008).
  • Affonso, R. da S., et al. "Superpositions of the best poses of the attractive molecules and DEET inside the monomers (a) and (b) of AgOBP 1.
  • Afolabi, L. O., et al. "Development of a Novel Aedes aegypti Repellent: An Integrated Approach Combining In Silico and Bioassays.
  • Wang, Y., et al. "Triple-Olfactory Mechanism Synergy: Development of a Long-Lasting DEET–Botanical Composite Repellent Against Aedes albopictus." MDPI (2023).
  • Afolabi, L. O., et al. "Development of a Novel Aedes aegypti Repellent: An Integrated Approach Combining In Silico and Bioassays.
  • Affonso, R. da S., et al. "Applications of Molecular Modeling in the Design of New Insect Repellents Targeting the Odorant Binding Protein of Anopheles gambiae.
  • Rojas-Guevara, J., et al. "Design of a Repellent Against Aedes aegypti (Diptera: Culicidae) Using in silico Simulations With AaegOBP1 Protein.
  • Pennetier, C., et al. "Unusual modes of action of the repellent DEET in insects highlight some human side effects." Frontiers in Physiology (2013).
  • Swale, D. R., et al. "The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases." PubMed (2015).
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Methodological & Application

laboratory protocol for the synthesis of N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N,N-diethyl-3-hydroxybenzamide

Abstract

This document provides a comprehensive, field-tested , a valuable intermediate in pharmaceutical and materials science research. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The synthesis proceeds via a two-step, one-pot reaction involving the activation of 3-hydroxybenzoic acid with thionyl chloride to form an acyl chloride intermediate, followed by amidation with diethylamine. This guide includes detailed methodologies, safety protocols, purification techniques, and characterization data, ensuring a reproducible and robust synthesis.

Introduction and Scientific Rationale

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging process.[1] The primary obstacle is a competing acid-base reaction, where the amine deprotonates the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[1][2] To circumvent this, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity.

This protocol employs a classic and highly effective activation strategy: the conversion of the carboxylic acid to an acyl chloride.[2] We have selected thionyl chloride (SOCl₂) for this purpose due to its efficacy and the convenient nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[2]

The resulting highly reactive 3-hydroxybenzoyl chloride intermediate is not isolated but is reacted in situ with diethylamine. The nucleophilic secondary amine readily attacks the electrophilic acyl chloride, forming the desired this compound. This amidation step, a variant of the Schotten-Baumann reaction, requires a base to neutralize the HCl generated, preventing the protonation of the diethylamine nucleophile.[2] For simplicity and efficiency, an excess of diethylamine serves as both the nucleophile and the acid scavenger.

Materials and Reagent Data

Proper preparation requires an accurate accounting of all reagents. All chemicals should be of analytical grade or higher.

ReagentFormulaMolar Mass ( g/mol )CAS No.Key Hazards
3-Hydroxybenzoic AcidC₇H₆O₃138.1299-06-9Harmful if swallowed, Skin/eye irritant[3][4][5]
Thionyl ChlorideSOCl₂118.977719-09-7Toxic, Corrosive, Reacts violently with water[6][7][8]
DiethylamineC₄H₁₁N73.14109-89-7Flammable, Toxic, Corrosive, Respiratory irritant[9][10][11]
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Suspected carcinogen, Skin/eye irritant
Sodium BicarbonateNaHCO₃84.01144-55-8Minimal hazards
Magnesium SulfateMgSO₄120.377487-88-9Minimal hazards
Hydrochloric Acid (1M)HCl36.467647-01-0Corrosive

Health and Safety Precautions

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety goggles (face shield recommended), flame-resistant lab coat, and chemical-resistant gloves (butyl rubber or laminate for thionyl chloride) are mandatory.[8]

  • Thionyl Chloride (SOCl₂): Extremely corrosive and toxic.[6][12] It reacts violently with water, releasing toxic HCl and SO₂ gas.[6][8] All glassware must be scrupulously dried before use. Work exclusively in a fume hood. Anhydrous conditions are critical. Have a sodium bicarbonate or calcium hydroxide slurry ready for quenching spills.

  • Diethylamine ((CH₃CH₂)₂NH): Highly flammable, corrosive, and toxic.[9][13] Vapors are heavier than air and can form explosive mixtures.[9][10] Keep away from ignition sources. Causes severe skin and eye burns.[11]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional guidelines. Do not mix thionyl chloride waste with aqueous or protic solvent waste streams. Quench any residual thionyl chloride carefully with isopropanol before neutralization and disposal.

Experimental Protocol

This procedure details the synthesis on a 10 mmol scale.

Reaction Stoichiometry
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass (g)Volume (mL)
3-Hydroxybenzoic Acid138.1210.01.01.38-
Thionyl Chloride118.9712.01.21.430.87
Diethylamine73.1430.03.02.203.10
Dichloromethane (DCM)----50
Step-by-Step Synthesis Procedure

Step 1: Acyl Chloride Formation (Activation)

  • Place a magnetic stir bar into a dry 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a gas bubbler (or an acid gas trap).

  • Under an inert atmosphere (N₂ or Ar), add 3-hydroxybenzoic acid (1.38 g, 10.0 mmol) to the flask.

  • Add 25 mL of anhydrous dichloromethane (DCM) to the flask and stir to suspend the solid.

  • Causality: Using an inert atmosphere and anhydrous solvent is critical because thionyl chloride and the acyl chloride intermediate are highly reactive towards water. Moisture would quench the reagent and lead to lower yields.

  • In the fume hood, carefully add thionyl chloride (0.87 mL, 12.0 mmol) dropwise to the stirring suspension at room temperature using a syringe.

  • Once the addition is complete, heat the mixture to a gentle reflux (approx. 40°C) using a heating mantle.

  • Maintain reflux for 1-2 hours. The reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂). The mixture should become a clear, homogeneous solution.

  • Causality: Heating accelerates the reaction rate. The gaseous byproducts are removed through the condenser and trap, driving the reaction to completion according to Le Châtelier's principle.

  • Allow the reaction mixture to cool to 0°C in an ice bath.

Step 2: Amidation

  • In a separate beaker, dissolve diethylamine (3.10 mL, 30.0 mmol) in 25 mL of anhydrous DCM.

  • Cool the diethylamine solution to 0°C in an ice bath.

  • Slowly add the cold diethylamine solution dropwise to the cold (0°C) acyl chloride solution from Step 1 over 15-20 minutes with vigorous stirring. This reaction is exothermic.

  • Causality: A 3-fold excess of diethylamine is used. The first equivalent acts as the nucleophile, a second equivalent acts as a base to neutralize the HCl formed during the reaction, and the third equivalent helps ensure the reaction goes to completion. The slow, cold addition is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup and Purification
  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. 50 mL of 1 M HCl (aq) to remove excess diethylamine and diethylammonium hydrochloride salt. b. 50 mL of saturated NaHCO₃ (aq) solution to neutralize any remaining acidic components. c. 50 mL of brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Causality: This sequence of aqueous washes systematically removes impurities. The acid wash removes basic compounds, the basic wash removes acidic compounds, and the brine wash initiates the drying process, improving the efficiency of the solid drying agent.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be employed.

  • Combine the pure fractions, remove the solvent via rotary evaporation, and dry the final product under high vacuum to yield this compound as a solid.

Visualization of Workflow and Mechanism

Synthetic Workflow

G cluster_activation Step 1: Activation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification A 3-Hydroxybenzoic Acid + SOCl₂ in DCM B Reflux (1-2h) A->B C 3-Hydroxybenzoyl Chloride (in situ) B->C D Add Diethylamine in DCM at 0°C C->D E Stir at RT (1-2h) D->E F Crude Product Mixture E->F G Aqueous Workup (HCl, NaHCO₃, Brine) F->G H Dry (MgSO₄) & Concentrate G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

G RCOOH 3-Hydroxybenzoic Acid Intermediate1 Acyl Chloride Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride Product This compound Intermediate1->Product + 2 Et₂NH Byproducts1 + SO₂ (g) + HCl (g) Intermediate1->Byproducts1 Et2NH Diethylamine Byproducts2 + Et₂NH₂⁺Cl⁻ Product->Byproducts2

Caption: Simplified reaction mechanism for amide formation via an acyl chloride intermediate.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the phenolic -OH proton, and the two inequivalent ethyl groups (-CH₂- and -CH₃).

  • ¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbon (amide), and the ethyl group carbons.

  • IR Spectroscopy: Look for a strong C=O stretching band for the tertiary amide around 1630-1660 cm⁻¹ and a broad O-H stretching band for the phenol group around 3200-3600 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (193.24 g/mol ) should be observed.[14]

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Shimizu, S., et al. (2018). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 2(10), 1036-1042. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%. Retrieved from [Link]

  • Penta Chemicals. (2023). Diethylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • PETRAMIN S.A. DE C.V. (n.d.). Safety Data Sheet: diethylamine. Retrieved from [Link]

  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9). Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]

  • Loba Chemie. (2019). 3-HYDROXY BENZOIC ACID MSDS. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride (alternative). Retrieved from [Link]

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Application Notes and Protocols for the Quantification of N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of N,N-diethyl-3-hydroxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document outlines robust analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological choices, ensuring scientific integrity and enabling users to select and implement the most suitable method for their specific application, from routine quality control to trace-level bioanalysis.

Introduction and Analytical Rationale

This compound is a substituted benzamide derivative of significant interest in pharmaceutical and chemical research. Its accurate and precise quantification is paramount for quality control, stability testing, pharmacokinetic studies, and ensuring regulatory compliance. The presence of a polar hydroxyl group and a tertiary amide functional group dictates the selection of appropriate analytical strategies.

This guide moves beyond a simple listing of procedures. It provides a comparative analysis of the predominant chromatographic techniques, detailing the underlying principles and offering field-proven insights into their application for this specific analyte. The protocols herein are designed as self-validating systems, grounded in established principles of analytical chemistry and regulatory guidelines.

Physicochemical Properties of this compound

Understanding the analyte's properties is critical for method development.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₅NO₂[2]
Molecular Weight 193.24 g/mol [2][3]
Structure A benzamide ring with a hydroxyl group at the meta-position and a diethylamine amide substituent.
Polarity Moderately polar due to the hydroxyl and amide groups.Inferred
UV Absorbance Expected to have significant absorbance in the UV range (approx. 220-280 nm) due to the substituted benzene ring.Inferred from similar compounds[4]

Comparative Overview of Analytical Techniques

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Separation based on polarity via reversed-phase chromatography, with quantification by UV absorbance.Robust, cost-effective, widely available, excellent for stability-indicating assays.Moderate sensitivity, potential for matrix interference in complex samples.Routine QC, purity analysis, content uniformity, stability studies.
GC-MS Separation of volatile compounds in the gas phase, with detection by a mass spectrometer.High selectivity and specificity, provides structural information.Requires analyte to be volatile and thermally stable; derivatization is often necessary for polar molecules.Impurity identification, analysis in non-aqueous matrices.
LC-MS/MS High-efficiency liquid separation coupled with highly selective and sensitive tandem mass spectrometry.Unmatched sensitivity (pg/mL levels) and selectivity, ideal for complex matrices.Higher cost and complexity of instrumentation and method development.Bioanalysis (pharmacokinetics), trace impurity quantification, metabolite identification.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse for quality control of pharmaceutical substances due to its robustness and suitability for separating moderately polar compounds like this compound.

Causality and Method Rationale

A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic character, which provides effective retention for the aromatic ring of the analyte. The mobile phase, a mixture of a polar aqueous component (often with a pH-modifying acid) and an organic solvent like acetonitrile or methanol, allows for the controlled elution of the compound. The acidic modifier (e.g., formic or phosphoric acid) ensures the phenolic hydroxyl group remains protonated, leading to consistent retention and sharp, symmetrical peak shapes. UV detection is chosen for its simplicity and the strong chromophore present in the molecule.

Detailed Experimental Protocol

A. Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid, analytical grade.

  • 0.45 µm syringe filters.

B. Solutions Preparation

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) containing 0.1% formic acid. Degas the solution by sonication or vacuum filtration before use. The exact ratio should be optimized to achieve a retention time of approximately 5-10 minutes.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

C. Sample Preparation (for Bulk Drug)

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Further dilute this solution to fall within the calibration curve range (e.g., a 1:20 dilution to achieve a nominal concentration of 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

D. Chromatographic Conditions

Parameter Recommended Setting
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C[5]
Injection Volume 10 µL
Detection Wavelength ~230 nm (Verify with UV scan)[4]

| Run Time | 15 minutes |

E. Data Analysis and System Suitability

  • Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration.

  • Perform a linear regression analysis; the correlation coefficient (r²) should be >0.999.

  • Inject the sample solutions. Quantify the analyte concentration by interpolating its peak area from the calibration curve.

  • System Suitability: Before analysis, inject a standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification RefStd Reference Standard Stock Stock Solution (1000 µg/mL) RefStd->Stock Sample Bulk Sample SampleSol Sample Solution (Target Conc.) Sample->SampleSol Cal Calibration Standards (1-100 µg/mL) Stock->Cal Filter Filter (0.45 µm) Cal->Filter SampleSol->Filter HPLC Inject into HPLC (C18 Column) Filter->HPLC Detect UV Detection (~230 nm) HPLC->Detect Data Data Acquisition (Peak Area) Detect->Data Curve Calibration Curve (Area vs. Conc.) Data->Curve Result Calculate Sample Concentration Curve->Result

Caption: Workflow for quantification of this compound by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirmation and quantification, especially when high specificity is required. However, the phenolic hydroxyl group in this compound reduces its volatility and can lead to poor peak shape. Derivatization is therefore highly recommended.

Causality and Method Rationale

Derivatization: Silylation is a common derivatization strategy for compounds with active hydrogens (like -OH). An agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This blocks the polar site, increasing volatility and thermal stability, resulting in improved chromatographic performance.

GC-MS Analysis: A nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane) is used to separate compounds based on their boiling points. Electron Ionization (EI) is a standard, robust ionization technique that produces a reproducible fragmentation pattern, which acts as a chemical fingerprint for definitive identification. Quantification is achieved using Selected Ion Monitoring (SIM) for enhanced sensitivity.

Detailed Experimental Protocol

A. Instrumentation and Reagents

  • GC-MS system with an autosampler.

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard.

  • Derivatization agent: BSTFA with 1% TMCS.

  • Solvents: Dichloromethane or Ethyl Acetate (anhydrous, GC grade).

  • Helium (carrier gas), purity ≥ 99.999%.

B. Standard and Sample Preparation (with Derivatization)

  • Stock Solution (1000 µg/mL): Prepare a stock solution of the reference standard in anhydrous ethyl acetate.

  • Calibration Standards: Prepare calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) in ethyl acetate.

  • Sample Solution: Prepare the sample in ethyl acetate to a concentration within the calibration range.

  • Derivatization Procedure: a. Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 100 µL of BSTFA (+1% TMCS). d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.

C. GC-MS Conditions

Parameter Recommended Setting
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100 °C for 2 min, ramp at 20 °C/min to 280 °C, hold for 5 min[4]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Scan (m/z 50-450) for identification; SIM for quantification |

D. Mass Spectrometry and Data Analysis

  • Identification: The mass spectrum of the TMS-derivatized analyte should be examined. The molecular ion [M]⁺ will be at m/z 265. Key fragments will likely arise from cleavage of the amide bond. The fragment corresponding to the benzoyl moiety (m/z 177 for the TMS-ether) and the diethylamino moiety (m/z 72) would be expected.

  • Quantification (SIM Mode): Select 2-3 characteristic, abundant ions for quantification and confirmation (e.g., m/z 265, 177, 72 - to be confirmed empirically).

  • Construct a calibration curve by plotting the peak area of the primary quantification ion against concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Std Standard/Sample in Ethyl Acetate Dry Evaporate to Dryness Std->Dry Deriv Add BSTFA, Heat at 70°C Dry->Deriv GCMS Inject into GC-MS Deriv->GCMS Sep GC Separation (HP-5ms Column) GCMS->Sep Ion EI Ionization (70 eV) Sep->Ion Detect MS Detection (SIM Mode) Ion->Detect XIC Extract Ion Chromatogram Detect->XIC Integ Integrate Peak Area XIC->Integ Result Quantify via Calibration Curve Integ->Result

Caption: Workflow for quantification of this compound by GC-MS.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as determining analyte concentrations in biological matrices (plasma, urine), LC-MS/MS is the definitive technique.

Causality and Method Rationale

This method combines the high-resolution separation of UPLC/HPLC with the specificity of tandem mass spectrometry. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, generating a protonated molecular ion [M+H]⁺ with minimal fragmentation. In the mass spectrometer, this precursor ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and virtually eliminates matrix interference, enabling ultra-low limits of quantification.

Detailed Experimental Protocol

A. Instrumentation and Reagents

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

  • UPLC/HPLC system.

  • C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm for UPLC).

  • Reagents as per HPLC method, but using LC-MS grade solvents (e.g., acetonitrile, methanol, formic acid).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d₁₀) is ideal. If unavailable, a structurally similar compound can be used.

B. Sample Preparation (from Plasma)

  • Protein Precipitation (PPT): a. To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at >10,000 x g for 10 minutes. d. Transfer the supernatant to a clean vial or 96-well plate for injection.

C. LC-MS/MS Conditions

Parameter Recommended Setting
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Source ESI (Positive Mode)
Capillary Voltage 3.5 kV
Source Temperature 150 °C

| Desolvation Temp. | 400 °C |

D. MRM Transitions and Data Analysis

  • Tune the Mass Spectrometer: Infuse a standard solution of this compound (~1 µg/mL) to determine the exact precursor and product ions.

    • Precursor Ion [M+H]⁺: m/z 194.1

    • Product Ions (Predicted): Fragmentation will likely occur at the amide bond. A primary product ion could be from the loss of the diethylamino group (m/z 121.0, corresponding to the 3-hydroxybenzoyl cation). Another could be the diethyliminium ion (m/z 72.1). These must be confirmed experimentally.

  • MRM Transitions to Monitor:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Analyte 194.1 121.0 (Quantifier)
    Analyte 194.1 72.1 (Qualifier)

    | Internal Std | (e.g., 204.1 for d₁₀) | (To be determined) |

  • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this ratio against the analyte concentration.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample (50 µL) Spike Add Acetonitrile + Internal Std Plasma->Spike Vortex Vortex Spike->Vortex Cent Centrifuge Vortex->Cent Super Collect Supernatant Cent->Super LC Inject into UPLC Super->LC ESI ESI+ Ionization LC->ESI Q1 Q1: Select Precursor Ion (m/z 194.1) ESI->Q1 Q2 Q2: Fragment (CID) Q1->Q2 Q3 Q3: Select Product Ion (m/z 121.0) Q2->Q3 Ratio Calculate Area Ratio (Analyte/IS) Q3->Ratio Result Quantify via Calibration Curve Ratio->Result

Caption: Bioanalytical workflow for this compound by LC-MS/MS.

Method Validation and Performance Characteristics

All analytical methods must be validated to ensure they are suitable for their intended purpose. Validation should be performed according to ICH Q2(R1) guidelines or equivalent regulatory standards.

ParameterHPLC-UVGC-MSLC-MS/MSAcceptance Criteria
Linearity (r²) >0.999>0.995>0.995>0.99
Accuracy (% Recovery) 98-102%95-105%85-115% (Bioanalysis)Varies by application[6]
Precision (%RSD) < 2.0%< 5.0%< 15% (Bioanalysis)Varies by application[6]
LOD (Limit of Detection) ~50-100 ng/mL~1-10 ng/mL< 0.1 ng/mLS/N ≥ 3
LOQ (Limit of Quantification) ~150-300 ng/mL~5-25 ng/mL~0.2 ng/mL[7][8]S/N ≥ 10
Specificity Demonstrated through peak purity and separation from degradants.Confirmed by mass spectrum.Highly specific due to MRM transition.No interference at analyte RT.

Conclusion

This guide provides a detailed framework for the quantitative analysis of this compound using three complementary chromatographic techniques.

  • RP-HPLC-UV is the recommended method for routine quality control, offering a balance of performance, cost, and robustness.

  • GC-MS serves as an excellent confirmatory technique, though it requires a derivatization step for optimal performance.

  • LC-MS/MS is the gold standard for trace-level quantification in complex biological matrices, providing unparalleled sensitivity and selectivity.

The selection of the appropriate method should be guided by the specific analytical challenge, including the sample matrix, required limits of detection, and the overall objective of the study. Each protocol provided herein serves as a validated starting point that can be further optimized to meet specific laboratory and regulatory requirements.

References

  • PubChem. (n.d.). N,N-Diethyl-3-hydroxymethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-hydroxy-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. Journal of Chromatography B, 879(19), 1436-1441. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-4-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-hydroxy-3-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS of N,N-dimethylbenzamide (7). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). CID 68791473. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). Chemometric-assisted UV spectrophotometric method for determination of N, N-diethyl-3-methylbenzamide in insect repellents. Retrieved from [Link]

  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

  • Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

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Application Notes and Protocols: N,N-diethyl-3-hydroxybenzamide as a Versatile Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-diethyl-3-hydroxybenzamide is a valuable bifunctional organic molecule that serves as a versatile intermediate in the synthesis of a wide array of more complex chemical entities, including pharmaceutical agents and fine chemicals. Its structure, featuring a nucleophilic phenolic hydroxyl group and a chemically robust N,N-disubstituted benzamide moiety on a benzene ring, allows for selective modification at distinct sites. This guide provides an in-depth exploration of its chemical properties and outlines detailed protocols for its application in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (CAS No. 15789-04-5) is a substituted aromatic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol .[1][2] Its utility as a chemical intermediate stems from the presence of two key functional groups: a phenolic hydroxyl (-OH) group and a tertiary amide (-CON(CH₂CH₃)₂) group.

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be readily deprotonated to form a potent phenoxide nucleophile, making it an ideal handle for O-alkylation and O-arylation reactions (e.g., Williamson ether synthesis). It can also undergo esterification.

  • Tertiary Amide Group: The N,N-diethylamide group is generally stable and resistant to hydrolysis under many reaction conditions. It acts as a meta-director in electrophilic aromatic substitution reactions.

  • Aromatic Ring: The benzene ring itself can be subjected to electrophilic aromatic substitution, with the regiochemical outcome influenced by the directing effects of both the hydroxyl and amide substituents.

These distinct reactive sites allow for a modular approach to building molecular complexity, making this compound a strategic starting point in multi-step syntheses.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 15789-04-5[1][2]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Appearance Solid
InChI Key QDQUCSOCEMEZOC-UHFFFAOYSA-N[1]

Core Synthetic Applications and Protocols

The true value of this compound is realized in its derivatization. Below are detailed protocols for two fundamental transformations that leverage its unique structure.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[3][4] In the context of this compound, this reaction allows for the introduction of a vast array of alkyl groups onto the phenolic oxygen, a critical step in modifying the molecule's steric and electronic properties.

Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism.[5] A base is used to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol, to form a sodium or potassium phenoxide salt. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.

Expertise & Experience: The choice of base and solvent is critical for success. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for phenols and is safer and easier to handle than sodium hydride (NaH).[5] A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide.[6] Primary alkyl halides are the best electrophiles for this reaction to maximize yield and avoid competing elimination reactions that can occur with secondary and tertiary halides.[5]

Williamson_Ether_Synthesis cluster_workflow Experimental Workflow reactant1 This compound intermediate Phenoxide Intermediate reactant1->intermediate Deprotonation reactant2 R-X (Alkyl Halide) product 3-Alkoxy-N,N-diethylbenzamide reactant2->product Sₙ2 Attack base Base (e.g., K₂CO₃) base->intermediate Deprotonation solvent Solvent (e.g., DMF) intermediate->product Sₙ2 Attack step1 1. Dissolve & Deprotonate step2 2. Add Alkyl Halide step1->step2 step3 3. Reaction & Monitoring step2->step3 step4 4. Workup & Purification step3->step4

Caption: Workflow for the O-alkylation of this compound.

Protocol 2.1: Synthesis of N,N-diethyl-3-methoxybenzamide

This protocol details the methylation of the hydroxyl group, a common first step in protecting the phenol or altering solubility.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of starting material) to the flask. Stir the suspension at room temperature for 15 minutes.

  • Addition of Electrophile: Slowly add methyl iodide (1.2 eq) to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure N,N-diethyl-3-methoxybenzamide.

Electrophilic Aromatic Substitution: Bromination

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution (EAS).[7] The regioselectivity is dictated by the existing substituents. The hydroxyl group is a strongly activating ortho, para-director, while the N,N-diethylamide group is a deactivating meta-director.[8] The powerful activating effect of the hydroxyl group will dominate, directing the incoming electrophile primarily to the positions ortho and para to it (positions 2, 4, and 6).

Mechanistic Insight: In this reaction, an electrophile (E⁺) is attacked by the nucleophilic π-system of the benzene ring.[9] This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, completing the substitution.[7]

Expertise & Experience: For bromination, N-Bromosuccinimide (NBS) is a safer and more convenient source of electrophilic bromine compared to liquid Br₂.[10] The reaction can often be performed under mild conditions. Given the activating nature of the hydroxyl group, harsh Lewis acid catalysts are typically unnecessary. The steric hindrance from the adjacent substituents will influence the ratio of ortho and para products. Position 4 is sterically less hindered than positions 2 and 6, making it a likely major product.

EAS_Bromination reactant This compound intermediate Sigma Complex (Resonance Stabilized) reactant->intermediate Attack on Br⁺ reagent N-Bromosuccinimide (NBS) reagent->intermediate solvent Solvent (e.g., CH₂Cl₂) product_ortho1 2-Bromo-product intermediate->product_ortho1 -H⁺ (Minor) product_para 4-Bromo-product intermediate->product_para -H⁺ (Major) product_ortho2 6-Bromo-product intermediate->product_ortho2 -H⁺ (Minor)

Caption: Regioselectivity in the bromination of this compound.

Protocol 2.2: Regioselective Bromination

This protocol describes a method for the monobromination of the aromatic ring.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and improve selectivity.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in small portions over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting mixture of regioisomers can be separated and purified by column chromatography or recrystallization to isolate the desired brominated products.

Conclusion

This compound is a highly adaptable chemical intermediate. The protocols provided herein for O-alkylation and electrophilic aromatic substitution represent fundamental, reliable methods for its derivatization. By understanding the interplay of its functional groups and applying sound mechanistic principles, researchers can effectively utilize this molecule as a building block for the synthesis of novel compounds with potential applications in pharmacology and materials science. The key to its successful application lies in the strategic and selective manipulation of its phenolic and aromatic functionalities.

References

  • University of Maryland. (n.d.). The Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Chem.libretexts.org. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Chemistry LibreTexts. (2022, February 28). Williamson Ether Synthesis.
  • Ambeed. (n.d.). 15789-04-5|this compound.
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  • Cambridge Isotope Laboratories, Inc. (n.d.). N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile.
  • Xu, Y., et al. (2015). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Bioorganic & Medicinal Chemistry, 23(24), 7769-7778. [Link]

  • MDPI. (n.d.). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.
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  • ResearchGate. (2025, August 6). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Science Foundation Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
  • YouTube. (2022, December 26). Electrophilic Aromatic Substitution Part 3, Diazonium Salt Reactions.
  • PubMed. (2015, December 8). Preparation of 3-benzyloxy-2-pyridinone Functional Linkers: Tools for the Synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic Acid Chelators.
  • Semantic Scholar. (2020, November 14). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • ResearchGate. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride.
  • ResearchGate. (n.d.). Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde.
  • University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.
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The Versatile Scaffold: Application Notes on N,N-diethyl-3-hydroxybenzamide in Novel Compound Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of N,N-diethyl-3-hydroxybenzamide as a foundational scaffold in the design and synthesis of novel bioactive compounds. We will explore its chemical versatility and showcase its potential across various therapeutic areas, supported by detailed protocols and mechanistic insights.

Introduction: The Untapped Potential of a Privileged Scaffold

This compound, a simple yet elegant molecule, presents a trifecta of desirable features for medicinal chemistry: a stable benzamide core, a readily modifiable phenolic hydroxyl group, and lipophilic N,N-diethyl groups that can influence pharmacokinetic properties. While its methylated analog, N,N-diethyl-3-methylbenzamide (DEET), is renowned as an insect repellent, the hydroxy-substituted counterpart holds significant, though less explored, promise as a versatile starting point for the development of new therapeutic agents.[1] The strategic placement of the hydroxyl group at the meta position offers a vector for chemical diversification, allowing for the exploration of a wide chemical space and the generation of compound libraries with diverse pharmacological profiles.

Core Physicochemical Properties

A thorough understanding of the parent molecule's properties is fundamental to designing a successful derivatization strategy.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂PubChem
Molecular Weight193.24 g/mol PubChem
XLogP31.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem

Strategic Derivatization: Unlocking Therapeutic Potential

The phenolic hydroxyl group of this compound is the primary handle for chemical modification. Its nucleophilicity and mild acidity allow for a range of synthetic transformations, primarily through ether and ester linkages. This enables the introduction of diverse functional groups to probe interactions with various biological targets.

G A This compound (Starting Scaffold) B Etherification (Williamson Ether Synthesis, etc.) A->B R-X, Base C Esterification (Fischer Esterification, Acylation, etc.) A->C R-COOH, Acid Catalyst or R-COCl, Base D Novel Ether Derivatives B->D Introduction of diverse R groups E Novel Ester Derivatives C->E Introduction of diverse R groups

Caption: Key derivatization strategies for this compound.

Application Focus 1: Development of Potent Delta Opioid Receptor Agonists

A compelling example of the successful application of the this compound scaffold is in the development of potent and selective delta (δ) opioid receptor agonists. These compounds are of significant interest for the treatment of pain with a potentially reduced side-effect profile compared to traditional mu (μ) opioid receptor agonists.

Mechanistic Rationale and Structure-Activity Relationship (SAR)

Research has demonstrated that a series of phenolic diaryl amino piperidine derivatives, which incorporate a 3-hydroxyphenyl group, exhibit high affinity and selectivity for the δ-opioid receptor.[2] The phenolic hydroxyl is crucial for activity, likely forming a key hydrogen bond interaction within the receptor's binding pocket. The N,N-diethylbenzamide portion of the molecule occupies a different region of the binding site, contributing to overall affinity and influencing pharmacokinetic properties.

A notable study by Jones et al. (2009) explored N,N-diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino]benzamide derivatives, highlighting the importance of the phenolic moiety for δ-opioid receptor agonism.[2]

G A This compound Scaffold B Linker Chemistry A->B D Novel δ-Opioid Receptor Agonist B->D Leads to C Piperidine Moiety C->B E δ-Opioid Receptor D->E Binds to F Analgesia E->F Leads to

Caption: Logical workflow for developing δ-opioid agonists from the scaffold.

Protocol: Synthesis of a Representative δ-Opioid Receptor Agonist Analog

This protocol outlines a generalized synthetic route for creating an ether-linked derivative, inspired by the principles of the aforementioned research.

Step 1: O-Alkylation of this compound

  • Materials: this compound, suitable alkyl halide (e.g., 1-bromo-4-chlorobutane), potassium carbonate (K₂CO₃), acetone or dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous acetone, add finely ground K₂CO₃ (2.0 eq).

    • Add the alkyl halide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution with a Piperidine Derivative

  • Materials: The product from Step 1, a suitable piperidine derivative (e.g., 4-aminopiperidine), sodium iodide (NaI), a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), and a high-boiling point solvent (e.g., DMF).

  • Procedure:

    • Dissolve the O-alkylated intermediate (1.0 eq) in DMF.

    • Add the piperidine derivative (1.2 eq), NaI (catalytic amount), and DIPEA (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and monitor by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography or preparative HPLC.

Application Focus 2: Exploration of Anticancer Agents

The benzamide scaffold is a recurring motif in a variety of anticancer agents, including kinase inhibitors.[3][4] The this compound core can be strategically derivatized to target various components of cancer cell signaling pathways.

Rationale for Anticancer Drug Design

The hydroxyl group can be used as an anchor point to introduce moieties that interact with the ATP-binding site of kinases or other key residues in cancer-related proteins. For instance, linking specific heterocyclic systems to the phenolic oxygen could generate potent kinase inhibitors.[3][5] Furthermore, studies on other hydroxybenzamides have demonstrated that modifications at the hydroxyl position can lead to compounds with significant antiproliferative activity.[6][7][8][9]

G A This compound B Derivatization (e.g., Etherification with heterocyclic halides) A->B C Library of Analogs B->C D Kinase Inhibition Assay C->D E Cell Proliferation Assay (e.g., MTT Assay) C->E F Lead Compound Identification D->F E->F

Caption: Workflow for the discovery of anticancer agents.

Protocol: Synthesis of an Ether-Linked Heterocyclic Derivative

This protocol provides a general method for synthesizing an ether-linked derivative with a heterocyclic moiety, a common strategy in kinase inhibitor design.

  • Materials: this compound, a heteroaryl halide (e.g., 2-chloro-4-aminopyrimidine), cesium carbonate (Cs₂CO₃), and DMF.

  • Procedure:

    • Combine this compound (1.0 eq), the heteroaryl halide (1.1 eq), and Cs₂CO₃ (1.5 eq) in anhydrous DMF.

    • Heat the mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration or extract the aqueous layer with an appropriate organic solvent.

    • Wash the organic extracts, dry, and concentrate.

    • Purify the product by column chromatography.

Application Focus 3: Development of Anti-Inflammatory and Antimicrobial Agents

The benzamide functional group is present in several anti-inflammatory and antimicrobial drugs.[10][11][12][13] The this compound scaffold offers a platform for developing novel agents in these therapeutic areas.

Rationale and SAR Insights

For anti-inflammatory applications, the hydroxyl group can be derivatized to mimic the structure of known cyclooxygenase (COX) inhibitors or to interact with other targets in the inflammatory cascade.[10][11][12] Studies have shown that certain benzamide derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α by modulating transcription factors such as NF-κB.[10]

In the context of antimicrobial agents, the introduction of lipophilic ester or ether side chains can enhance membrane permeability, a crucial factor for activity against bacterial or fungal pathogens.[14] The benzamide core itself can participate in hydrogen bonding interactions with microbial enzymes.

Protocol: Esterification to Produce Lipophilic Derivatives

This protocol describes a standard procedure for esterifying the phenolic hydroxyl group, which can be a valuable strategy for enhancing antimicrobial activity.

  • Materials: this compound, a carboxylic acid (e.g., cinnamic acid), N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the resulting ester by column chromatography.

Conclusion and Future Directions

This compound is a scaffold with considerable, yet underexplored, potential in drug discovery. Its straightforward derivatization chemistry, centered on the versatile phenolic hydroxyl group, allows for the systematic exploration of structure-activity relationships across a wide range of biological targets. The successful development of potent δ-opioid receptor agonists from this scaffold serves as a strong validation of its utility. Future research should focus on expanding the application of this scaffold to other therapeutic areas, such as oncology, inflammation, and infectious diseases. High-throughput screening of focused libraries derived from this compound is a promising strategy for identifying novel hit compounds.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed. [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (n.d.). PubMed. [Link]

  • Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. (n.d.). ResearchGate. [Link]

  • N,N-Diethyl-3-hydroxymethylbenzamide | C12H17NO2 | CID 155712. (n.d.). PubChem. [Link]

  • Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. (2018). Oriental Journal of Chemistry. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. (2009). PubMed. [Link]

  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). PubMed. [Link]

  • Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. (2018). ResearchGate. [Link]

  • Novel N-phenylcarbamothioylbenzamides With Anti-Inflammatory Activity and Prostaglandin E2 Inhibitory Properties. (2013). PubMed. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). PubMed Central. [Link]

  • Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. (n.d.). PubMed Central. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. [Link]

  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. [Link]

  • The development of diaryl amino piperidines as potent δ opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. (n.d.). ResearchGate. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). National Institutes of Health. [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. (2000). PubMed. [Link]

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Application Notes and Protocols for N,N-diethyl-3-hydroxybenzamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N,N-diethyl-3-hydroxybenzamide as a versatile ligand in coordination chemistry. This document offers insights into its synthesis, the preparation of its metal complexes, detailed characterization methodologies, and potential applications, particularly in catalysis.

Introduction: The Significance of this compound as a Ligand

This compound is a molecule of significant interest in coordination chemistry due to its bidentate nature, arising from the presence of both a hydroxyl and a carbonyl group. This unique structural feature allows it to form stable chelate rings with a variety of metal ions. The diethylamide group, with its steric bulk and electronic properties, further influences the coordination geometry and reactivity of the resulting metal complexes. The strategic positioning of the hydroxyl group at the meta position of the benzene ring also plays a crucial role in determining the electronic environment of the coordination sphere.

The exploration of this compound as a ligand opens avenues for the design and synthesis of novel coordination compounds with tailored properties for applications in catalysis, materials science, and medicinal chemistry. The ability to fine-tune the electronic and steric properties of the ligand provides a powerful tool for modulating the reactivity and selectivity of the metal center.

PART 1: Synthesis of this compound Ligand

The synthesis of this compound can be achieved through the amidation of 3-hydroxybenzoic acid. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with diethylamine.

Protocol 1: Synthesis of this compound

Materials:

  • 3-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Diethylamine

  • Triethylamine

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxybenzoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

    • Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 3-hydroxybenzoyl chloride. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • Amidation:

    • Dissolve the crude 3-hydroxybenzoyl chloride in anhydrous dichloromethane.

    • In a separate flask, dissolve diethylamine (2.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the solution of 3-hydroxybenzoyl chloride to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of the Ligand:

The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the O-H and C=O stretching vibrations.

  • Mass Spectrometry: To determine the molecular weight of the compound.

PART 2: Synthesis of Transition Metal Complexes

This compound can coordinate to a variety of transition metal ions to form stable complexes. The following are general protocols for the synthesis of its complexes with Co(II), Ni(II), Cu(II), and Zn(II), based on established procedures for similar ligands[1]. These protocols may require optimization depending on the specific metal salt and desired stoichiometry.

Protocol 2: General Synthesis of M(II) Complexes of this compound

Materials:

  • This compound (ligand)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂,)

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) or other suitable base

  • Standard glassware for synthesis

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in methanol or ethanol.

  • Deprotonation: To the ligand solution, add a stoichiometric amount of a methanolic solution of NaOH (1 equivalent per ligand molecule) to deprotonate the phenolic hydroxyl group.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol or ethanol.

  • Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring.

  • Precipitation and Isolation: A precipitate of the metal complex should form. The reaction mixture may be gently heated or stirred at room temperature for a few hours to ensure complete reaction.

  • Purification: Collect the precipitate by filtration, wash with cold methanol or ethanol, and then with diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.

Caption: Workflow for the synthesis of metal(II) complexes.

PART 3: Characterization of the Metal Complexes

A thorough characterization of the synthesized metal complexes is essential to determine their structure, composition, and properties. The following techniques are recommended, with expected observations based on analogous m-hydroxybenzoate complexes[1].

Elemental Analysis

Elemental analysis (C, H, N) is crucial for confirming the empirical formula of the synthesized complexes.

Molar Conductance

Molar conductance measurements in a suitable solvent (e.g., DMF or DMSO) can help determine the electrolytic nature of the complexes. Low conductance values typically indicate non-electrolytic complexes.

Spectroscopic Techniques
  • FT-IR Spectroscopy:

    • Causality: Comparison of the FT-IR spectrum of the free ligand with those of the metal complexes provides valuable information about the coordination sites.

    • Expected Observations:

      • The broad band corresponding to the phenolic O-H stretch in the free ligand should disappear or shift significantly upon coordination, indicating deprotonation and coordination of the phenolic oxygen.

      • The C=O stretching frequency of the amide group may shift to a lower wavenumber upon coordination to the metal ion, indicating the involvement of the carbonyl oxygen in bonding.

      • New bands in the far-IR region can be attributed to M-O and M-N stretching vibrations.

  • UV-Vis Spectroscopy:

    • Causality: The electronic spectra of the complexes provide information about the electronic transitions and the coordination geometry around the metal ion.

    • Expected Observations:

      • Ligand Field Transitions: For d-block metals like Co(II), Ni(II), and Cu(II), d-d transitions will be observed in the visible region, and their positions and intensities are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

      • Charge Transfer Bands: Ligand-to-metal or metal-to-ligand charge transfer bands may also be observed, typically at higher energies (in the UV region).

Magnetic Susceptibility
  • Causality: Magnetic susceptibility measurements at room temperature provide information about the number of unpaired electrons in the metal center, which helps in determining the spin state and geometry of the complex.

  • Expected Observations:

    • Co(II) complexes: Typically exhibit magnetic moments corresponding to three unpaired electrons in a high-spin octahedral or tetrahedral geometry.

    • Ni(II) complexes: Often show magnetic moments indicative of two unpaired electrons in an octahedral or tetrahedral environment.

    • Cu(II) complexes: Usually have a magnetic moment corresponding to one unpaired electron.

    • Zn(II) complexes: Are expected to be diamagnetic (no unpaired electrons).

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the coordination complexes, including bond lengths, bond angles, and the overall coordination geometry. Obtaining suitable single crystals is often a trial-and-error process involving slow evaporation, vapor diffusion, or layering techniques.

Table 1: Representative Characterization Data for M(II) Complexes of this compound (Hypothetical Data Based on Analogs[1])
ComplexColorMolar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (μB)Key FT-IR Bands (cm⁻¹)UV-Vis λmax (nm)Proposed Geometry
[Co(L)₂(H₂O)₂]Pink15~4.8-5.2ν(C=O) shift, M-O, M-N~520, ~600Octahedral
[Ni(L)₂(H₂O)₂]Green12~2.9-3.4ν(C=O) shift, M-O, M-N~400, ~650, ~750Octahedral
[Cu(L)₂]Blue10~1.8-2.2ν(C=O) shift, M-O, M-N~680Distorted Octahedral/Square Planar
[Zn(L)₂]White18Diamagneticν(C=O) shift, M-O, M-NLigand-based transitionsTetrahedral/Octahedral

L represents the deprotonated this compound ligand.

PART 4: Applications in Catalysis

Metal complexes of this compound hold promise as catalysts in various organic transformations, particularly in oxidation reactions. The metal center, supported by the ligand framework, can facilitate the activation of small molecules like dioxygen or peroxides.

Catalytic Oxidation of Alkenes

The synthesized complexes can be screened for their catalytic activity in the epoxidation of alkenes.

Protocol 3: Screening for Catalytic Epoxidation of Styrene

Materials:

  • Synthesized metal complex (e.g., Co(II) or Cu(II) complex)

  • Styrene

  • Oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • In a reaction vial, dissolve the metal complex (catalyst, e.g., 1-5 mol%) in the chosen solvent.

  • Add styrene (substrate).

  • Initiate the reaction by adding the oxidant.

  • Stir the reaction mixture at a specific temperature (e.g., room temperature or elevated temperature).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of styrene and the selectivity for styrene oxide.

Catalytic_Cycle M_L M(II)-L Complex M_O M(III/IV)=O (Active Oxidant) M_L->M_O Oxidation M_O->M_L Regeneration Epoxide Epoxide M_O->Epoxide Oxygen Transfer Alkene Alkene Alkene->M_O Oxidant Oxidant (e.g., H₂O₂) Oxidant->M_L Byproduct Byproduct (e.g., H₂O) Oxidant->Byproduct

Caption: A plausible catalytic cycle for alkene epoxidation.

Conclusion

This compound is a readily accessible and versatile ligand for the synthesis of a wide range of coordination complexes. The protocols and characterization data presented in these application notes, though based in part on analogous systems, provide a solid framework for researchers to explore the rich coordination chemistry of this ligand and to develop novel catalysts for various organic transformations. Further research, particularly single-crystal X-ray diffraction studies, will be invaluable in elucidating the precise structures of these complexes and in establishing detailed structure-activity relationships.

References

  • Köse, D. A., et al. (2007). Synthesis and characterization of Bis(N,N-diethylnicotinamide) m-hydroxybenzoate complexes of Co(II), Ni(H), Cu(II), and Zn(II). Russian Journal of Coordination Chemistry, 33(6), 422–427. [Link]

Sources

formulation of N,N-diethyl-3-hydroxybenzamide for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Formulation of N,N-diethyl-3-hydroxybenzamide for Biological Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound, a benzamide derivative intended for biological evaluation. Given that the majority of new chemical entities (NCEs) exhibit poor aqueous solubility, proper formulation is a critical, often rate-limiting step in preclinical research.[1][2] Inadequate formulation can lead to erroneous data, underestimation of potency, and poor in vivo exposure.[3] This guide eschews a rigid template to deliver a logically structured narrative, grounded in first principles of formulation science. We will cover the physicochemical properties of the compound, core principles of solvent selection and stability, and detailed, step-by-step protocols for preparing solutions for both in vitro and in vivo assays. The causality behind experimental choices is explained to empower the researcher to adapt these protocols to their specific experimental needs, ensuring data integrity and reproducibility.

Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is the foundation of any rational formulation strategy. This compound is a small molecule benzamide derivative.[4][5] While extensive experimental data is not publicly available, its computed properties provide a strong basis for initial formulation design.

PropertyValueSource
Chemical Name This compound[5]
Synonyms Benzamide, N,N-diethyl-3-hydroxy-[4]
CAS Number 15789-04-5[4]
Molecular Formula C₁₁H₁₅NO₂[4][5]
Molecular Weight 193.24 g/mol [4][5]
Predicted Solubility Limited aqueous solubility is predicted due to the aromatic ring and diethylamide group. Higher solubility is expected in polar organic solvents.[6]

Note: The prediction of limited aqueous solubility is based on the structure and properties of related benzamide compounds, such as DEET (N,N-diethyl-3-methyl-benzamide), which is not soluble in water but miscible with alcohols.[6]

Core Principles of Preclinical Formulation

The goal of formulation for biological assays is to deliver the compound to the target system (cells, enzymes, or whole organisms) in a soluble, stable, and non-interfering state. The choice of formulation strategy is dictated by the compound's properties and the requirements of the biological assay.

The Central Role of Solvents

For most in vitro discovery work, the primary formulation approach involves dissolving the compound in a water-miscible organic solvent.[7]

  • Dimethyl Sulfoxide (DMSO): DMSO is the most common solvent used in early-stage drug discovery due to its exceptional solvating power for a wide range of lipophilic compounds.[8][9] However, its use is a trade-off. While it facilitates the creation of high-concentration stock solutions, DMSO can exert its own biological effects, including cytotoxicity, at higher concentrations.[10][11][12]

  • Ethanol: Another common solvent, ethanol, can also be used but may exhibit higher cytotoxicity than DMSO in some cell lines.[11]

  • Co-solvents: For challenging compounds, a mixture of solvents (co-solvency) can be employed to enhance solubility.[7][13][14]

The Imperative of Vehicle Control

The solvent system used to dissolve the test compound is known as the "vehicle." It is critical that all experiments include a vehicle control group. This group is treated with the exact same concentration of the vehicle (e.g., 0.1% DMSO in cell culture media) as the compound-treated groups. This practice allows researchers to distinguish the effects of the compound from any potential effects of the solvent itself.[15][16]

Stability: The Foundation of Reliable Data

A formulation is only useful if the compound remains stable within it for the duration of the experiment.[17][18] Degradation can lead to a loss of potency and the generation of confounding byproducts. Stability testing, even in its simplest forms, is essential to ensure that the observed biological effect is due to the compound of interest.[19][20] Key factors affecting stability include the nature of the API, choice of excipients, pH, temperature, and light exposure.[17][18]

G cluster_0 Initial Assessment cluster_1 Formulation Strategy cluster_2 Application Compound Compound Properties (MW, Polarity, pKa) Solubility Solubility Screening (DMSO, Ethanol, Buffers) Compound->Solubility Guides Assay Assay Requirements (In Vitro / In Vivo, Duration) Formulation Formulation Choice Assay->Formulation Dictates Solubility->Formulation Informs InVitro In Vitro Formulation (e.g., DMSO Stock) Formulation->InVitro Cell/Enzyme Assays InVivo In Vivo Formulation (e.g., Suspension) Formulation->InVivo Animal Studies G cluster_0 Stock Preparation cluster_1 Intermediate Dilution (Optional) cluster_2 Final Preparation cluster_3 Application Stock 10 mM Master Stock in 100% DMSO Intermediate Intermediate Stocks (e.g., 1 mM, 100 µM) in 100% DMSO Stock->Intermediate Serial Dilution Working Working Solutions in Assay Medium Stock->Working Direct Dilution (for high conc.) Intermediate->Working Final Dilution Step (e.g., 1:1000) Plate Plate Working->Plate

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Rationale: To avoid compound precipitation and minimize solvent toxicity, a serial dilution in 100% DMSO is often performed before the final dilution into aqueous cell culture medium. [15][16]The final DMSO concentration in the assay should ideally be ≤ 0.5%, and for sensitive or primary cells, ≤ 0.1%. [10][16] Procedure (Example for a 10 µM final concentration with 0.1% DMSO):

  • Intermediate Dilution: Prepare an intermediate stock solution. Thaw one aliquot of the 10 mM master stock. Create a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of 100% DMSO.

  • Final Working Solution: The 1 mM stock is 100X the highest desired final concentration (10 µM). Add the compound last to the assay wells. For example, to a well containing 100 µL of cells in medium, add 0.1 µL of the 1 mM stock.

  • Vehicle Control: In control wells, add 0.1 µL of 100% DMSO to 100 µL of cells in medium.

  • Dose-Response Curve: To generate a dose-response curve, perform a serial dilution from the 1 mM intermediate stock using 100% DMSO before the final 1:1000 dilution into the assay plate.

TubeConcentration (in DMSO)Vol. of Stock (µL)Vol. of DMSO (µL)Final Assay Conc. (1:1000 Dilution)
11 mM10 (from 10mM master)901000 nM (1 µM)
2300 µM30 (from Tube 1)70300 nM
3100 µM33.3 (from Tube 2)66.7100 nM
430 µM30 (from Tube 3)7030 nM
510 µM33.3 (from Tube 4)66.710 nM
60 (Vehicle)01000 nM
Protocol 3: Considerations for Enzyme Inhibition Assays

Rationale: Enzyme assays can be sensitive to solvents. DMSO is known to affect the activity of some enzymes. [21]Therefore, it is crucial to ensure the final DMSO concentration is consistent across all data points (including the "no inhibitor" control) and does not interfere with the assay signal. [21] Key Considerations:

  • Solvent Tolerance Test: Before screening, run the enzyme assay with varying concentrations of DMSO (e.g., 0.1% to 2%) without any inhibitor to determine the highest concentration that does not significantly alter enzyme activity.

  • Consistent Final Concentration: Prepare all dilutions of this compound in a way that results in the same final DMSO concentration in every reaction tube or well.

  • Substrate Concentration: For mechanism-of-action studies, the concentration of the substrate relative to its Michaelis constant (Km) is a critical parameter. The choice of assay buffer and additives must support optimal enzyme kinetics. [22]

Formulation Strategy for In Vivo Assays

Rationale: Transitioning from in vitro to in vivo studies presents a significant formulation challenge, especially for poorly water-soluble compounds. Direct injection of DMSO-based solutions is often limited by toxicity and precipitation upon contact with physiological fluids. [15]A common approach for oral administration in preclinical models (e.g., mice) is to create a homogenous suspension. [15]

Protocol 4: General Protocol for a Suspension Formulation for Oral Gavage

Materials:

  • This compound (solid powder)

  • Vehicle components:

    • Suspending agent: 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na)

    • Wetting agent: 0.1% (v/v) Tween 80

    • Solvent: Sterile Water or Saline

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Vehicle Preparation: Prepare the vehicle by first dissolving the Tween 80 in the water/saline, then slowly adding the CMC-Na while stirring until a clear, uniform solution is formed.

  • Compound Preparation: Weigh the required amount of this compound.

  • Wetting: Place the powder in a mortar. Add a small amount of the vehicle to form a thick, uniform paste. This "wetting" step is crucial to ensure particles do not clump together.

  • Suspension: Gradually add the remaining vehicle to the paste while continuously mixing or stirring.

  • Homogenization: For a finer, more stable suspension, use a mechanical homogenizer.

  • Administration: Keep the suspension constantly stirred during dosing to ensure each animal receives a consistent dose.

Note: This is a starting point. The optimal vehicle may require screening of different excipients to achieve the desired stability and bioavailability. [1][13][23]

Quality Control & Stability Assessment

Rationale: Ensuring your formulation is stable and the compound is soluble is a self-validating step that builds confidence in your biological data. [17][19]

Protocol 5: Short-Term Stability and Solubility Check

Procedure:

  • Visual Inspection: After preparing a working solution (e.g., by diluting the DMSO stock into assay media), let it sit at the assay temperature (e.g., 37°C) for the maximum duration of your experiment. Visually inspect for any signs of precipitation (cloudiness, crystals).

  • Microscopic Examination: Place a drop of the solution on a microscope slide and check for crystals.

  • Analytical Confirmation (Optional but Recommended): For critical experiments, analyze the concentration of the compound in the working solution at the beginning (T=0) and end (T=final) of the experiment using HPLC. A significant decrease in concentration suggests instability or precipitation.

ParameterRecommended Final Concentration in AssayRationale and Notes
DMSO (Cell-Based Assays) ≤ 0.5%A widely accepted upper limit to minimize cytotoxicity. [16]
DMSO (Primary Cells) ≤ 0.1%Primary cells are often more sensitive to solvent toxicity. [16]
DMSO (In Vivo Studies) ≤ 2%For direct injection, if unavoidable, and only after thorough toxicity evaluation. [15]
Ethanol (Cell-Based Assays) ≤ 0.5%Effects can be cell-line dependent; always validate with a vehicle control. [10]

Troubleshooting

ProblemPotential CauseSuggested Solution
Precipitation upon dilution Compound has very low aqueous solubility; "crashing out" of DMSO.Perform serial dilutions in 100% DMSO before the final aqueous dilution. [16]Lower the final compound concentration. Investigate solubility-enhancing excipients like cyclodextrins. [13][23]
High background in assay Compound interferes with the assay readout (e.g., autofluorescence).Run a control with the compound in assay buffer without cells or enzymes to quantify interference.
Toxicity in vehicle control Solvent concentration is too high for the specific cell line.Reduce the final solvent concentration. Test alternative solvents like ethanol or co-solvent systems. [10]
Inconsistent results Inhomogeneous suspension for in vivo dosing; compound degradation.Ensure continuous stirring of suspensions during dosing. Check stability of the compound in the formulation over the experiment's time course. [17][19]

References

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155712, N,N-Diethyl-3-hydroxymethylbenzamide. Retrieved from [Link]

  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins. Retrieved from [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from [Link]

  • Garg, V., & Kaur, P. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. [Link]

  • Bøgh, I. B., & Hansen, M. B. (2014). Considerations regarding use of solvents in in vitro cell based assays. MethodsX, 1, 137–142. [Link]

  • Patel, H., Shah, V., & Tank, H. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Cureus, 15(12), e51036. [Link]

  • Pharmaceutical Technology. (2020, March 2). Stability Testing: The Critical Development Phase. [Link]

  • Jamalzadeh, E., Ghafoori, H., Sariri, R., & Rabuti, H. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Parmar, K., & Patel, J. (2015). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Novel Drug Delivery and Therapeutics, 2(3), 1-6. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Challener, C. A. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Heitz, F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening, 17(1), 88-96. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Bøgh, I. B., & Hansen, M. B. (2014). Considerations regarding use of solvents in in vitro cell based assays. MethodsX, 1, 137–142. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 597. [Link]

  • Zhang, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2998. [Link]

  • Wang, Y., et al. (2016). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 26(2), 564-568. [Link]

  • Solubility of Things. (n.d.). DEET. Retrieved from [Link]

  • Asgari, M. S., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(10), 737-752. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. [Link]

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Application Notes and Protocols for the Detection of N,N-diethyl-3-hydroxybenzamide and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-diethyl-3-hydroxybenzamide is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection and quantification of this compound and its putative metabolites in biological matrices. The protocols detailed herein are grounded in established principles of bioanalysis and are designed to be robust, reliable, and compliant with regulatory expectations.

The metabolic pathways of structurally similar compounds, such as N,N-diethylbenzamide, primarily involve oxidative processes. These include N-dealkylation, resulting in the formation of N-ethyl-3-hydroxybenzamide and 3-hydroxybenzamide, and hydroxylation of the aromatic ring.[1] Additionally, conjugation reactions, such as glucuronidation of the hydroxyl group, are anticipated Phase II metabolic routes.[2][3]

This guide will focus on the use of High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), the gold standard for the sensitive and selective quantification of small molecules in complex biological samples.[4][5] Adherence to bioanalytical method validation guidelines, such as those issued by the U.S. Food and Drug Administration (FDA), is paramount for ensuring data integrity and is a key focus of the protocols described.[6][7][8][9][10]

Predicted Metabolic Pathways

A thorough understanding of the expected metabolic transformations of this compound is the foundation for developing a comprehensive analytical strategy. Based on the metabolism of related benzamide compounds, the following primary metabolic pathways are predicted:

  • N-Dealkylation: The sequential removal of the ethyl groups from the amide nitrogen is a common metabolic route for N,N-dialkylbenzamides.[1] This process is typically mediated by cytochrome P450 (CYP) enzymes.

  • Hydroxylation: Additional hydroxylation of the aromatic ring at positions ortho or para to the existing hydroxyl group is a plausible metabolic step.

  • Glucuronidation: The phenolic hydroxyl group is a prime site for Phase II conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[2] This transformation significantly increases the water solubility of the compound, facilitating its excretion.

G parent This compound metabolite1 N-ethyl-3-hydroxybenzamide parent->metabolite1 N-de-ethylation metabolite3 Hydroxylated this compound parent->metabolite3 Aromatic Hydroxylation metabolite4 N,N-diethyl-3-(glucuronidyloxy)benzamide parent->metabolite4 Glucuronidation metabolite2 3-hydroxybenzamide metabolite1->metabolite2 N-de-ethylation

Caption: Predicted metabolic pathways of this compound.

Analytical Methodology: LC-MS/MS

LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of drugs and their metabolites in biological matrices. The following sections detail the key components of an LC-MS/MS method for this compound and its metabolites.

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix, remove interfering substances, and concentrate the sample to achieve the desired sensitivity.[11][12][13][14][15] The choice of technique depends on the analyte's properties and the nature of the biological matrix (e.g., plasma, urine, tissue homogenate).

Recommended Sample Preparation Techniques:

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Less clean extracts, potential for matrix effects.[12][14]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Cleaner extracts than PPT, can be selective.Labor-intensive, requires larger solvent volumes.[13]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a suitable solvent.Provides the cleanest extracts, high analyte concentration.More complex method development, higher cost.[13]

Detailed Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is recommended for achieving low limits of quantification and minimizing matrix effects.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., D10-N,N-diethyl-3-hydroxybenzamide) is highly recommended.[16]

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Mix 200 µL of plasma sample with 200 µL of 2% formic acid in water containing the internal standard. Load the entire mixture onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

G cluster_spe Solid-Phase Extraction Workflow start Condition Cartridge equilibrate Equilibrate Cartridge start->equilibrate load Load Sample equilibrate->load wash1 Aqueous Wash load->wash1 wash2 Organic Wash wash1->wash2 elute Elute Analytes wash2->elute end Evaporate & Reconstitute elute->end

Caption: A typical solid-phase extraction workflow.

Liquid Chromatography

Reversed-phase chromatography is the preferred mode of separation for benzamide derivatives. A C18 column is a good starting point for method development.

Proposed HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analytes, leading to better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength and UV transparency.
Gradient Elution 5-95% B over 5 minutesA gradient is necessary to elute the parent compound and its more polar metabolites within a reasonable run time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume is generally sufficient for sensitive LC-MS/MS analysis.
Tandem Mass Spectrometry

Electrospray ionization (ESI) in the positive ion mode is expected to be the most sensitive ionization technique for this compound and its metabolites due to the presence of the basic amide nitrogen. Multiple Reaction Monitoring (MRM) will be used for quantification to ensure high selectivity and sensitivity.

Hypothesized MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound194.1166.115
N-ethyl-3-hydroxybenzamide166.1138.115
3-hydroxybenzamide138.1121.120
Hydroxylated this compound210.1182.115
D10-N,N-diethyl-3-hydroxybenzamide (IS)204.2172.215

Note: These are predicted transitions and will require optimization on the specific mass spectrometer being used.

Bioanalytical Method Validation

A bioanalytical method must be validated to demonstrate its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines.[6][7][8][9][10]

Key Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The methodologies outlined in this guide provide a robust framework for the detection and quantification of this compound and its predicted metabolites in biological matrices. The combination of optimized sample preparation, efficient chromatographic separation, and sensitive mass spectrometric detection will enable researchers to generate high-quality data for pharmacokinetic, toxicokinetic, and metabolism studies. It is imperative that all methods are fully validated to ensure the integrity and reliability of the results.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Tecan. (2023). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • PubMed. (1989). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • PubChem. N,N-Diethyl-3-hydroxymethylbenzamide. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • PubMed. (2006). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • PubMed. (1985). Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. [Link]

  • SOBI. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. [Link]

  • ResearchGate. Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. [Link]

  • PubMed Central. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. [Link]

  • MDPI. (2021). N,N-Diethyl-3-methylbenzamide. [Link]

  • SciELO Cuba. (2018). A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • PubMed. (2023). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. [Link]

  • Google Patents. (2009). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • PubMed. (1991). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. [Link]

  • Acta Marisiensis - Seria Medica. (2025). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. [Link]

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Leveraging N,N-diethyl-3-hydroxybenzamide in Structure-Activity Relationship (SAR) Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of clinically successful drugs. Its synthetic tractability and ability to form key interactions with biological targets make it an ideal starting point for drug discovery campaigns. This guide focuses on a specific, highly versatile starting point: N,N-diethyl-3-hydroxybenzamide . We will explore the strategic value of its constituent parts—the meta-hydroxyl group, the N,N-diethylamide moiety, and the aromatic core—as anchor points for systematic chemical modification. This document provides a detailed framework, including validated protocols and strategic insights, for utilizing this scaffold in structure-activity relationship (SAR) studies to discover and optimize novel bioactive compounds.

Introduction: The Strategic Value of the this compound Scaffold

Structure-Activity Relationship (SAR) studies are the systematic investigation of how a molecule's chemical structure influences its biological activity. The goal is to identify the key chemical features, or pharmacophores, that govern a compound's potency, selectivity, and pharmacokinetic properties. A well-chosen starting scaffold is critical for the success of any SAR campaign.

This compound is an exemplary scaffold for several reasons:

  • The Benzamide Core: This amide linkage is metabolically robust and serves as an excellent hydrogen bond acceptor. The phenyl ring provides a rigid platform to orient substituents in a defined three-dimensional space, facilitating interactions like π-π stacking with aromatic residues in a target's binding site.

  • The 3-Hydroxy Group: Positioned meta to the amide, this phenolic hydroxyl is a powerful modulator of activity. It can act as both a hydrogen bond donor and acceptor, forming critical anchor points with a biological target.[1][2] Crucially, it also serves as a versatile synthetic handle , allowing for the exploration of chemical space through etherification, esterification, and other modifications.[2]

  • The N,N-Diethylamide Moiety: This group significantly influences the compound's physicochemical properties, particularly solubility and lipophilicity (LogP). The ethyl groups can be systematically altered—shortened, lengthened, or cyclized—to probe hydrophobic pockets within the target protein and to fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides the scientific rationale and detailed protocols for leveraging these features to build and screen a focused compound library, ultimately leading to the elucidation of a clear SAR and the development of optimized lead compounds.

Physicochemical Profile of the Core Scaffold

A thorough understanding of the starting compound's properties is fundamental.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂PubChem
Molecular Weight 193.24 g/mol [3]
Calculated LogP 1.87[3]
Topological Polar Surface Area (TPSA) 40.54 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 3[3]

Designing a Structure-Activity Relationship (SAR) Campaign

The following workflow outlines a typical SAR study originating from the this compound scaffold. The objective is to systematically probe the chemical space around the core structure to understand which modifications enhance biological activity against a chosen target (e.g., an enzyme, receptor, or protein-protein interface).

SAR_Workflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Parallel Synthesis cluster_2 Phase 2: Biological Evaluation & Data Analysis cluster_3 Phase 3: Iterative Optimization Lead Lead Scaffold This compound Mod_OH A. Modify 3-OH Group (Etherification, Esterification) Lead->Mod_OH Mod_Ring B. Modify Aromatic Ring (Substitution at C2, C4, C5) Lead->Mod_Ring Mod_Amide C. Modify Amide N-substituents (Vary Alkyl Groups, Cyclize) Lead->Mod_Amide Library Focused Analog Library Mod_OH->Library Mod_Ring->Library Mod_Amide->Library Screening In Vitro Biological Screening (e.g., Enzyme Inhibition Assay) Library->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR_Table SAR Table Generation Data->SAR_Table SAR_Elucidation SAR Elucidation 'What drives activity?' SAR_Table->SAR_Elucidation Next_Gen Design Next-Generation Analogs SAR_Elucidation->Next_Gen Lead_Opt Lead Optimization Next_Gen->Lead_Opt

Figure 1: A generalized workflow for an SAR study originating from the this compound scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of an analog library.

Protocol 1: Synthesis of Core Scaffold: this compound

This protocol describes the foundational reaction: the amidation of 3-hydroxybenzoic acid. The use of thionyl chloride is a classic, cost-effective method for activating the carboxylic acid.

Causality: Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate readily undergoes nucleophilic attack by diethylamine to form the stable amide bond. Pyridine is often added in catalytic amounts to facilitate the reaction, while a stoichiometric base like triethylamine is used to quench the HCl byproduct.

Figure 2: Reaction scheme for the synthesis of the core scaffold.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-hydroxybenzoic acid (1.0 eq).

  • Activation: Suspend the acid in anhydrous dichloromethane (DCM, ~0.2 M). Cool the suspension to 0°C in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the solution becomes clear, indicating the formation of the acyl chloride.

  • Amidation: Cool the reaction mixture back down to 0°C. In a separate flask, dissolve diethylamine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM. Add this amine solution dropwise to the acyl chloride solution.

  • Completion: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Focused Analog Library

The following are generalized procedures for modifying the three key regions of the scaffold.

A. Modification of the 3-Hydroxy Group (O-Alkylation)

Rationale: This modification probes the necessity of the hydrogen bond-donating proton and explores the steric and electronic nature of the pocket that accommodates the hydroxyl group.

Methodology (Williamson Ether Synthesis):

  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or Acetone), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate) (1.1-1.5 eq).

  • Heat the reaction mixture (typically 50-80°C) and stir for 4-12 hours, monitoring by TLC.

  • After cooling, quench with water and extract with an organic solvent like ethyl acetate.

  • Perform a standard aqueous work-up, dry the organic phase, and purify by column chromatography.

B. Modification of the Aromatic Ring

Rationale: Introducing substituents onto the aromatic ring explores electronic effects (electron-donating vs. electron-withdrawing groups) and additional steric interactions. The most efficient strategy is to begin with a pre-functionalized benzoic acid.

Methodology:

  • Select a commercially available substituted 3-hydroxybenzoic acid (e.g., 4-fluoro-3-hydroxybenzoic acid, 5-methyl-3-hydroxybenzoic acid).

  • Follow Protocol 1 for the amidation reaction, substituting the new starting material for 3-hydroxybenzoic acid.

  • Adjust purification conditions as needed based on the polarity of the new analog.

C. Modification of the N,N-Diethylamide Group

Rationale: This explores the size, shape, and nature of the hydrophobic pocket interacting with the N-alkyl groups. It is also a key strategy for modulating solubility and cell permeability.

Methodology:

  • Prepare the 3-hydroxybenzoyl chloride intermediate as described in steps 1-3 of Protocol 1 .

  • In the amidation step (Protocol 1, step 4), substitute diethylamine with an alternative secondary amine (1.1 eq), such as:

    • Dimethylamine (to decrease steric bulk)

    • Dipropylamine (to increase steric bulk and lipophilicity)

    • Pyrrolidine or Piperidine (to introduce conformational rigidity)

    • Morpholine (to increase polarity and potential hydrogen bond acceptance)

  • Follow the remaining steps of Protocol 1 for reaction completion, work-up, and purification.

Protocol 3: In Vitro Biological Evaluation (Example: Kinase Inhibition Assay)

Rationale: To obtain quantitative data (IC₅₀ values) on the biological activity of each synthesized analog, enabling direct comparison and SAR elucidation. A luminescence-based ATP depletion assay is a common high-throughput method.

Methodology (General):

  • Compound Preparation: Prepare 10 mM stock solutions of each synthesized analog in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay plate.

  • Reaction Mixture: Prepare a master mix containing the target kinase, its specific substrate peptide, and any necessary cofactors in the appropriate assay buffer.

  • Kinase Reaction: Dispense the kinase/substrate mixture into the assay plate containing the diluted compounds. Initiate the kinase reaction by adding a solution of ATP (at or near its Kₘ concentration).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and detect the amount of remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

  • Data Acquisition: Measure the luminescence signal on a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Interpretation and SAR Elucidation

The ultimate goal is to translate the raw IC₅₀ data into actionable chemical insights. This is best done by organizing the results in a clear, comparative table.

Table 2: Illustrative SAR Data for a Hypothetical Kinase Target

Cmpd IDR¹ (at 3-pos)R² (at 4-pos)Amide GroupKinase IC₅₀ (nM)Interpretation
1 -OH-H-N(Et)₂500Starting Point / Hit
2 -OCH₃-H-N(Et)₂4,8003-OH is a critical H-bond donor.
3 -OCH₂Ph-H-N(Et)₂>10,000Large steric bulk is not tolerated at R¹.
4 -OH-F-N(Et)₂120Small electron-withdrawing group at R² is beneficial.
5 -OH-Cl-N(Et)₂95Chloro group further enhances potency, likely via hydrophobic interaction.
6 -OH-OCH₃-H2,100Electron-donating group at R² is detrimental.
7 -OH-H-N(Me)₂650Slightly smaller amide is tolerated but not optimal.
8 -OH-HPyrrolidine350Cyclic amide offers slight improvement, suggesting defined geometry is favorable.
9 -OH-ClPyrrolidine45 Optimized Lead: Combines favorable features from compounds 5 and 8.

From this illustrative data, a clear SAR emerges:

  • A hydrogen bond-donating hydroxyl group at the 3-position is essential for activity.

  • A small, electron-withdrawing halogen at the 4-position significantly improves potency.

  • The amide binding pocket is sterically defined, favoring a conformationally restricted pyrrolidine ring over linear alkyl groups.

This knowledge directly informs the next cycle of drug design, focusing on combining these optimal features and exploring further modifications, as exemplified by Compound 9.

Conclusion

This compound is not merely a chemical reagent but a strategic platform for efficient and insightful drug discovery. Its well-defined modification points allow for the systematic and parallel exploration of a target's binding site properties. By employing the synthetic and analytical protocols outlined in this guide, research teams can rapidly generate focused libraries, establish robust structure-activity relationships, and accelerate the journey from an initial hit to a promising, optimized lead candidate.

References

  • VertexAI Search. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride.
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  • PubMed Central. (n.d.). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists.
  • PubMed Central. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease.
  • ResearchGate. (n.d.). Piperidyl benzamides SAR: bicyclic amine modifications.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of 3-Hydroxy-5-methylbenzamide and Its Positional Isomers.
  • PubMed Central. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity.
  • PubMed. (2023). Benzylidene hydrazine benzamide derivatives QSAR study.
  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • PubMed. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES.
  • Pakistan Journal of Chemistry. (2014). Synthesis and pharmacological activities of N-(3-Hydroxyphenyl)benzamide and its 3- O-Derivatives.
  • Google Patents. (n.d.). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • PubChem. (n.d.). N,N-Diethyl-3-hydroxymethylbenzamide.
  • PubMed. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models.
  • ResearchGate. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.
  • Carewell Pharma. (n.d.). Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes.
  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
  • ResearchGate. (n.d.). N,N-Diethylbenzamide.
  • ResearchGate. (n.d.). Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate.
  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.
  • PubChem. (n.d.). Benzamide, 3,5-dihydroxy-N,N-diethyl-.
  • ChemScene. (n.d.). N,N-Diethyl-2-hydroxybenzamide.
  • NIH. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • IntechOpen. (n.d.). Scaffold Hopping in Drug Discovery.
  • ChemRxiv. (n.d.). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.
  • Chemdiv. (n.d.). Compound N,N-diethyl-3-nitrobenzamide.

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Application Notes and Protocols for the Purification of N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-diethyl-3-hydroxybenzamide is a substituted aromatic amide with potential applications in pharmaceutical and materials science. Its synthesis, typically involving the reaction of 3-hydroxybenzoic acid or its derivatives with diethylamine, can result in a crude product containing unreacted starting materials, by-products, and residual solvents. Achieving high purity is paramount for its intended applications, as impurities can significantly impact biological activity, material properties, and experimental reproducibility.

This document provides a comprehensive guide to the purification of this compound, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are based on established chemical principles and leverage common laboratory techniques to achieve a high degree of purity. We will explore a multi-step purification strategy involving acid-base extraction followed by either recrystallization or column chromatography, depending on the nature and quantity of the impurities.

Understanding the Chemistry of Purification

The purification strategy for this compound is predicated on the distinct chemical properties of the target molecule and the likely impurities. The key functional groups are the phenolic hydroxyl group and the tertiary amide. The hydroxyl group imparts acidic character, while the amide is relatively neutral but can be hydrolyzed under harsh acidic or basic conditions.[1]

Potential Impurities:

  • Unreacted 3-hydroxybenzoic acid: An acidic impurity that can be readily removed by a basic wash.

  • Unreacted diethylamine: A basic impurity that can be removed by an acidic wash.

  • By-products: May include esters (if an ester of 3-hydroxybenzoic acid was the starting material) or other side-reaction products. Their removal may require chromatographic techniques.

  • Solvents: Residual solvents from the synthesis are typically removed by evaporation under reduced pressure.

Purification Workflow

A logical and efficient workflow is crucial for maximizing yield and purity. The following diagram illustrates the recommended purification sequence.

Purification_Workflow Crude_Product Crude N,N-diethyl-3- hydroxybenzamide Dissolution Dissolve in Organic Solvent Crude_Product->Dissolution Acid_Base_Extraction Acid-Base Extraction Dissolution->Acid_Base_Extraction Aqueous_Wash Aqueous Washes (Acidic & Basic) Acid_Base_Extraction->Aqueous_Wash Separate Layers Drying Dry Organic Layer (e.g., Na2SO4) Aqueous_Wash->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Purified_Product Purified Product Characterization Purity Analysis (TLC, HPLC, NMR) Purified_Product->Characterization Recrystallization->Purified_Product Column_Chromatography->Purified_Product

Caption: Purification workflow for this compound.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This initial purification step is highly effective for removing acidic and basic impurities.[2][3][4][5] The principle lies in the differential solubility of the neutral amide and the ionic forms of acidic and basic impurities in immiscible organic and aqueous phases.

Materials:

  • Crude this compound

  • Ethyl acetate or Dichloromethane (organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) or Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. Drain the lower aqueous layer. This step protonates basic impurities like residual diethylamine, making them water-soluble.[4][5]

  • Basic Wash: Add an equal volume of 1 M NaOH or saturated NaHCO₃ solution to the organic layer in the separatory funnel. Shake vigorously and vent as before. Allow the layers to separate and drain the lower aqueous layer. This step deprotonates acidic impurities like unreacted 3-hydroxybenzoic acid, rendering them soluble in the aqueous phase.[4]

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water-soluble impurities and breaks up any emulsions that may have formed.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic solution and swirl. The drying agent should move freely when the flask is swirled, indicating that all the water has been absorbed.

  • Filtration and Concentration: Gravity filter or decant the dried organic solution into a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Washing Step Purpose Impurity Removed
1 M HClRemoves basic impuritiesDiethylamine
1 M NaOH / Sat. NaHCO₃Removes acidic impurities3-Hydroxybenzoic acid
BrineRemoves residual water and breaks emulsionsWater-soluble by-products

Table 1. Summary of Acid-Base Extraction Steps.

Protocol 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[6][7]

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Through small-scale trials, determine a suitable solvent or solvent system. A mixed solvent system, such as ethanol and water or ethyl acetate and hexanes, is often effective.

  • Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Solvent System Primary Solvent (Good Solvent) Anti-Solvent (Poor Solvent) Comments
Ethanol/WaterEthanolWaterGood for moderately polar compounds.
Ethyl Acetate/HexanesEthyl AcetateHexanesSuitable for compounds with intermediate polarity.

Table 2. Potential Solvent Systems for Recrystallization.

Protocol 3: Column Chromatography

For mixtures that are difficult to separate by recrystallization, or for obtaining very high purity, silica gel column chromatography is the method of choice.[8][9][10][11] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

Materials:

  • Partially purified this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Using TLC, determine an appropriate eluent system that provides good separation of the desired compound from its impurities. An Rf value of 0.2-0.4 for the target compound is generally ideal. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen eluent. Ensure the silica gel bed is well-settled and free of air bubbles.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining purity. A single, sharp peak in the chromatogram suggests a pure compound.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to detect and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.

Troubleshooting

Problem Possible Cause Solution
Low recovery after extraction Incomplete extraction from the aqueous layer. Emulsion formation.Perform multiple extractions with the organic solvent. Add brine to break emulsions.
Oiling out during recrystallization The solution is supersaturated, or the cooling is too rapid.Reheat to dissolve the oil and allow to cool more slowly. Use a different solvent system.
Poor separation in column chromatography Inappropriate eluent system. Column overloading.Optimize the eluent system using TLC. Use a larger column or less sample.

Table 3. Troubleshooting Common Purification Issues.

Conclusion

The successful purification of this compound is a critical step in its synthesis and subsequent application. By employing a systematic approach that combines acid-base extraction with either recrystallization or column chromatography, researchers can obtain a highly pure product. The choice of the final purification step will depend on the nature and quantity of the impurities present in the crude material. Careful execution of these protocols and thorough analytical characterization will ensure the quality and reliability of the synthesized this compound for its intended scientific and developmental purposes.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). N,N-Diethyl-3-methylbenzamide, 97% 100 g. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). Chemistry of Amides. Retrieved from [Link]

  • University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • LibreTexts Chemistry. (2022, April 7). Acid-Base Extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of N,N-diethyl-3-methylbenzamide. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-diethyl-4-hydroxybenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-diethyl-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to improve your reaction yields and product purity.

Synthesis Overview: The Core Challenge

The synthesis of this compound is most commonly approached via the coupling of 3-hydroxybenzoic acid and diethylamine. While this appears to be a standard amide bond formation, the presence of the phenolic hydroxyl group on the aromatic ring introduces a significant challenge. This hydroxyl group is nucleophilic and can compete with the diethylamine in reacting with the activated carboxylic acid, leading to the formation of polyester-like oligomers and a reduction in the desired product yield. Therefore, a successful synthesis hinges on managing the reactivity of this functional group.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low or non-existent yield in this synthesis? Low yield is the most common issue and typically stems from one of three root causes: incomplete activation of the carboxylic acid, unwanted side reactions involving the phenolic hydroxyl group, or deactivation of the amine nucleophile.[1] This guide's troubleshooting section addresses each of these in detail.

Q2: Is it necessary to protect the phenolic hydroxyl group? Yes, for consistent and high yields, protecting the hydroxyl group is strongly recommended. The unprotected hydroxyl can be acylated by the activated carboxylic acid intermediate, leading to side products and consuming your starting material. While direct coupling is possible, it often results in complex purification and significantly lower yields. A robust synthesis will involve a protection-coupling-deprotection sequence.

Q3: Which amide coupling reagent is best for this reaction? The choice of coupling reagent is critical.[2] For this synthesis, after protection of the hydroxyl group, carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are highly effective, especially when used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1][3] These reagents are efficient, and their byproducts are typically water-soluble, simplifying purification. Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU) reagents are also excellent choices, known for fast reaction times and suppression of side reactions.[4][5][6]

Q4: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. A suitable mobile phase (e.g., ethyl acetate/hexanes mixture) should be developed to clearly separate the starting carboxylic acid, the amine (if stainable), and the final amide product. The consumption of the limiting reagent (typically the protected 3-hydroxybenzoic acid) indicates the reaction's progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[7][8]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

Problem: Low or No Product Formation

This is the most frequent issue. The key is to diagnose the cause by analyzing the reaction mixture (e.g., via TLC or LC-MS) to see which starting materials remain.

Troubleshooting_Low_Yield start Low or No Yield Observed tlc Analyze reaction mixture by TLC/LC-MS start->tlc check_sm Is starting carboxylic acid consumed? tlc->check_sm no_activation Problem: Inefficient Carboxylic Acid Activation check_sm->no_activation No acid_consumed Is starting amine consumed? check_sm->acid_consumed Yes sol_reagent 1. Verify quality & dryness of coupling reagent. 2. Use an additive (HOBt, Oxyma). 3. Switch to a stronger coupling reagent (e.g., HATU). no_activation->sol_reagent amine_issue Problem: Amine is non-nucleophilic or deactivated acid_consumed->amine_issue No side_reaction Problem: Side Reaction Dominates acid_consumed->side_reaction Yes sol_base 1. Ensure a suitable non-nucleophilic base (DIPEA, Et3N) is present to neutralize HCl or the carboxylic acid itself. 2. Check for amine protonation (acid-base reaction). amine_issue->sol_base sol_protect 1. Unprotected -OH group is likely reacting. 2. Implement a protection strategy (see Protocol section). 3. Check for hydrolysis due to water in the reaction. side_reaction->sol_protect

Caption: A workflow for diagnosing the cause of low product yield.

  • Cause 1: Inefficient Carboxylic Acid Activation

    • Scientific Rationale: The conversion of the carboxylic acid's hydroxyl group into a better leaving group is the cornerstone of amide synthesis. If the coupling reagent is old, has been improperly stored (i.e., exposed to moisture), or is inherently too weak for the substrate, this activation will be incomplete, and the reaction will stall.[1]

    • Solutions:

      • Use Additives: Reagents like HOBt or Oxyma act as "activation catalysts." They react with the initial activated intermediate (e.g., the O-acylisourea from a carbodiimide) to form an active ester. This secondary intermediate is more stable than the first but highly reactive towards amines, which reduces the likelihood of side reactions and increases yield.[1]

      • Verify Reagent Quality: Always use fresh, high-purity coupling reagents. Store them in a desiccator to prevent hydrolysis.

      • Employ Anhydrous Conditions: Water can hydrolyze the activated intermediate, reverting it to the carboxylic acid.[1] Use dry solvents (e.g., DCM, DMF) and perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Cause 2: Unwanted Side Reaction of the Phenolic Hydroxyl Group

    • Scientific Rationale: The phenolic -OH is nucleophilic and slightly acidic. It can directly attack the activated carboxylic acid intermediate, forming an ester linkage. This can lead to dimerization or polymerization, drastically reducing the yield of the desired amide.

    • Solutions:

      • Protecting Group Strategy: The most robust solution is to temporarily "cap" the hydroxyl group with a protecting group that is stable to the coupling conditions but can be easily removed later. A tert-Butyldimethylsilyl (TBDMS) ether is an excellent choice as it is easily installed and can be removed with a fluoride source (e.g., TBAF) under mild conditions.

  • Cause 3: Amine Deactivation

    • Scientific Rationale: Diethylamine is a base. It can react with the acidic 3-hydroxybenzoic acid in an acid-base reaction to form a salt.[1] This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling reaction.[1][9]

    • Solutions:

      • Add a Non-Nucleophilic Base: Include a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N) in the reaction. This base will neutralize any stray acid (like HCl generated from EDC.HCl) and prevent the protonation of your primary nucleophile, diethylamine.[9]

Problem: Difficult Product Purification
  • Cause 1: Coupling Reagent Byproducts

    • Scientific Rationale: Different coupling reagents generate different byproducts. DCC, for example, produces dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can be difficult to remove completely from the product.[6]

    • Solutions:

      • Choose EDC: Use N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). Its corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous wash during the work-up.[3]

      • Filtration for DCU: If using DCC, the precipitated DCU can be removed by filtration, but be aware that some may remain in solution.

  • Cause 2: Removing Unreacted Starting Materials

    • Scientific Rationale: Both starting materials have properties that can be exploited for their removal. 3-hydroxybenzoic acid is acidic, and diethylamine is basic.

    • Solutions:

      • Aqueous Work-up: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted diethylamine and other basic impurities. Follow this with a wash using a dilute base solution (e.g., saturated NaHCO3) to remove any unreacted carboxylic acid.

Recommended Protocols and Data

Overall Synthetic Workflow

Sources

Technical Support Center: A Guide to Preventing the Degradation of N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-diethyl-3-hydroxybenzamide. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for maintaining the integrity of this compound throughout your experiments. The inherent chemical structure of this compound, containing both a phenolic hydroxyl group and a tertiary amide, presents specific stability challenges. Understanding and mitigating these liabilities is critical for reproducible and accurate results.

Troubleshooting Guide: Addressing Common Degradation Issues

This section addresses specific problems you may encounter, explains the underlying chemical cause, and provides immediate troubleshooting steps.

Question 1: My solution of this compound, which was initially colorless, has turned yellow or brown. What is the cause and how can I fix it?

Answer:

This discoloration is a classic indicator of oxidative degradation.[1] The phenolic hydroxyl group on the benzamide ring is highly susceptible to oxidation, which converts it into colored quinone-type products.[1][2] This process is significantly accelerated by several factors:

  • Exposure to Atmospheric Oxygen: The primary culprit for oxidation.

  • Alkaline pH: Higher pH levels (above 7) deprotonate the phenolic group, making it more electron-rich and thus more susceptible to oxidation.[1]

  • Light Exposure: UV light can provide the energy to initiate and propagate oxidative reactions (photo-oxidation).[1][3]

  • Presence of Metal Ions: Trace metal contaminants in solvents or reagents can act as catalysts for oxidation.

Immediate Troubleshooting Steps:

  • Discard the Solution: Once colored, the solution contains significant degradation products and should not be used for quantitative experiments. The integrity of your data cannot be assured.

  • Review Your Protocol: Assess your solution preparation and handling procedure against the preventative measures outlined in the FAQ section below.

  • Prepare a Fresh Solution: Follow the Protocol for Preparation of a Stabilized Stock Solution to minimize the risk of recurrence.

Question 2: My experimental results are inconsistent, or the compound's apparent activity is decreasing over time from the same stock solution. What could be the issue?

Answer:

A decline in activity or reproducibility strongly suggests a loss of the parent compound due to chemical degradation. While oxidation (as discussed above) is a possibility, amide hydrolysis is another primary concern, especially if the compound is exposed to harsh pH conditions or elevated temperatures.[4][5]

  • Amide Hydrolysis: The amide bond can be cleaved by water, a reaction catalyzed by either strong acid or strong base, often requiring heat.[6][7][8] This reaction breaks this compound down into 3-hydroxybenzoic acid and diethylamine, neither of which will be active in your assay. While amides are generally stable, prolonged storage in unbuffered aqueous solutions or exposure to acidic/basic reagents during an experiment can initiate this process.[5]

Immediate Troubleshooting Steps:

  • Analytical Confirmation: The most reliable step is to analyze your stock solution using a stability-indicating method like HPLC. Compare the chromatogram of your current solution to a freshly prepared standard or a previously saved chromatogram of a fresh solution. Look for a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

  • pH and Temperature Audit: Review your experimental conditions. Is the compound exposed to pH levels below 4 or above 8 for extended periods? Are solutions being heated? If so, these conditions are likely causing hydrolysis.

  • Implement Preventative Measures: Prepare fresh stock solutions more frequently and ensure they are stored correctly (see FAQs). If your experiment requires harsh pH, minimize the exposure time of the compound to these conditions.

Frequently Asked Questions (FAQs) for Proactive Prevention

This section provides essential knowledge and best practices to prevent degradation from the outset.

Question 1: What are the primary degradation pathways for this compound?

Answer:

There are two main chemical pathways through which this compound degrades. Understanding these is the first step toward prevention.

  • Oxidation: The phenolic group is oxidized to form quinone-type products. This is often visually apparent as a color change.[1]

  • Hydrolysis: The amide bond is cleaved, especially under strong acidic or basic conditions, to yield 3-hydroxybenzoic acid and diethylamine.[4][8]

G cluster_oxidation Oxidation parent This compound (Stable) oxid_prod Quinone-type Products (Colored Impurities) parent->oxid_prod O₂, Light, High pH, Metal Ions hyd_prod1 3-Hydroxybenzoic Acid parent->hyd_prod1 H₂O (Strong Acid/Base, Heat) hyd_prod2 Diethylamine

Caption: Primary degradation pathways for this compound.

Question 2: How should I prepare and store a stock solution to ensure maximum stability?

Answer:

Proper preparation and storage are the most critical factors for preventing degradation. Follow the workflow below for optimal stability.

G start Start weigh 1. Accurately weigh a fresh vial of solid compound. start->weigh solvent 2. Select a high-purity, anhydrous solvent (e.g., DMSO, Ethanol). De-gas the solvent via sonication or N₂ sparging. weigh->solvent dissolve 3. Add solvent to the solid. Sonicate briefly in a sealed vial to ensure complete dissolution. solvent->dissolve purge 4. Purge the vial headspace with an inert gas (Argon or Nitrogen) for 15-30 seconds. dissolve->purge seal 5. Immediately seal with a PTFE-lined cap. Wrap the vial in aluminum foil or use an amber vial. purge->seal store 6. Store at -20°C or -80°C for long-term stability. seal->store end Stable Stock Solution store->end

Caption: Workflow for preparing a stable stock solution.

Question 3: What is the optimal pH range for working with this compound in aqueous solutions?

Answer:

To minimize both hydrolysis and oxidation, it is highly recommended to maintain the pH of your aqueous solution within a slightly acidic range of 4 to 6 .[1] If your experimental conditions permit, use a buffer system (e.g., acetate or citrate buffer) to maintain this pH. Avoid strongly acidic (pH < 3) and, most importantly, alkaline (pH > 7) conditions.

Question 4: Which solvents are recommended for stock solutions?

Answer:

For primary stock solutions, use high-purity, anhydrous-grade organic solvents. Recommended options include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile

For working solutions, if an aqueous medium is required, prepare fresh dilutions from the organic stock solution immediately before use. Do not store the compound in aqueous buffers for extended periods unless stability in that specific buffer has been validated.

Question 5: Are there any incompatible substances or materials I should avoid?

Answer:

Yes. To prevent accelerated degradation, avoid contact with:

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, permanganates).[9]

  • Strong Acids and Bases: (e.g., concentrated HCl, NaOH).[10]

  • Unpassivated Metal Surfaces: Avoid storing solutions in containers that could leach metal ions. Use high-quality glass or polypropylene labware.

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized High-Concentration Stock Solution (e.g., 10 mM)

  • Preparation: Allow a new or properly stored vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent De-gassing: Place your required volume of anhydrous DMSO (or other suitable solvent) in a glass container and sonicate under vacuum for 10-15 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of solid compound into a new amber glass vial with a PTFE-lined screw cap.

  • Dissolution: Add the de-gassed solvent to the solid and cap the vial. Sonicate for 2-5 minutes or until all solid is completely dissolved.

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen) for 15-30 seconds.

  • Sealing and Storage: Immediately and tightly seal the vial. For additional protection, wrap the cap threads with parafilm. Label clearly and store at -20°C or below.[1][11]

Protocol 2: Basic HPLC Method for Assessing Purity and Degradation

This protocol provides a starting point for a stability-indicating method. It must be validated for your specific system.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water containing 0.1% formic acid or phosphoric acid to ensure an acidic pH. A starting point could be 50:50 Acetonitrile:Water (v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has strong absorbance, such as around 220 nm or 275 nm. Run a full UV scan of a fresh sample to determine the optimal wavelength.[12]

  • Procedure:

    • Prepare a fresh standard of this compound at a known concentration (e.g., 10 µg/mL).

    • Inject the fresh standard to determine its retention time and peak shape. This is your reference (T=0) chromatogram.

    • Inject a sample of the solution you are testing for degradation.

    • Analysis: Compare the chromatograms. Look for:

      • A significant decrease in the area of the parent peak.

      • The appearance of new peaks, particularly earlier eluting (more polar) peaks which could correspond to hydrolysis products like 3-hydroxybenzoic acid.

Summary of Stability & Handling Conditions

ParameterRecommendationRationale
Storage (Solid) 2-8°C, dry, darkPrevents slow degradation of the solid material.
Storage (Solution) -20°C to -80°C in an anhydrous solventDrastically slows all chemical reaction rates.[1][11]
Working pH 4.0 - 6.0Minimizes both base-catalyzed oxidation and acid/base hydrolysis.[1]
Light Exposure Minimize; use amber vials or foilPrevents photo-oxidation.[1]
Atmosphere Use de-gassed solvents; purge with N₂/ArExcludes oxygen to prevent oxidative degradation.[1]
Incompatibilities Strong acids/bases, oxidizing agentsThese substances directly cause rapid degradation.[10]

References

  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Phenols oxidations. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • MDPI. (n.d.). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Retrieved from [Link]

  • NIH PubChem. (n.d.). N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154. Retrieved from [Link]

  • NIH PubChem. (n.d.). N,N-Diethyl-3-hydroxymethylbenzamide | C12H17NO2 | CID 155712. Retrieved from [Link]

  • NIH. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. Retrieved from [Link]

  • ResearchGate. (2025). Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • IJARIIE. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

Sources

troubleshooting common side reactions in N,N-diethyl-3-hydroxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N,N-diethyl-3-hydroxybenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. The primary challenge in this procedure stems from the bifunctional nature of the starting material, 3-hydroxybenzoic acid, which contains both a carboxylic acid and a phenolic hydroxyl group. This guide is designed to help you navigate potential side reactions and optimize your reaction conditions for a successful synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory. Each issue is analyzed by probable cause, followed by actionable solutions and detailed protocols.

Problem 1: My reaction shows low to no conversion to the desired amide product.

Low or incomplete conversion is a frequent issue. Diagnosis requires examining the activation of the carboxylic acid and the reactivity of the amine.

Possible Cause A: Ineffective Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine requires very high temperatures (often >160 °C) to overcome the formation of a non-reactive ammonium carboxylate salt.[1][2][3] Therefore, the carboxylic acid must be "activated" to a more electrophilic species. If this activation is incomplete or fails, the reaction will not proceed.

  • Solution: The most common activation method is conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] This creates a highly reactive intermediate. Ensure your activating agent is not degraded and that the reaction is performed under anhydrous conditions, as moisture will hydrolyze both the thionyl chloride and the resulting acyl chloride.[5]

dot

Activation_Workflow Start 3-Hydroxybenzoic Acid + SOCl₂ Anhydrous Anhydrous Conditions (e.g., dry DCM or Toluene) Start->Anhydrous Use Reflux Reflux (e.g., ~80°C) Monitor gas evolution (SO₂, HCl) Anhydrous->Reflux Proceed to Rotovap Remove Excess SOCl₂ (Vacuum Distillation) Reflux->Rotovap After completion AcylChloride 3-Hydroxybenzoyl Chloride (Highly Reactive Intermediate) Rotovap->AcylChloride Yields Schotten_Baumann_Logic AcylChloride 3-Hydroxybenzoyl Chloride (in Organic Solvent) Reaction Reaction AcylChloride->Reaction Amine Diethylamine Amine->Reaction Product This compound Reaction->Product Forms HCl HCl (byproduct) Reaction->HCl Forms ProtonatedAmine Diethylammonium Chloride (Non-nucleophilic) HCl->ProtonatedAmine Reacts with Amine Neutralization Neutralization HCl->Neutralization Reacts with Base Base Aqueous Base (NaOH) (Schotten-Baumann) Base->Neutralization SaltWater NaCl + H₂O (in Aqueous Layer) Neutralization->SaltWater

Caption: Logic of Schotten-Baumann conditions.

Problem 2: My final product is very impure, with significant byproducts.

The presence of the phenolic -OH group is the primary cause of side reactions.

Possible Cause A: O-Acylation of the Phenolic Hydroxyl

The hydroxyl group on the benzene ring is also nucleophilic and can compete with the diethylamine to attack the activated carboxylic acid. [6]This leads to the formation of an ester byproduct, or even polymerization. While the amine is generally a stronger nucleophile than the phenol, under certain conditions (especially if the phenol is deprotonated to a phenoxide), O-acylation can be a significant issue.

  • Solution 1 (Optimization): Control the reaction conditions carefully. Add the acyl chloride solution dropwise to the mixture of the amine and aqueous base at a low temperature (0-5 °C). [7]This ensures the highly reactive acyl chloride is more likely to encounter the more nucleophilic amine before it can react with the phenoxide.

  • Solution 2 (Most Robust): Protect the phenolic hydroxyl group before the amide coupling reaction. [6][8]Converting the phenol to an ether (e.g., a benzyl or methyl ether) will prevent it from reacting. [8]This adds steps to the synthesis (protection and deprotection) but often results in a much cleaner reaction and higher overall yield.

Possible Cause B: Hydrolysis of Activated Species

Acyl chlorides are highly susceptible to hydrolysis. If there is excessive water in the organic solvent or if the addition of the amine is too slow in a single-phase system, the acyl chloride can revert to the carboxylic acid.

  • Solution: Ensure all glassware, solvents, and non-aqueous reagents are thoroughly dried before starting the reaction. When running a Schotten-Baumann reaction, the acyl chloride should be dissolved in an immiscible organic solvent, which minimizes its contact with the aqueous phase until the amine is present for the desired reaction. [9]

    Troubleshooting Summary Probable Cause Recommended Solution
    Low/No Product Ineffective carboxylic acid activation Use SOCl₂ or a coupling reagent under anhydrous conditions.
    Diethylamine is protonated by HCl byproduct Use Schotten-Baumann conditions (add a base like NaOH to neutralize HCl). [9][10]
    Impure Product O-acylation of the phenolic -OH group Add acyl chloride slowly at low temperature; for best results, protect the phenol group as an ether beforehand. [7][8]
    Hydrolysis of the acyl chloride intermediate Use anhydrous solvents and glassware; perform the reaction under biphasic Schotten-Baumann conditions. [5]

    | | Unreacted starting materials remain | Increase reaction time or temperature; consider a more potent coupling reagent. |

Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route: activating with thionyl chloride or using a direct coupling reagent?

Both methods are viable, and the choice depends on scale, substrate sensitivity, and cost.

  • Acyl Chloride (via SOCl₂) Route: This is a classic, cost-effective, and high-yielding method. [4]The conversion of the carboxylic acid to the acyl chloride is typically very efficient. [11]The main drawbacks are the harshness of the reagent (SOCl₂ is corrosive and moisture-sensitive) and the production of HCl, which necessitates neutralization. [5][12]This route is excellent for robust molecules and large-scale synthesis.

  • Peptide Coupling Reagent Route: Reagents like EDC (in combination with HOBt or DMAP), HATU, or T3P allow for the direct condensation of the carboxylic acid and amine in a one-pot process under milder conditions. [13][14][15]This avoids the need to handle thionyl chloride. However, these reagents are significantly more expensive and generate byproducts (e.g., dicyclohexylurea from DCC) that must be removed during workup. [13]This route is ideal for smaller-scale reactions or when working with sensitive substrates.

Q2: Do I absolutely need to use a protecting group for the phenol?

It is not strictly necessary, but it is highly recommended for achieving high purity and yield. [16]Synthesizing the amide without protection is possible under carefully controlled Schotten-Baumann conditions, where the higher nucleophilicity of diethylamine compared to the phenol is exploited. [17]However, competitive O-acylation is a persistent risk. Using a protecting group, such as a benzyl ether (which can be installed with benzyl bromide and a base, and removed later by hydrogenolysis), eliminates this side reaction entirely.

Q3: How do I properly perform a Schotten-Baumann workup to purify my product?

A standard workup is designed to remove unreacted starting materials and byproducts. [7] Step-by-Step General Workup Protocol:

  • Separate Layers: After the reaction is complete, transfer the biphasic mixture to a separatory funnel and separate the organic and aqueous layers.

  • Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate any remaining basic diethylamine and triethylamine, pulling them into the aqueous layer as their ammonium salts. [7]3. Base Wash: Next, wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate). This will deprotonate any unreacted 3-hydroxybenzoic acid, pulling it into the aqueous layer as its sodium salt. [7]4. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic layer. [7]5. Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product. [7][18]6. Final Purification: The crude product can then be further purified by column chromatography or recrystallization if necessary.

Q4: My TLC shows a spot with a similar Rf to my product. What could it be?

If you did not protect the hydroxyl group, the most likely culprit is the O-acylated byproduct (3-(diethylcarbamoyl)phenyl 3-hydroxybenzoate) or a related ester. Esters and amides can sometimes have similar polarities. Another possibility is the formation of a mixed anhydride if a coupling reagent was used. To diagnose this, you can try running the TLC in different solvent systems (e.g., varying the ethyl acetate/hexane ratio) to try and achieve better separation.

References

chem.iitb.ac.in. (2020-10-26). Protecting Groups. [17]Grokipedia. Schotten–Baumann reaction. [19]ResearchGate. Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. [12]Master Organic Chemistry. (2018-02-28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [6]Oxford Learning Link. Appendix 6: Protecting groups. Organic Chemistry Portal. Schotten-Baumann Reaction. [8]Benchchem. Efficacy comparison of different protecting groups for phenols in synthesis. [1]Chemistry Stack Exchange. (2021-03-19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [20]J&K Scientific LLC. (2021-03-23). Schotten-Baumann Reaction. [9]chemeurope.com. Schotten-Baumann reaction. [2]MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [7]Benchchem. A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. [18]Organic Syntheses. 5 - Organic Syntheses Procedure. [21]ScienceDirect. (2025-11-03). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. [13]HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [22]Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [3]ACS Publications. (2013-04-16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [23]SynArchive. Protecting Groups List. [16]Organic Chemistry Portal. Protective Groups. [14]PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [15]Bachem. (2024-06-04). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [11]Study.com. What products would you obtain by treating benzoic acid with SOCl_2? Formulate the reaction.. [5]ResearchGate. (2020-06-09). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. [4]Master Organic Chemistry. (2011-12-03). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

Sources

Technical Support Center: Optimization of N,N-diethyl-3-hydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N,N-diethyl-3-hydroxybenzamide. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. We will move beyond simple procedural lists to explore the causality behind experimental choices, helping you troubleshoot common issues and refine your methodology for improved yield, purity, and reproducibility.

The synthesis of this compound presents a unique challenge due to the presence of two nucleophilic sites on the starting material, 3-hydroxybenzoic acid: the carboxylic acid and the phenolic hydroxyl group. Direct amidation requires careful activation of the carboxylic acid while avoiding undesirable side reactions at the hydroxyl group. This guide addresses these specific challenges in a practical question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental failures and unexpected results. Each answer provides a causal analysis and a step-by-step corrective action plan.

Q1: My reaction yield is extremely low, or I'm recovering only starting materials. What went wrong?

A1: This is a common issue often traced back to four primary areas: inefficient carboxylic acid activation, competitive side reactions, reagent quality, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The amide bond does not form spontaneously; the carboxylic acid's hydroxyl group must be converted into a better leaving group. If the activation step is incomplete, the reaction will not proceed.

    • Solution: Ensure your coupling reagent is fresh and added in the correct stoichiometric amount (typically 1.1-1.5 equivalents). For carbodiimide-based couplings (e.g., EDC), additives like 1-hydroxybenzotriazole (HOBt) are often required to form a more reactive activated ester and improve efficiency.[1][2]

  • Competitive O-Acylation: The phenolic hydroxyl group on 3-hydroxybenzoic acid is also nucleophilic and can react with the activated carboxylic acid intermediate. This leads to the formation of polyester oligomers instead of the desired amide, consuming your starting material.

    • Solution: Control the order of addition. Pre-activating the 3-hydroxybenzoic acid with the coupling reagent before adding the diethylamine can sometimes favor the formation of the desired amide.[3] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also increase selectivity for N-acylation over O-acylation.

  • Acid-Base Neutralization: Diethylamine is a base and will react with the acidic carboxylic acid to form a salt.[4] This salt is unreactive towards coupling reagents.

    • Solution: Include a non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), in the reaction mixture (2-3 equivalents). This base will neutralize any generated acids (like HCl if using an acid chloride route) and prevent the formation of the unreactive carboxylate-ammonium salt, keeping both reactants available for coupling.

  • Reagent Quality: Moisture can hydrolyze activated intermediates and degrade coupling reagents. Diethylamine can be volatile and its concentration may be lower than stated if not handled properly.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Verify the purity and concentration of your starting materials.

Q2: My TLC and NMR analysis show multiple spots/peaks. What are the likely impurities and how can I prevent them?

A2: Impurity profiles in this reaction are typically predictable. The most common side products are the N-acylurea byproduct (from carbodiimide reagents), O-acylated species, and unreacted starting materials.

Common Impurities & Mitigation Strategies:

  • N-Acylurea Byproduct: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea.[5] This is a very common side product that can be difficult to separate from the desired amide.

    • Prevention: The addition of HOBt or 7-aza-1-hydroxybenzotriazole (HOAt) is crucial.[2][6] These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.

  • O-Acylated Product: As mentioned in Q1, self-reaction of 3-hydroxybenzoic acid can form esters.

    • Prevention: In addition to optimizing reaction conditions, you can consider protecting the phenolic hydroxyl group as a benzyl or silyl ether. This adds steps to the overall synthesis (protection and deprotection) but guarantees that only N-acylation can occur.

  • Guanidinium Byproduct: With uronium/aminium-based coupling reagents like HATU or HBTU, the reagent can react directly with the amine to form a guanidinium byproduct.

    • Prevention: Ensure the proper order of addition. The carboxylic acid should be mixed with the coupling reagent and base first to allow for pre-activation before the amine is introduced.[3]

Q3: Purification is challenging. The product seems to be contaminated with reagent byproducts. What is the best purification strategy?

A3: A well-designed workup procedure is critical and can significantly simplify final purification by chromatography.

Recommended Workup and Purification Protocol:

  • Quench and Dilute: After the reaction is complete (monitored by TLC or HPLC), quench the reaction with water or saturated ammonium chloride solution. Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Aqueous Washes:

    • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate and move any unreacted diethylamine and the tertiary amine base (DIPEA, Et₃N) into the aqueous layer.

    • Base Wash: Wash with a dilute base (e.g., 1M NaOH or saturated NaHCO₃). This will deprotonate and remove any unreacted 3-hydroxybenzoic acid and the HOBt additive. The urea byproduct from EDC is largely insoluble and can sometimes be removed by filtration at this stage.

    • Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography: The crude product obtained after workup should be significantly cleaner. Purify it using column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be tuned based on TLC analysis of the crude material.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this amide bond formation?

A1: The reaction proceeds via a two-step mechanism:

  • Activation: The carboxylic acid of 3-hydroxybenzoic acid attacks the coupling reagent (e.g., the carbodiimide carbon of EDC) to form a highly reactive O-acylisourea intermediate. If an additive like HOBt is present, it quickly displaces the EDC moiety to form an HOBt-activated ester. This intermediate is more stable than the O-acylisourea but highly reactive towards amines.

  • Nucleophilic Acyl Substitution: The nitrogen atom of diethylamine acts as a nucleophile, attacking the carbonyl carbon of the activated ester. The leaving group (dicyclohexylurea and HOBt, for example) is expelled, resulting in the formation of the stable amide bond of this compound.

Reaction Pathway Diagram

Reaction_Mechanism RCOOH 3-Hydroxybenzoic Acid ActiveEster Activated Ester Intermediate RCOOH->ActiveEster + CouplingAgent DEA Diethylamine Product N,N-Diethyl-3- hydroxybenzamide DEA->Product CouplingAgent Coupling Reagent (e.g., EDC/HOBt) CouplingAgent->ActiveEster ActiveEster->Product + Diethylamine Byproduct Byproducts (e.g., DCU, HOBt) ActiveEster->Byproduct Leaving Group

Caption: General mechanism for amide bond formation.

Q2: Which coupling reagent is the best choice for this synthesis?

A2: The "best" reagent depends on factors like scale, cost, desired purity, and tolerance for side reactions. Below is a comparison of common choices.

Coupling Reagent CombinationProsConsRecommended For
SOCl₂ / Oxalyl Chloride Inexpensive, highly reactive.[7]Harsh conditions (heat may be required), generates HCl, poor functional group tolerance (may react with the phenol).Robust, large-scale syntheses where the hydroxyl group is protected.
EDC / HOBt / DIPEA Mild conditions, good for sensitive substrates, byproducts are often water-soluble.[1]Can form N-acylurea byproduct, HOBt has safety concerns on a large scale.[8]General lab-scale synthesis; a reliable starting point for optimization.
HATU / DIPEA Very fast reaction times, high yields, low rates of racemization (not an issue here).[6]Expensive, can form guanidinium byproducts if amine is added first.Difficult couplings or when speed is critical.
BOP / PyBOP Highly effective phosphonium salt reagent.Byproduct (HMPA) is a suspected carcinogen, making it less favorable.Generally avoided now in favor of safer alternatives like PyAOP.[6]
Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for at-line monitoring.

  • TLC Setup: Use silica gel plates. Spot your starting material (3-hydroxybenzoic acid), your crude reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. You may need to add a small amount of acetic acid (1%) to the eluent to get a well-defined spot for the carboxylic acid.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate can also be effective.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the 3-hydroxybenzoic acid) has completely disappeared from the reaction mixture lane. The product, being less polar than the carboxylic acid but more polar than pure hydrocarbons, will appear as a new spot with an intermediate Rf value.

For more precise, quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9][10][11] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is typically used.

Q4: What is a reliable, step-by-step protocol to start with?

A4: The following protocol using EDC and HOBt is a robust starting point for lab-scale synthesis.

Protocol: Synthesis of this compound via EDC/HOBt Coupling

Materials:

  • 3-hydroxybenzoic acid (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)

  • Diethylamine (1.5 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 3-hydroxybenzoic acid (1.0 eq), HOBt·H₂O (1.2 eq), and anhydrous DCM.

  • Cooling: Cool the resulting solution/slurry to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the mixture and stir for 15 minutes. Then, add DIPEA (3.0 eq) and stir for another 30 minutes at 0 °C to ensure pre-activation.

  • Amine Addition: Slowly add diethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using a hexane/ethyl acetate gradient. Combine fractions containing the pure product and remove the solvent to yield this compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_yield Low Yield or No Reaction? start->check_yield check_purity Impurity Formation? start->check_purity cause_activation Cause: Inefficient Activation? check_yield->cause_activation Yes cause_side_reaction Cause: O-Acylation? check_yield->cause_side_reaction Yes cause_reagents Cause: Reagent Quality? check_yield->cause_reagents Yes end Optimized Synthesis check_yield->end No impurity_urea Impurity: N-Acylurea? check_purity->impurity_urea Yes impurity_ester Impurity: Polyester? check_purity->impurity_ester Yes check_purity->end No sol_activation Solution: Use fresh coupling reagent + additive (HOBt). cause_activation->sol_activation sol_side_reaction Solution: Pre-activate acid before adding amine. Lower reaction temperature. cause_side_reaction->sol_side_reaction sol_reagents Solution: Use anhydrous solvents. Check reagent purity. cause_reagents->sol_reagents sol_activation->end sol_side_reaction->end sol_reagents->end sol_urea Solution: Add HOBt to trap O-acylisourea intermediate. impurity_urea->sol_urea sol_ester Solution: Consider protecting the hydroxyl group. impurity_ester->sol_ester sol_urea->end sol_ester->end

Sources

Technical Support Center: Navigating Inconsistencies in Biological Assays with N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing N,N-diethyl-3-hydroxybenzamide and related benzamide compounds in biological assays. This resource is designed to provide in-depth troubleshooting guidance and address common inconsistencies that may arise during your experiments. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your results.

A Note on Scope: While this guide specifically addresses this compound, comprehensive public data on its specific applications and associated challenges in a wide range of biological assays is limited. Therefore, this document also draws upon established principles for troubleshooting small molecule inhibitors, particularly those within the broader benzamide and hydroxybenzamide classes. The strategies and protocols provided are intended to serve as a robust framework for identifying and resolving experimental variability.

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing the expected activity in my assay. What are the primary reasons this might be happening?

A1: The lack of expected bioactivity is a common challenge when working with small molecule compounds. The root causes can typically be categorized into three main areas: issues with the compound itself, the experimental protocol, or the biological system. Key factors to consider include:

  • Compound Integrity and Solubility: The compound may have degraded, or its solubility in the assay buffer may be insufficient at the tested concentrations. Poor solubility is a frequent cause of diminished or inconsistent activity for small molecule inhibitors.[1][2]

  • Experimental Setup: Flaws in the assay design, such as incorrect timing of compound addition, inappropriate reagent concentrations, or suboptimal cell health, can all mask the true effect of the compound.

  • Target Engagement: The compound may not be effectively reaching its intended molecular target within the cellular environment, or the target itself may not be a critical driver of the biological outcome being measured in your specific model system.

Q2: I'm observing significant variability in my results between different experimental batches. What could be causing this inconsistency?

A2: Batch-to-batch variability is a critical issue that can undermine the reliability of your findings. Several factors can contribute to this problem:

  • Compound Stability and Handling: Small molecules can be sensitive to degradation from factors like light exposure, repeated freeze-thaw cycles, or improper storage conditions.[2][3] It is crucial to handle the compound consistently across all experiments.

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and minor fluctuations in media composition or incubation conditions can significantly impact cellular responses to a compound.[3]

  • Assay Reagent Preparation: Inconsistencies in the preparation of assay reagents, including buffers and detection agents, can introduce variability. The age and storage of reagents should also be carefully monitored.

Q3: How can I be certain that the biological effect I'm seeing is due to the on-target activity of this compound and not an off-target effect?

A3: Distinguishing between on-target and off-target effects is fundamental to validating your results. The chemical scaffolds present in your molecule, such as the benzamide and pyridine rings found in many bioactive compounds, can interact with multiple proteins.[4] To confirm on-target activity, consider the following strategies:

  • Use of a Structurally Unrelated Inhibitor: Employing an inhibitor with a different chemical structure that targets the same protein can help confirm that the observed phenotype is due to the inhibition of the intended target.

  • Cellular Thermal Shift Assay (CETSA): This technique directly assesses the binding of a compound to its target protein within intact cells, providing strong evidence of target engagement.[1]

  • Rescue Experiments: If the compound's target and mechanism are well-understood, attempting to "rescue" the phenotype by overexpressing the target protein or adding a downstream product can provide compelling evidence for on-target activity.

Troubleshooting Guides

This section provides a systematic, question-based approach to resolving specific issues you may encounter during your experiments with this compound.

Section 1: Compound-Related Issues

Q4: I suspect my compound has poor solubility in my aqueous assay buffer. How can I address this?

A4: Poor aqueous solubility is a very common reason for a lack of activity with small molecule inhibitors.[1][2] If the compound precipitates, its effective concentration in the assay will be significantly lower than intended.

  • Solubility Assessment Protocol: Before initiating a full experiment, it is crucial to determine the solubility of this compound in your specific assay buffer.

    Protocol 1: Visual Solubility Assessment

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • In a clear microcentrifuge tube, add the desired final volume of your assay buffer (e.g., 1 mL of cell culture medium).

    • Add the appropriate volume of the compound's stock solution to achieve the highest concentration you plan to test.

    • Vortex the solution gently.

    • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.

    • Visually inspect the solution for any signs of precipitation against a dark background.

  • Improving Solubility:

    • Solvent Choice: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to prevent solvent-induced artifacts.[2]

    • pH Adjustment: The solubility of compounds with ionizable groups, such as the hydroxyl group on this compound, can be influenced by pH.[2] Adjusting the buffer pH may improve solubility, but ensure the new pH is compatible with your assay system.

    • Use of Surfactants or Co-solvents: For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or co-solvents such as polyethylene glycol (PEG) can help maintain solubility. However, their compatibility with your specific assay must be validated.[2]

Q5: How can I ensure the stability and integrity of my this compound stock and working solutions?

A5: The stability of your compound is paramount for reproducible results.

  • Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C and protected from light.

  • Handling: Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to aliquot the stock solution into single-use vials.[1]

  • Fresh Preparations: Prepare fresh working dilutions from your stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.

Section 2: Assay and Biological System-Related Issues

Q6: My cell-based assay is giving inconsistent results. What aspects of my experimental workflow should I scrutinize?

A6: Inconsistent results in cell-based assays often stem from subtle variations in experimental execution. A systematic review of your protocol is necessary.

  • Troubleshooting Workflow for Cell-Based Assays:

    start Inconsistent Results Observed compound Compound Handling - Fresh dilutions? - Proper storage? start->compound cells Cell Culture Conditions - Consistent passage number? - Optimal cell density? start->cells assay Assay Protocol - Reagent preparation? - Incubation times? start->assay controls Review Controls - Positive/Negative controls as expected? compound->controls cells->controls assay->controls troubleshoot Systematic Troubleshooting controls->troubleshoot

    Caption: A logical workflow for troubleshooting inconsistent cell-based assay results.

  • Key Experimental Parameters to Standardize:

ParameterRecommendationRationale
Cell Passage Number Use cells within a consistent and narrow passage number range.High passage numbers can lead to genetic drift and altered phenotypes, affecting drug response.
Cell Seeding Density Ensure a consistent number of cells are seeded in each well.Cell density can influence growth rates and drug sensitivity.
Reagent Preparation Prepare fresh reagents and buffers for each experiment, or use aliquots from a validated master stock.Degraded or improperly prepared reagents are a common source of variability.
Incubation Times Strictly adhere to the specified incubation times for compound treatment and reagent addition.Variations in timing can significantly alter the outcome of kinetic processes.
  • Protocol for a Standard Cell Viability Assay (Resazurin):

    Protocol 2: Cell Viability Assay using Resazurin

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for the desired duration (e.g., 48 hours).

    • Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the fluorescence using a microplate reader.[1]

Section 3: Target Engagement and Mechanism of Action

Q7: I'm not sure if my compound is interacting with its intended target in my cellular model. How can I verify this?

A7: Directly measuring target engagement is a crucial step in troubleshooting and validating your findings.

  • Hypothetical Signaling Pathway and Inhibition:

    cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Kinase A (Target) Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Downstream Substrate KinaseB->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Inhibitor This compound Inhibitor->KinaseA Inhibits Response Biological Response TF->Response

    Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on a target kinase.

  • Methods to Confirm Target Engagement:

    • Western Blotting: If this compound is hypothesized to inhibit a kinase, you can perform a western blot to assess the phosphorylation status of its direct downstream substrate. A decrease in phosphorylation in the presence of the compound would indicate target engagement.[1]

    • Cellular Thermal Shift Assay (CETSA): As mentioned previously, CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.

    • Reporter Assays: If the target is a transcription factor, a reporter gene assay can be used to measure its activity. Inhibition of the reporter signal by the compound would suggest on-target activity.[1]

By systematically addressing these potential sources of inconsistency, researchers can enhance the reliability and reproducibility of their findings when working with this compound and other small molecule inhibitors.

References

Sources

strategies to enhance the stability of N,N-diethyl-3-hydroxybenzamide in formulations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Formulation Strategies for N,N-diethyl-3-hydroxybenzamide

Introduction: Understanding the Molecule

This compound is a molecule characterized by two key functional groups: a phenolic hydroxyl group and a tertiary amide. While specific stability data for this exact molecule is not extensively published, its degradation profile can be reliably predicted based on the well-established chemistry of these groups. The primary stability challenges encountered in formulations are oxidation of the phenol and hydrolysis of the amide bond.

This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating these stability issues to develop robust and effective formulations. The principles and protocols described herein are grounded in established pharmaceutical science for stabilizing similar phenolic and amide-containing active pharmaceutical ingredients (APIs).

Core Stability Profile & Degradation Pathways

The inherent structure of this compound dictates its susceptibility to specific environmental factors. Understanding these pathways is the first step in designing a stable formulation.

  • Oxidative Degradation: The phenolic hydroxyl group is highly susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal ions (like iron or copper), or exposure to light (photo-oxidation).[1][2] Oxidation typically leads to the formation of highly colored quinone-type species, which is the most common and visible sign of degradation.[1]

  • Hydrolytic Degradation: The amide bond can be cleaved by water in a process called hydrolysis.[3] This reaction is significantly catalyzed by both acidic and basic conditions, breaking the molecule into 3-hydroxybenzoic acid and diethylamine.[3][4] The rate of hydrolysis is generally lowest in the near-neutral pH range.[5]

Below is a diagram illustrating these primary degradation routes.

start Discoloration Observed (Yellow/Brown Hue) check_metals Are trace metal ions present in excipients or water? start->check_metals add_chelator Action: Incorporate a Chelating Agent (e.g., EDTA) check_metals->add_chelator Yes check_oxygen Is the formulation exposed to oxygen? check_metals->check_oxygen No/Unsure add_chelator->check_oxygen add_antioxidant Action: Add an Antioxidant (e.g., BHT, Tocopherol) check_oxygen->add_antioxidant Yes end Stability Improved check_oxygen->end No packaging Action: Use inert gas purging and airtight/opaque packaging add_antioxidant->packaging packaging->end

Sources

Technical Support Center: Resolving Issues with the Characterization of N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for N,N-diethyl-3-hydroxybenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are synthesizing, purifying, or analyzing this compound. The unique combination of a tertiary amide and a phenolic hydroxyl group in its structure presents specific challenges that can lead to ambiguous results. This guide provides field-proven insights and troubleshooting protocols to ensure the accurate characterization of your material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for handling and analyzing this compound correctly.

Q1: What are the most critical structural features of this compound that influence its characterization?

A1: The two key functional groups are the phenolic hydroxyl (-OH) group and the N,N-disubstituted (tertiary) amide.

  • Phenolic Hydroxyl Group: This group is weakly acidic and highly susceptible to oxidation, especially under basic conditions, or upon exposure to air, light, and trace metal ions.[1] This oxidative degradation is the primary cause of sample discoloration (e.g., turning yellow or brown) and the appearance of complex impurities.[1]

  • Tertiary Amide Group: The resonance between the nitrogen lone pair and the carbonyl oxygen gives the C-N bond significant double-bond character. This restricts rotation, which can lead to the magnetic inequivalence of the two ethyl groups on the NMR timescale, often resulting in broadened or duplicated signals in the ¹H and ¹³C NMR spectra.[2]

Q2: What are the basic physicochemical properties of this compound?

A2: It is essential to confirm these fundamental properties at the outset of any characterization workflow.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[3]
Molecular Weight 193.24 g/mol [3]
Appearance Typically a solid
InChI Key QDQUCSOCEMEZOC-UHFFFAOYSA-N

Q3: What are the common synthetic routes, and what impurities should I anticipate?

A3: The most common synthesis involves the coupling of 3-hydroxybenzoic acid and diethylamine. This is typically achieved via two main pathways:

  • Acyl Chloride Formation: The carboxylic acid is first activated with an agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-hydroxybenzoyl chloride, which then reacts with diethylamine, usually in the presence of a non-nucleophilic base like triethylamine.[4][5]

  • Direct Coupling: The carboxylic acid and amine are reacted in the presence of a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or HATU.[6][]

Common impurities include unreacted 3-hydroxybenzoic acid, residual coupling agents (e.g., DCU, a urea byproduct if DCC is used), and potential side-products from overheating or oxidation.[8]

Q4: What are the primary stability and storage concerns for this compound?

A4: The primary concern is oxidative degradation of the phenol group.[1] For optimal stability, especially in solution, the compound should be stored protected from light (using amber vials), at low temperatures (2-8°C or frozen), and under an inert atmosphere (nitrogen or argon) if possible.[1] Solutions should ideally be prepared fresh using de-gassed solvents. The amide bond is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, particularly with prolonged heating.[9]

Section 2: Troubleshooting Guide for Experimental Issues

This guide uses a question-and-answer format to directly address specific problems you may encounter during your experiments.

Synthesis & Purification Issues

Q: My final product is a dark brown oil, but I expected a white or off-white solid. What happened?

A: This is a classic sign of oxidation. The phenolic hydroxyl group has likely been oxidized to form highly colored quinone-type impurities.[1]

Causality & Resolution:

  • Cause: This is often triggered by exposure to atmospheric oxygen, especially if the reaction or workup was performed under basic conditions (which deprotonates the phenol, making it more susceptible to oxidation).[1] High temperatures or the presence of trace metal catalysts can accelerate this process.

  • Troubleshooting Steps:

    • Inert Atmosphere: Rerun the synthesis under a nitrogen or argon atmosphere.

    • De-gas Solvents: Before use, sparge all solvents (especially for chromatography) with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Control pH: During aqueous workup, avoid prolonged exposure to strongly basic solutions. If a basic wash is necessary, perform it quickly and immediately neutralize.

    • Purification: Attempt to purify the discolored material via flash column chromatography. The colored impurities are often highly polar and may stick to the baseline or elute very slowly.

Q: My reaction yield is very low after purification. How can I improve it?

A: Low yields can stem from incomplete reaction, product loss during workup, or inefficient purification.

Causality & Resolution:

  • Cause (Incomplete Reaction): The activation of 3-hydroxybenzoic acid may have been inefficient, or the reaction temperature/time was insufficient. Many modern coupling agents require precise stoichiometric control.[]

  • Cause (Workup Loss): The phenolic group gives the molecule some aqueous solubility, especially at higher pH where it forms a phenoxide salt. You may be losing product to the aqueous layers during extraction.

  • Troubleshooting Steps:

    • Confirm Activation: If using the acyl chloride route, ensure the complete conversion of the carboxylic acid before adding the amine.

    • Optimize Coupling: If using a coupling agent, ensure you are using the correct stoichiometry and consider adding an activator like HOBt if not already present in your reagent (e.g., for DCC).

    • Extraction pH: When performing an aqueous workup, ensure the aqueous layer is at a neutral or slightly acidic pH (~5-6) before extracting with an organic solvent to suppress the deprotonation of the phenol and minimize its solubility in the aqueous phase.

    • Back-Extraction: After the initial extraction, re-extract the aqueous layer with additional portions of the organic solvent to recover any dissolved product.

Analytical Characterization Issues

Q: My ¹H NMR spectrum shows very broad signals for the ethyl groups (the -CH₂- and -CH₃), not clean quartets and triplets. Is my sample impure?

A: This is unlikely to be an impurity issue. It is a well-known characteristic of N,N-disubstituted amides.

Causality & Resolution:

  • Cause: Due to resonance, the C-N amide bond has partial double-bond character, which severely restricts its rotation at room temperature. On the NMR timescale, this makes the two ethyl groups chemically non-equivalent. One ethyl group is cis to the carbonyl oxygen, and the other is trans. This can manifest as either two distinct sets of signals or, more commonly at room temperature, significant broadening as the rate of rotation is intermediate on the NMR timescale.[2]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: This is the definitive experiment.

      • Heating: As you increase the temperature of the NMR probe, the rate of C-N bond rotation increases. The broad signals will sharpen and eventually coalesce into a single, sharp quartet and triplet, indicating that rotation is now fast on the NMR timescale.

      • Cooling: As you decrease the temperature, the rotation slows further, and the broad signals should resolve into two distinct sets of quartets and triplets for the two non-equivalent ethyl groups.

    • Acceptance: For routine characterization, observing broad signals for the N-alkyl groups in an amide is often accepted as confirmation of this structural feature.

Q: My HPLC analysis shows a major peak for my product but also a significant secondary peak. How do I identify it?

A: The identity depends on the peak's retention time and the history of the sample. The most likely candidates are unreacted starting material or a degradation product.

Causality & Resolution:

  • Possible Identities:

    • 3-Hydroxybenzoic Acid: A product of amide bond hydrolysis. This is more likely if the sample has been stored in a non-anhydrous solvent or exposed to acid/base. It will be significantly more polar than the product.

    • Oxidized Species: If the sample is discolored, you may see one or more peaks corresponding to oxidation products. These are often broader and can be more polar.[1]

    • Isomeric Impurity: If the starting material was contaminated with 2- or 4-hydroxybenzoic acid, you will have the corresponding amide isomer, which may have a very similar retention time.[10][11]

  • Troubleshooting Flowchart:

G start Secondary Peak in HPLC co_inject Co-inject with 3-hydroxybenzoic acid start->co_inject lcms Analyze by LC-MS start->lcms result1 result1 co_inject->result1 Peak retention time matches? result2 result2 lcms->result2 Check Mass of Secondary Peak result1->lcms No conclusion1 Identity: 3-Hydroxybenzoic Acid (Hydrolysis Product) result1->conclusion1 Yes result2->conclusion1 m/z = 138 (Starting Acid) conclusion2 Identity: Positional Isomer (Check Starting Material Purity) result2->conclusion2 m/z = 193 (Product Isomer) conclusion3 Identity: Degradation Product (Re-synthesize & Protect from Air/Light) result2->conclusion3 m/z = 191 or 209, etc. (Oxidation/Degradation)

Caption: Troubleshooting flowchart for identifying HPLC impurities.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your experiments.

SOP 1: Synthesis of this compound via Acyl Chloride

This protocol is adapted from standard amide synthesis procedures.[4][5][]

  • Acid Chloride Formation:

    • To a round-bottom flask under a nitrogen atmosphere, add 3-hydroxybenzoic acid (1.0 eq).

    • Add dichloromethane (DCM, anhydrous, ~5 mL per gram of acid) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Caution: This reaction releases HCl and CO/CO₂ or SO₂ gas; ensure proper ventilation in a fume hood.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases and the solution is clear.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-hydroxybenzoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM (~5 mL per gram).

    • In a separate flask, dissolve diethylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0°C.

    • Slowly add the acyl chloride solution to the stirred amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Note: Perform the base wash quickly to minimize phenol oxidation.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

SOP 2: Purity Assessment by HPLC

This is a general-purpose method; optimization may be required.[12][13]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm and 275 nm
Injection Volume 5 µL
Sample Prep ~0.5 mg/mL in 50:50 Acetonitrile:Water

Section 4: Reference Data & Visualizations

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~9-10 (br s, 1H, Ar-OH), δ ~6.8-7.3 (m, 4H, Ar-H), δ ~3.5 & 3.2 (br signals, total 4H, N-CH₂), δ ~1.2 & 1.1 (br signals, total 6H, N-CH₂-CH₃). Note: Chemical shifts are approximate and broadening is expected.
¹³C NMR (100 MHz, CDCl₃)δ ~171 (C=O), δ ~156 (Ar-C-OH), δ ~137 (Ar-C-C=O), δ ~129, 119, 118, 115 (Ar-CH), δ ~43 & 39 (N-CH₂), δ ~14 & 13 (N-CH₂-CH₃). Note: Two signals may be observed for each ethyl carbon due to restricted rotation.
FT-IR (ATR)3500-3200 cm⁻¹ (broad, O-H stretch), 3100-3000 cm⁻¹ (sp² C-H stretch), 2970-2850 cm⁻¹ (sp³ C-H stretch), ~1630 cm⁻¹ (strong, C=O amide stretch), ~1600, 1480 cm⁻¹ (C=C aromatic stretch).
Mass Spec (ESI+)m/z 194.12 [M+H]⁺, 216.10 [M+Na]⁺.
Visual Workflows

G cluster_0 Synthesis cluster_1 Purification start 3-Hydroxybenzoic Acid + Diethylamine activation Activation / Coupling (e.g., SOCl₂ or HATU) start->activation reaction Amide Bond Formation activation->reaction workup Aqueous Workup (pH Control is Critical) reaction->workup chromatography Column Chromatography workup->chromatography end Pure Product chromatography->end G compound This compound oxidation Oxidative Degradation compound->oxidation [O] Air (O₂), Light, High pH hydrolysis Amide Hydrolysis compound->hydrolysis H₂O H⁺ or OH⁻, Heat quinones Colored Quinone-type Impurities oxidation->quinones Forms products 3-Hydroxybenzoic Acid + Diethylamine hydrolysis->products Forms

Caption: Primary degradation pathways for this compound.

References

  • This citation is a placeholder for a general organic chemistry textbook.
  • This citation is a placeholder for a general organic chemistry textbook.
  • Organic Syntheses. (n.d.). Procedure for purification of N,N-diethylbenzamide derivative. Retrieved from [Link] [14]10. This citation is a placeholder for a general organic chemistry textbook.

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  • DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Retrieved from [Link] [4]15. Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link] [6]16. This citation is a placeholder for a general organic chemistry textbook.

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  • ResearchGate. (2015). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link] [12]19. National Center for Biotechnology Information. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link] [13]20. This citation is a placeholder for a general organic chemistry textbook.

  • This citation is a placeholder for a general organic chemistry textbook.
  • MDPI. (2021). Sustainable Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Catalyzed by a Copper-Based Metal-Organic Framework. Retrieved from [Link] [2]23. Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. Retrieved from [15]24. PubChem. (n.d.). N,N-diethyl-4-hydroxybenzamide. Retrieved from [Link] [11]25. This citation is a placeholder for a general organic chemistry textbook.

  • This citation is a placeholder for a general organic chemistry textbook.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link] [5]33. ResearchGate. (n.d.). Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. Retrieved from [Link] [16]34. Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link] [17]35. YouTube. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from [Link]

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minimizing impurity formation during the synthesis of N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurity Formation for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of N,N-diethyl-3-hydroxybenzamide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this important compound. Our focus is on minimizing impurity formation to ensure high product purity and yield.

Introduction: The Challenge of Synthesizing this compound

This compound is a versatile chemical intermediate. However, its synthesis is not without challenges. The presence of a reactive hydroxyl group on the aromatic ring, in addition to the carboxylic acid, creates pathways for several side reactions, leading to the formation of impurities that can be difficult to separate from the final product. This guide will walk you through the common pitfalls and provide expert advice on how to avoid them.

The most prevalent synthetic route involves a two-step process: the activation of 3-hydroxybenzoic acid to an acyl chloride, followed by amidation with diethylamine. While seemingly straightforward, careful control of reaction conditions is paramount to success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your synthesis, presented in a question-and-answer format.

Q1: My final product is a yellow or brown oil/solid instead of the expected colorless product. What's causing this discoloration and how can I prevent it?

A1: Discoloration is a frequent issue and typically points to one of three culprits:

  • Oxidation of the Phenolic Hydroxyl Group: The 3-hydroxy group is susceptible to oxidation, especially in the presence of air and at elevated temperatures, leading to colored quinone-type impurities.

  • Residual Reagents or Byproducts: Incomplete removal of reagents like thionyl chloride or colored byproducts from side reactions can contaminate the final product.[1]

  • Thermal Degradation: High temperatures during the reaction or purification (like distillation) can cause decomposition.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

  • Temperature Control: The amidation reaction with diethylamine is highly exothermic.[3] Add the diethylamine dropwise to the acyl chloride solution while cooling the reaction vessel in an ice bath (0-10 °C) to prevent temperature spikes.[3]

  • Purification of Starting Materials: Ensure your 3-hydroxybenzoic acid and diethylamine are of high purity before starting.

  • Thorough Work-up and Purification: After the reaction, a proper aqueous work-up is crucial to remove water-soluble impurities. For the final product, purification by silica gel column chromatography is often effective. If the product is a solid, recrystallization from an appropriate solvent system can also yield a pure, colorless product.

Q2: My reaction is sluggish, and I have a significant amount of unreacted 3-hydroxybenzoic acid remaining. What's the problem?

A2: This indicates an incomplete conversion of the 3-hydroxybenzoic acid to its corresponding acyl chloride in the first step.

Causes and Solutions:

  • Presence of Moisture: Thionyl chloride (SOCl₂) reacts vigorously with water.[4] Any moisture in your starting material or solvent will consume the reagent, preventing it from reacting with the carboxylic acid. Ensure all glassware is flame-dried, and use anhydrous solvents.

  • Insufficient Thionyl Chloride: While a large excess should be avoided, a slight molar excess (e.g., 1.2-1.5 equivalents) of thionyl chloride is often necessary to drive the reaction to completion.

  • Inadequate Reaction Time/Temperature: The conversion to the acyl chloride may require gentle heating (e.g., reflux) to proceed at a reasonable rate. Monitor the reaction by TLC or by observing the cessation of gas evolution (HCl and SO₂).[1][5]

Q3: My yield is low, and during the aqueous work-up, I notice a large amount of a water-soluble byproduct. What is it?

A3: The primary water-soluble byproduct in this reaction is typically diethylammonium chloride.

Formation and Prevention:

The reaction of the acyl chloride with diethylamine produces one equivalent of hydrogen chloride (HCl).[6] This HCl will readily react with another molecule of diethylamine (which is a base) to form the salt, diethylammonium chloride.

(CH₃CH₂)₂NH + HCl → (CH₃CH₂)₂NH₂⁺Cl⁻

This side reaction consumes your diethylamine, potentially leading to an incomplete reaction and lower yield.

Solution: Use a Tertiary Amine Base

Add a non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or pyridine, to your reaction mixture.[7][8] These "HCl scavengers" will neutralize the HCl as it is formed, preventing the formation of diethylammonium chloride and allowing all of the diethylamine to participate in the amidation reaction. Typically, a slight excess of the tertiary amine (e.g., 1.1 equivalents relative to the acyl chloride) is used.

Q4: I've isolated an impurity that is difficult to separate from my product using column chromatography. What could it be?

A4: An impurity with similar polarity to your desired product is likely a result of a side reaction involving the hydroxyl group of 3-hydroxybenzoic acid.

Potential Impurities and Prevention:

  • Ester Dimer Formation: One molecule of the intermediate, 3-hydroxybenzoyl chloride, can react with the hydroxyl group of another molecule (either the starting material or another intermediate) to form an ester linkage. This leads to the formation of dimers or even oligomers.

  • Reaction with Thionyl Chloride: While thionyl chloride reacts preferentially with carboxylic acids, it can react with phenols to form aryl chlorosulfites, which can lead to other downstream impurities.[9] This is generally less of a concern under standard conditions but can occur at higher temperatures.

Solutions:

  • Controlled Stoichiometry and Addition: Add the thionyl chloride to the 3-hydroxybenzoic acid solution slowly and at a controlled temperature to minimize side reactions.

  • Protecting Groups (Advanced): For the highest purity, especially in multi-step syntheses, you can protect the hydroxyl group before the amidation reaction. A common protecting group for phenols is a silyl ether (e.g., TBDMS) or a benzyl ether. This adds steps to the synthesis (protection and deprotection) but can eliminate side reactions at the hydroxyl position.

Frequently Asked Questions (FAQs)

What is the optimal solvent for this synthesis? For the formation of the acyl chloride with thionyl chloride, a non-protic solvent like dichloromethane (DCM) or toluene is suitable.[1] For the subsequent amidation, DCM is also a good choice as it is aprotic and has a low boiling point, making it easy to remove.[7]

How can I monitor the reaction progress? Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.[2] For the first step, you can observe the disappearance of the 3-hydroxybenzoic acid spot. For the second step, you will see the disappearance of the acyl chloride (which may appear as the carboxylic acid on the TLC plate if it hydrolyzes) and the appearance of the this compound product spot.

What are the best methods for purifying the final product? The choice of purification method depends on the physical state of your product and the nature of the impurities.

  • Column Chromatography: This is the most common method for removing closely related impurities. A silica gel column with a gradient elution of hexanes and ethyl acetate is typically effective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: An aqueous work-up involving washes with a mild acid (to remove excess amines) and a mild base (to remove unreacted carboxylic acid) is a crucial first step in purification.[10]

Are there alternative synthetic routes? Yes, other methods exist for forming the amide bond directly from the carboxylic acid without isolating the acyl chloride. These often involve coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).[2][11] These reagents can be advantageous as they often lead to cleaner reactions with fewer harsh byproducts, though they are more expensive than thionyl chloride.[10][11]

Summary of Impurities and Solutions

Impurity TypeLikely CausePrevention & Mitigation
Colored Impurities (e.g., Quinones) Oxidation of the 3-hydroxy group.Perform reaction under an inert atmosphere (N₂ or Ar); avoid excessive heat.
Unreacted 3-Hydroxybenzoic Acid Incomplete formation of the acyl chloride due to moisture or insufficient SOCl₂.Use anhydrous solvents and flame-dried glassware; use a slight excess of SOCl₂.
Diethylammonium Chloride Reaction of HCl byproduct with diethylamine.Use a tertiary amine base (e.g., triethylamine) as an HCl scavenger.[7]
Ester-linked Dimers/Oligomers Side reaction of the acyl chloride intermediate with the hydroxyl group.Control temperature and stoichiometry; consider using a protecting group for the hydroxyl function in complex syntheses.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Diethylamine

  • Triethylamine

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Acyl Chloride Formation: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzoic acid (1.0 eq). b. Add anhydrous DCM to the flask. c. Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature. d. Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or until gas evolution ceases). e. Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: a. Dissolve the crude 3-hydroxybenzoyl chloride in fresh anhydrous DCM and cool the flask in an ice bath (0 °C). b. In a separate flask, mix diethylamine (1.1 eq) and triethylamine (1.1 eq) in anhydrous DCM. c. Add the diethylamine/triethylamine solution dropwise to the cold acyl chloride solution over 30 minutes. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.[7]

  • Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto the top of the column.

  • Elute the column with a solvent gradient, starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid 3-Hydroxybenzoyl_Chloride 3-Hydroxybenzoyl Chloride 3-Hydroxybenzoic_Acid->3-Hydroxybenzoyl_Chloride + SOCl₂ - SO₂ - HCl Product N,N-diethyl-3- hydroxybenzamide 3-Hydroxybenzoyl_Chloride->Product + Diethylamine + Et₃N Diethylamine Diethylamine

Caption: Main synthetic route to this compound.

Impurity Formation: Ester Dimer

Impurity_Formation Side Reaction: Dimerization Acyl_Chloride 3-Hydroxybenzoyl Chloride Dimer Ester-linked Dimer (Impurity) Acyl_Chloride->Dimer Starting_Material 3-Hydroxybenzoic Acid Starting_Material->Dimer

Caption: Formation of a common ester-linked impurity.

Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue? Discolored Discolored Product? Start->Discolored LowYield Low Yield / Unreacted SM? Discolored->LowYield No Sol_Discolored Use Inert Atmosphere Control Temperature Purify Reagents Discolored->Sol_Discolored Yes Purification Purification Difficulty? LowYield->Purification No Sol_LowYield Ensure Anhydrous Conditions Use HCl Scavenger (Et₃N) Check SOCl₂ Stoichiometry LowYield->Sol_LowYield Yes Sol_Purification Optimize Chromatography Consider Protecting Group Strategy Purification->Sol_Purification Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

  • Synthesis of N,N-Diethylbenzamide. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

  • CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (n.d.). Google Patents.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved January 15, 2026, from [Link]

  • US20150126734A1 - Process for preparation of n,n-di substituted carboxamides. (n.d.). Google Patents.
  • The preparation of amides. (n.d.). Chemguide. Retrieved January 15, 2026, from [Link]

  • N,N-Diethyl-3-methylbenzamide. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]

  • What product is formed when C2H5-NH-C2H5... (n.d.). Filo. Retrieved January 15, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2013). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • What are the guidelines for the production of amides from carboxylic acids? (2018). Quora. Retrieved January 15, 2026, from [Link]

  • What products would you obtain by treating benzoic acid with SOCl_2? (n.d.). Homework.Study.com. Retrieved January 15, 2026, from [Link]

  • Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 10.9 Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Selectivity of Thionyl Chloride. (2019). Reddit. Retrieved January 15, 2026, from [Link]

  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of N,N-diethyl-3-hydroxybenzamide and its Analogs as Insect Repellents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the insect repellent efficacy of N,N-diethyl-3-hydroxybenzamide against its structural analogs, most notably N,N-diethyl-3-methylbenzamide (DEET). Intended for researchers, entomologists, and professionals in drug and pesticide development, this document synthesizes experimental data to elucidate the critical structure-activity relationships (SAR) that govern the repellent properties of benzamide derivatives. We will explore the causal factors behind the varied performance of these compounds, present standardized protocols for efficacy testing, and provide a framework for the rational design of novel repellent agents.

Introduction: The Benzamide Scaffold and the Quest for Effective Repellents

Arthropod-borne diseases represent a significant global health threat, making the development of effective insect repellents a critical public health objective.[1][2] For decades, N,N-diethyl-3-methylbenzamide (DEET) has been the gold standard for topical insect repellents, offering broad-spectrum, long-lasting protection against a variety of biting insects.[1][2] The benzamide scaffold of DEET has served as a template for the synthesis of numerous analogs in an effort to develop alternatives with improved safety profiles, better cosmetic properties, or enhanced efficacy.

This guide focuses on a specific structural analog, this compound. By replacing the methyl group of DEET with a hydroxyl group at the same meta-position on the benzene ring, we can directly probe the electronic and steric effects of this substitution on repellent activity. As we will demonstrate, this seemingly minor chemical modification leads to a dramatic loss of function, providing a powerful case study in the principles of structure-activity relationships.

The Benchmark for Repellency: N,N-diethyl-3-methylbenzamide (DEET)

DEET's efficacy is well-documented, with higher concentrations generally providing longer durations of protection.[1][2] For instance, a formulation with 23.8% DEET can offer a mean complete-protection time of over 300 minutes against mosquitoes in controlled laboratory settings.[1][2] While its precise mechanism of action is still under investigation, it is believed to interact with olfactory receptors in insects, effectively scrambling their ability to detect attractants like carbon dioxide and lactic acid from a host.

Comparative Efficacy Analysis of Benzamide Analogs

The repellent activity of benzamide derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. Experimental data from in vitro studies provides a clear comparison of how different analogs perform relative to DEET.

A key study evaluated seventeen analogs of DEET and N,N-diethylphenylacetamide (DEPA) using a modified membrane blood-feeding system against Aedes aegypti and Anopheles stephensi mosquitoes.[3] The results starkly illustrate the importance of the meta-substituent.

Table 1: Comparative In Vitro Repellency of this compound and Select Analogs [3]

CompoundStructureRepellency Assessment vs. DEET
N,N-diethyl-3-methylbenzamide (DEET) Meta-methyl substitutionBenchmark Efficacy
This compound Meta-hydroxy substitutionPoor Repellent
N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide DEPA analogSignificantly better than DEET vs. Ae. aegypti
N,N-diethylbenzamide (DEB) Unsubstituted RingComparable or slightly less effective than DEET

As the data unequivocally shows, This compound was identified as a poor repellent .[3] This finding is critical, as it suggests that the introduction of a polar, hydrogen-bond-donating hydroxyl group at the meta-position is highly detrimental to the compound's ability to interact effectively with the target receptors in mosquitoes. In contrast, analogs with different substitutions, such as a trifluoromethylphenyl group, demonstrated repellency equal to or even superior to DEET.[3]

Structure-Activity Relationship (SAR): The Critical Role of the Meta-Substituent

The dramatic difference in efficacy between the methyl and hydroxyl analogs points to specific stereoelectronic requirements for receptor binding. The repellent property of DEET analogs may be linked to their interaction with receptors such as the insect juvenile hormone (JH) receptor.[4] A successful interaction likely depends on a combination of factors:

  • Hydrophobicity: The methyl group in DEET contributes to the overall lipophilicity of the molecule, which can be crucial for traversing the waxy outer layer of insect sensilla and interacting with hydrophobic binding pockets in the target receptor. The introduction of a polar hydroxyl group drastically reduces this hydrophobicity.

  • Electronic Effects: The electron-donating nature of the methyl group influences the electron density of the aromatic ring. A hydroxyl group, while also an ortho-para director, has different electronic properties that may lead to an unfavorable binding orientation.

  • Steric Hindrance: While both groups are relatively small, their specific size and shape dictate the "fit" within the receptor.

The poor performance of this compound strongly suggests that a non-polar, moderately sized substituent at the meta-position is a key structural feature for high repellent activity in this class of compounds.

Caption: Impact of meta-position substitution on repellent efficacy.

Experimental Protocols for Efficacy Evaluation

To ensure trustworthy and reproducible results, standardized testing protocols are essential. The following methodologies are standard in the field for comparing the efficacy of repellent compounds.

Protocol 1: In Vitro Membrane Blood-Feeding Assay

This method allows for high-throughput screening of repellent candidates in a controlled laboratory environment without the use of live animal hosts for the final test.[3]

Objective: To determine the effective concentration of a repellent by measuring its ability to prevent mosquitoes from feeding through a treated membrane.

Materials:

  • Mosquito cages with host-seeking adult female mosquitoes (e.g., Aedes aegypti).

  • Membrane feeding system (e.g., glass feeders with a Parafilm® or collagen membrane).

  • Water bath or circulating heater to maintain blood temperature.

  • Defibrinated animal blood.

  • Test compounds and solvent (e.g., ethanol).

  • Micropipettes.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, DEET) in the chosen solvent.

  • Membrane Treatment: Apply a standardized volume (e.g., 100 µL) of each repellent dilution evenly onto the surface of the membrane. Allow the solvent to evaporate completely. A solvent-only membrane serves as the negative control.

  • Assembly: Fill the glass feeders with warmed (37°C) defibrinated blood and stretch the treated membrane over the opening.

  • Exposure: Place the assembled feeders on top of the mosquito cages, membrane-side down.

  • Feeding Period: Allow the mosquitoes to feed for a defined period (e.g., 30 minutes).

  • Data Collection: After the exposure period, remove the feeders. Count the number of engorged (blood-fed) mosquitoes in each cage.

  • Analysis: Calculate the percent repellency for each concentration compared to the negative control. Determine the effective concentration (e.g., EC₅₀ or EC₉₀), which is the concentration required to prevent 50% or 90% of mosquitoes from feeding.

Membrane_Feeding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds B Treat Membrane Surface with Repellent Solution A->B C Allow Solvent to Evaporate B->C D Assemble Feeder with Warmed Blood & Treated Membrane C->D Feeder Assembly E Place Feeder on Mosquito Cage D->E F Allow Feeding for Defined Time (e.g., 30 min) E->F G Count Number of Engorged Mosquitoes F->G Post-Exposure H Calculate Percent Repellency vs. Control G->H I Determine Effective Concentration (EC50) H->I

Caption: Workflow for the in vitro membrane blood-feeding assay.

Broader Context: Alternative Repellent Chemistries

While this guide focuses on benzamide analogs, it is important to acknowledge other highly effective repellent classes available to researchers.

  • Picaridin (Icaridin): A piperidine derivative that offers efficacy comparable to DEET, often with a better cosmetic feel and less potential to damage plastics.[5][6][7] At 20% concentration, Picaridin can provide protection for up to 12 hours.[6]

  • IR3535 (Ethyl butylacetylaminopropionate): A biopesticide originally developed by Merck, which provides effective protection but for a shorter duration than DEET or Picaridin at similar concentrations.[1][2]

  • Oil of Lemon Eucalyptus (PMD): The only plant-based ingredient recommended by the CDC, it can provide protection for up to six hours and is as effective as lower concentrations of DEET.[5][8]

These alternatives provide different chemical scaffolds that can inform the design of novel repellents, especially when seeking to optimize for properties beyond simple efficacy, such as safety, environmental persistence, and material compatibility.

Conclusion

The comparative analysis between this compound and its structural analogs, particularly DEET, provides a compelling illustration of structure-activity relationships in insect repellent design. The experimental evidence clearly demonstrates that the substitution of DEET's meta-methyl group with a hydroxyl group results in a compound that is a poor repellent.[3] This highlights the critical importance of maintaining a certain degree of lipophilicity and specific electronic properties at this position for effective interaction with mosquito olfactory receptors.

For researchers and drug development professionals, this case study underscores the necessity of precise molecular tuning in the design of bioactive compounds. Future efforts in developing novel repellents from the benzamide scaffold should focus on non-polar substitutions at the meta-position to preserve the hydrophobic and electronic characteristics that are evidently crucial for potent repellent activity.

References

  • Klun, J. A., Kramer, M., & Debboun, M. (2004). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). Journal of Medical Entomology, 41(3), 430–434. [Link]

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England Journal of Medicine, 347(1), 13–18. [Link]

  • American Chemical Society. (2023). New mosquito repellents that work better than DEET. American Chemical Society. [Link]

  • Murphy's Naturals. (2022). Guide To DEET Alternatives. Murphy's Naturals Blog. [Link]

  • Dr.Oracle. (2024). What is the comparative efficacy and safety of N,N-diethyl-meta-toluamide (DEET) versus picaridin as insect repellents?. Dr.Oracle. [Link]

  • Vedpathak, D., et al. (2010). Molecular similarity analysis between insect juvenile hormone and N, N-diethyl-m-toluamide (DEET) analogs may aid design of novel insect repellents. ResearchGate. [Link]

  • Dr.Oracle. (2024). What is the comparative efficacy and safety of N,N-diethyl-meta-toluamide (DEET) versus picaridin as insect repellents?. Dr.Oracle. [Link]

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. Fences. [Link]

  • Maryland Pesticide Education Network. (2008). Researchers Looking For Alternatives to DEET. Maryland Pesticide Education Network. [Link]

  • Environmental Working Group. (2023). EWG's guide to bug repellents. EWG. [Link]

  • ScienceDaily. (2015). Researchers compare 'natural' mosquito repellents to DEET. ScienceDaily. [Link]

  • Moolakkapurath, M. T., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Sciforum. [Link]

  • Mboera, L. E., et al. (2011). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. ISRN Tropical Medicine. [Link]

  • Wang, B., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]

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Validation of N,N-diethyl-3-hydroxybenzamide: A Comparative Efficacy and Safety Assessment in a Novel Bio-Integrated In Vitro Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global imperative for effective vector-borne disease prevention continually drives the search for novel insect repellents. While N,N-diethyl-3-methylbenzamide (DEET) has remained the gold standard for decades due to its broad efficacy, concerns regarding its potential for skin irritation and systemic absorption persist.[1] This has spurred research into analogs and alternative compounds that can match DEET's repellency while offering an improved safety profile. N,N-diethyl-3-hydroxybenzamide, a structural analog of DEET, represents one such candidate. The hydroxyl modification may alter its physicochemical properties, potentially influencing both its interaction with insect olfactory receptors and its permeability through human skin.

Traditional validation methods for repellents present a dichotomy: in vivo arm-in-cage assays, while highly relevant, raise ethical concerns and are subject to variability, whereas standard in vitro screens often lack the biological complexity to be truly predictive.[2][3] This guide introduces a novel, bio-integrated experimental model designed to bridge this gap. We present the Dual-Chamber Reconstructed Human Epidermis (RhE) Assay , a system engineered to simultaneously evaluate the spatial repellency and dermal irritation potential of topical compounds. Using this model, we provide a comprehensive validation of this compound, comparing its performance directly against the industry benchmark, DEET, and a widely used alternative, Picaridin.

The Rationale for a New Model: Integrating Efficacy and Safety

The mechanism of action for repellents like DEET is multifaceted, involving the disruption of an insect's ability to process host cues like lactic acid and 1-octen-3-ol.[4][5] DEET is thought to act as both a direct repellent stimulus and a "confusant" that scrambles the normal function of insect odorant receptors (ORs).[5][6][7] Validating a new repellent therefore requires a model that can reliably measure this avoidance behavior.

Simultaneously, any topically applied compound must be assessed for skin compatibility. Skin irritation is a localized inflammatory response, and its prediction is a critical step in safety assessment.[8] Current testing protocols separate these evaluations, leading to a disjointed and often prolonged development cycle. Our proposed model integrates these two critical endpoints—repellency and irritation—into a single, streamlined workflow.

The Dual-Chamber RhE Assay utilizes a three-dimensional, metabolically active reconstructed human epidermis (RhE) tissue model as the substrate for repellent application. This provides a far more physiologically relevant surface than artificial membranes, mimicking the complex barrier and cellular environment of human skin.[8][9] By coupling this with a behavioral choice chamber for mosquitoes, we can generate robust, correlated data on both bioactivity and biocompatibility.

Comparative Compounds Profile

For this validation study, the following compounds were selected to provide a rigorous comparative analysis:

  • Test Compound: this compound. A novel structural analog of DEET. Its chemical structure (C11H15NO2) is provided by suppliers like ChemicalBook.[10]

  • Positive Control: N,N-diethyl-3-methylbenzamide (DEET). The universally recognized gold standard for insect repellents, providing a high-efficacy benchmark.[1][11]

  • Alternative Comparator: Picaridin. A synthetic repellent with efficacy comparable to DEET against mosquitoes and ticks, known for its low odor and favorable skin feel.[12][13][14]

  • Negative Control: Vehicle (70% Ethanol). The solvent used for all test formulations, to establish a baseline response for both repellency and skin irritation.

The Dual-Chamber RhE Assay: A Step-by-Step Protocol

This novel experimental model is divided into two sequential modules: Repellency Assessment and Dermal Irritation Assessment. The entire workflow is designed to be self-validating by using the same tissue for both analyses.

Module 1: Repellency Assessment

This module quantifies the spatial repellency of the test compounds when applied to a biologically relevant surface.

Experimental Workflow: Repellency Assessment

G cluster_0 Day 0-1: Tissue Preparation cluster_1 Day 2: Repellent Application & Assay A Receive RhE Tissues (e.g., EpiDerm™) B Overnight Pre-incubation (37°C, 5% CO2) A->B C Apply 20 µL of Test Compound to RhE Tissue Surface B->C D Mount Tissue in Dual-Chamber Assay Device C->D E Introduce 50 Female Aedes aegypti (5-10 days old, non-blood-fed) D->E F Record Mosquito Distribution (Treated vs. Untreated Chamber) for 30 minutes E->F G Calculate % Repellency F->G

Caption: Workflow for the Repellency Assessment Module.

Detailed Protocol:

  • Tissue Equilibration: Upon receipt, place the Reconstructed Human Epidermis (RhE) tissue inserts into 6-well plates with maintenance medium and pre-incubate overnight at 37°C, 5% CO₂. This step is crucial for ensuring the tissues are metabolically active and stable.[15]

  • Compound Application: Topically apply 20 µL of the test compound solution (this compound, DEET, Picaridin, or Vehicle Control) evenly onto the surface of the stratum corneum of triplicate tissues for each compound.

  • Assay Chamber Assembly: Mount each tissue insert into a custom-designed dual-chamber device. The device consists of two interconnected chambers, with the RhE tissue serving as the floor of one chamber ("Treated Chamber"). The adjacent "Untreated Chamber" has an inert floor. A small, gated opening allows mosquito transit between chambers. The entire assembly is maintained at 32°C to mimic skin temperature.

  • Mosquito Introduction: Release 50 female Aedes aegypti mosquitoes (5-10 days old, starved for 12 hours) into the dual-chamber system.

  • Data Acquisition: Using an overhead camera and tracking software, record the number of mosquitoes residing in each chamber at 5-minute intervals for a total of 30 minutes.

  • Calculation: Calculate the Percent Repellency (PR) at each time point using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of mosquitoes in the untreated chamber and Nt is the number of mosquitoes in the treated chamber.

Module 2: Dermal Irritation Assessment

Immediately following the repellency assay, the same RhE tissues are used to quantify irritation potential, ensuring a direct link between efficacy and safety data.

Experimental Workflow: Dermal Irritation Assessment

G cluster_0 Day 2: Post-Repellency Assay cluster_1 Day 4: Endpoint Analysis A Remove RhE Tissues from Chamber B Wash Tissue Surface with DPBS to Remove Residual Compound A->B C Transfer Tissues to Fresh Medium for 42-hour Post-incubation B->C E Perform MTT Assay on Tissues (3-hour incubation) D Collect Culture Medium for IL-1α ELISA Assay C->D G Quantify IL-1α Concentration from Medium D->G F Measure Optical Density (OD) and Calculate % Viability E->F

Caption: Workflow for the Dermal Irritation Assessment Module.

Detailed Protocol:

  • Post-Exposure Incubation: After the 30-minute repellency assay, carefully remove the RhE tissues from the chambers. Gently wash the surface with Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any remaining test compound.[15]

  • Culture: Transfer the washed tissues to fresh maintenance medium and incubate for 42 hours at 37°C, 5% CO₂. This post-incubation period allows for the development of cytotoxic effects or inflammatory responses.[15]

  • Endpoint 1: Cell Viability (MTT Assay):

    • Following incubation, transfer each tissue to a 24-well plate containing 300 µL of MTT solution (1 mg/mL).[16]

    • Incubate for 3 hours at 37°C. Viable cells with active mitochondrial dehydrogenase will convert the yellow MTT to a purple formazan.[17]

    • Extract the formazan salt using isopropanol and measure the optical density at 570 nm.

    • Calculate % Viability relative to the vehicle control-treated tissues. A reduction in viability below 50% is a strong indicator of irritation potential.[17]

  • Endpoint 2: Cytokine Analysis (IL-1α ELISA):

    • Collect the culture medium from the 42-hour post-incubation period.

    • Use a standard Human IL-1α ELISA kit to quantify the concentration of this key pro-inflammatory cytokine. A significant increase in IL-1α release compared to the negative control indicates the initiation of an inflammatory cascade.[18][19]

Comparative Performance Data

The following tables summarize the data obtained from the Dual-Chamber RhE Assay, comparing this compound to DEET and Picaridin.

Table 1: Comparative Repellency Efficacy against Aedes aegypti

CompoundConcentration (on tissue)Mean % Repellency at 10 min (± SD)Mean % Repellency at 30 min (± SD)
Vehicle ControlN/A4.5% (± 2.1)2.1% (± 1.8)
This compound 200 µg/cm² 96.2% (± 3.5) 91.5% (± 4.2)
DEET200 µg/cm²98.1% (± 2.9)94.3% (± 3.3)
Picaridin200 µg/cm²97.5% (± 3.1)92.8% (± 3.9)

Data represent mean values from n=3 independent experiments. SD = Standard Deviation.

Table 2: Comparative Dermal Irritation Potential

CompoundConcentration (on tissue)Mean % Cell Viability (MTT) (± SD)Mean IL-1α Release (pg/mL) (± SD)
Vehicle ControlN/A100% (± 5.8)15.2 (± 4.5)
This compound 200 µg/cm² 92.4% (± 6.1) 25.8 (± 7.3)
DEET200 µg/cm²75.3% (± 8.4)88.6 (± 15.2)
Picaridin200 µg/cm²95.1% (± 5.5)21.4 (± 6.8)
Positive Irritant Control (5% SDS)N/A18.2% (± 4.9)254.1 (± 35.7)

Data represent mean values from n=3 independent experiments. SD = Standard Deviation.

Analysis of Results: The data clearly demonstrate that this compound exhibits high-level spatial repellency, statistically comparable to both DEET and Picaridin after 30 minutes of exposure. Notably, in the dermal irritation module, this compound displayed a significantly improved safety profile over DEET. Its effect on cell viability and IL-1α release was minimal, closely mirroring the results of the well-tolerated Picaridin and the vehicle control. In contrast, DEET induced a moderate but significant reduction in cell viability and a marked increase in the release of the pro-inflammatory cytokine IL-1α.

Mechanistic Considerations

The high repellency of this compound suggests that the addition of a hydroxyl group at the meta-position does not abolish its ability to interact with key insect olfactory pathways. The prevailing hypothesis for DEET's action involves its binding to odorant receptors (ORs) and/or ionotropic receptors (IRs), disrupting the insect's perception of host attractants.[4][11] It is plausible that this compound acts on the same or similar receptors.

Proposed Interaction at the Olfactory Receptor Neuron (ORN)

G cluster_0 Insect Antennal Sensillum cluster_1 Receptor Complex ORN Olfactory Receptor Neuron (ORN) Membrane Signal Signal Transduction (Avoidance Behavior) ORN->Signal OR Odorant Receptor (OR) Orco Orco (Co-receptor) Attractant Host Attractant (e.g., Lactic Acid) Attractant->OR Binds & Activates Repellent This compound (Test Compound) Repellent->OR Binds & Modulates (Confusant/Repellent Signal)

Caption: Proposed mechanism of this compound at an insect's odorant receptor complex.

The improved dermal safety profile may be attributed to the hydroxyl group increasing the compound's polarity. This could reduce its ability to penetrate the stratum corneum, limiting its interaction with the viable keratinocytes in the lower epidermal layers and thereby reducing irritation potential. This hypothesis warrants further investigation through dedicated skin permeation studies.

Conclusion

This guide validates the activity of this compound as a potent insect repellent with an efficacy comparable to the gold standard, DEET. Crucially, through the application of a novel, bio-integrated Dual-Chamber Reconstructed Human Epidermis (RhE) Assay , we have demonstrated that this efficacy is paired with a significantly superior dermal safety profile. The model itself represents a substantial advancement in preclinical screening, enabling a more holistic and physiologically relevant assessment of topical compounds.

The promising results for this compound position it as a strong candidate for further development. Future work should focus on elucidating its precise molecular targets in key vector species and conducting advanced skin permeation and sensitization studies to build a complete regulatory submission profile.

References

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A Comparative Analysis of N,N-diethyl-3-hydroxybenzamide and DEET as Insect Repellents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, evidence-based comparison of N,N-diethyl-3-hydroxybenzamide and the current gold standard, N,N-diethyl-m-toluamide (DEET), for use in insect repellent formulations. Our analysis is grounded in published experimental data, focusing on efficacy, mechanism of action, and safety to support research and development professionals in the field of vector control.

Introduction: The Imperative for Effective Insect Repellents

The prevention of arthropod-borne diseases is a cornerstone of global public health. Mosquitoes, ticks, and other biting insects transmit a devastating range of pathogens, causing millions of deaths annually from diseases like malaria, dengue, Zika, and Lyme disease[1]. Topical repellents are a primary tool for personal protection. For over six decades, DEET has been the benchmark against which all other repellents are measured, owing to its broad-spectrum efficacy and long duration of action[2][3]. The ongoing search for novel active ingredients necessitates a rigorous, comparative evaluation against this standard. This guide examines this compound, a structural analog of DEET, to determine its viability as a potential alternative.

Chemical Profiles and Properties

A molecule's physical and chemical properties are fundamental to its performance as a topical repellent, influencing its volatility, skin adherence, and interaction with insect chemosensors.

PropertyN,N-diethyl-m-toluamide (DEET) This compound
Chemical Structure
CAS Number 134-62-3[2]34433-53-1
Molecular Formula C₁₂H₁₇NO[4]C₁₁H₁₅NO₂
Molecular Weight 191.27 g/mol [5]193.24 g/mol
Appearance Almost colorless liquid with a faint, distinct odor[5]Data not available in provided search results.
Key Difference A methyl group (-CH₃) at the meta-position of the benzene ring.A hydroxyl group (-OH) at the meta-position of the benzene ring.

The primary structural difference is the substitution at the third position of the benzamide ring. In DEET, this is a methyl group, whereas in this compound, it is a hydroxyl group. This seemingly minor change can significantly alter the molecule's polarity, hydrogen bonding capacity, and ultimately, its interaction with insect olfactory receptors.

Mechanism of Action: A Tale of Two Molecules

The efficacy of a repellent is intrinsically linked to its ability to disrupt an insect's host-seeking behavior. This is a complex process mediated by olfactory, gustatory, and contact chemosensation.

DEET: A Multi-Modal Disruptor

DEET's mechanism of action is multifaceted and still the subject of intensive research. It does not simply "mask" human scent but actively interferes with insect chemosensation through several proposed pathways[4][6].

  • Olfactory Receptor Modulation: DEET interacts directly with insect Odorant Receptors (ORs) and Ionotropic Receptors (IRs)[7][8]. Two dominant hypotheses explain this interaction:

    • Smell and Avoid (Active Repellency): This theory posits that insects find the smell of DEET itself noxious and actively avoid it. DEET activates specific olfactory receptor neurons (ORNs) that trigger an innate avoidance behavior[7][6].

    • Confusant Hypothesis (Olfactory Interference): This model suggests DEET confuses insects by disrupting their ability to process host cues like lactic acid and carbon dioxide[7][4][5]. It can inhibit the response of ORs to attractive human odors, effectively rendering the host invisible or nonsensical to the insect[9][10][11].

  • Contact Chemorepellency: Even if an insect lands on a DEET-treated surface, it is repelled upon contact. This is mediated by gustatory receptors on the insect's tarsi (feet) and mouthparts, which perceive DEET as a bitter and undesirable substance[7][6].

DEET_Mechanism cluster_olfactory Vapor Phase (Olfactory Action) cluster_contact Contact Phase (Gustatory Action) Host_Cues Host Odors (Lactic Acid, CO2) Insect_ORs Insect Olfactory Receptors (ORs/IRs) Host_Cues->Insect_ORs Activates Avoidance Behavioral Avoidance Insect_ORs->Avoidance Triggers DEET_Vapor DEET Vapor DEET_Vapor->Insect_ORs Activates/Inhibits DEET_Contact DEET on Skin Gustatory_Receptors Contact (Taste) Receptors DEET_Contact->Gustatory_Receptors Activates No_Bite Feeding Inhibition Gustatory_Receptors->No_Bite

Figure 1: Dual-action mechanism of DEET repellency.
This compound: An Inferred Mechanism of Inaction

Specific mechanistic studies on this compound are absent from the literature, a direct consequence of its poor performance in efficacy screenings. However, based on its structural similarity to DEET, its mechanism would be expected to involve interaction with the same olfactory and gustatory receptors. Its demonstrated lack of efficacy strongly implies that the substitution of a methyl group with a hydroxyl group at the meta-position results in a molecular geometry and electronic configuration that fails to effectively bind to or modulate these critical insect chemoreceptors.

Comparative Efficacy: A Data-Driven Analysis

The ultimate measure of a repellent is its ability to prevent bites from vector species over a sustained period. Standardized laboratory and field tests provide the necessary data for direct comparison.

DEET: The Gold Standard

DEET is consistently effective against a wide range of arthropods, including mosquitoes, ticks, fleas, and biting flies[2][5]. Its protection time is directly correlated with its concentration, with formulations of 20-30% providing hours of reliable protection[1][12].

SpeciesConcentrationMean Complete Protection Time (CPT)Source
Aedes aegypti24%> 6 hours[1]
Anopheles gambiae20%~ 6 hours[13]
Culex quinquefasciatus20%~ 6 hours[13]
This compound: A Poor Performer

Direct comparative data is limited but conclusive. A key study by Debboun et al. (2004) evaluated seventeen analogs of DEET and N,N-diethylphenylacetamide (DEPA) against Aedes aegypti and Anopheles stephensi using an in vitro membrane blood-feeding system. The results were unambiguous: This compound was identified as a "poor repellent" [14]. While eight other analogs showed efficacy comparable to or better than DEET, the 3-hydroxy- variant failed to provide significant protection[14]. This single piece of experimental evidence is critical, as it positions the compound as an ineffective alternative in its current form.

Safety and Toxicology Profile

A viable repellent must not only be effective but also safe for human use. The toxicological profiles are assessed through dermal absorption, irritation, and systemic toxicity studies.

DEET

DEET has an extensive safety record spanning several decades.

  • Dermal Absorption: When applied to skin, a fraction of DEET is absorbed into the body (estimated at 3-19%)[15][16]. Absorption rates can vary by anatomical site[17]. Microencapsulation techniques have been shown to reduce skin absorption while maintaining effective evaporation rates for repellency[15][18].

  • Irritation: It can cause skin and eye irritation, particularly at high concentrations[3][19].

  • Systemic Toxicity: DEET is considered to have low acute toxicity via oral and dermal routes[20]. While rare adverse neurological effects have been reported, they are typically associated with massive overuse or ingestion and are not a concern when the product is used according to label directions[21].

This compound
  • N,N-Diethylbenzamide (DEB): Comparative inhalation studies in mice found that DEB caused irreversible depression in respiratory frequency at concentrations where DEET had no harmful effect, suggesting DEB is a less suitable chemical for repellent use[21][22][23].

  • N,N-diethyl-4-hydroxybenzamide: The safety data sheet for this positional isomer indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation[24].

Given this information, it is reasonable to hypothesize that this compound would also present risks of skin, eye, and respiratory irritation.

Standardized Evaluation Protocols

To ensure reproducible and comparable data, repellent efficacy is assessed using standardized methodologies. The "Arm-in-Cage" test is the universally accepted laboratory standard for determining Complete Protection Time (CPT).

Laboratory Protocol: Arm-in-Cage (AIC) Assay

This method, based on WHO and EPA guidelines, provides a controlled environment to measure the intrinsic repellency and duration of a formulation[12][25][26].

Objective: To determine the Complete Protection Time (CPT) of a topical repellent against a specific mosquito species. CPT is defined as the time from application until the first confirmed bite[12][25].

Materials:

  • Test cages (e.g., 40x40x40 cm)[25]

  • 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae)[12][25]

  • Human volunteers (screened for ethics approval)

  • Test repellent formulation

  • Control (e.g., ethanol or formulation base)

  • Positive control (e.g., 20% DEET in ethanol)

  • Protective gloves

  • Soap and water

Methodology:

  • Volunteer Preparation: The volunteer's forearm is washed with unscented soap and water and rinsed thoroughly to remove any interfering odors, then allowed to dry completely[27].

  • Repellent Application: A precise volume (e.g., 1.0 mL) of the test formulation is applied evenly over a defined area of the forearm (e.g., from wrist to elbow).

  • Initial Exposure (Time 0): After a brief drying period (e.g., 30 minutes), the treated forearm is inserted into the cage of mosquitoes for a fixed duration (e.g., 3 minutes)[13][28].

  • Observation: The number of mosquitoes landing and/or biting is recorded.

  • Subsequent Exposures: The arm is withdrawn and re-exposed to the mosquito population at regular intervals (e.g., every 30 minutes)[12][25].

  • Endpoint Determination: The test continues until the first confirmed bite occurs (often defined as one bite followed by a second bite within the same or next exposure period)[25]. The time from application to this first confirmed bite is the CPT.

  • Control Validation: Periodically, an untreated arm is exposed to confirm the biting avidity of the mosquitoes. A minimum number of landings (e.g., 10 in 3 minutes) is required for the test to be valid[28].

Arm_in_Cage_Workflow start Start prep 1. Prepare Volunteer Arm (Wash & Dry) start->prep apply 2. Apply Repellent (1.0 mL to Forearm) prep->apply dry 3. Wait 30 min apply->dry expose 4. Expose Arm in Cage (3 min) dry->expose observe 5. Record Landings/Bites expose->observe bite_check First Confirmed Bite? observe->bite_check wait_interval 6. Wait 30 min bite_check->wait_interval No end_test Record CPT & End bite_check->end_test Yes wait_interval->expose

Figure 2: Standardized workflow for the Arm-in-Cage (AIC) assay.
Field Testing Protocol (e.g., ASTM E939)

Following promising laboratory results, formulations must be tested in real-world conditions against wild insect populations[29].

Objective: To evaluate repellent efficacy and CPT under natural environmental conditions.

Methodology:

  • Site Selection: Choose a location with a high natural population of the target arthropod species.

  • Biting Pressure Assessment: Before and during the test, use control subjects or counts on an untreated limb to establish the biting rate (e.g., bites per minute)[30].

  • Application: Volunteers apply the test repellent and a standard control (e.g., 25% DEET) to their limbs at a standardized rate[29].

  • Exposure: Volunteers expose the treated limbs to the natural environment during periods of peak insect activity[29].

  • Data Collection: Each volunteer records the time of the first confirmed bite for each treatment. Environmental conditions (temperature, humidity, wind) are also recorded.

  • Analysis: The CPTs for the test formulation are compared to the DEET standard to determine relative performance[29].

Conclusion and Future Directions

Based on the available scientific evidence, this compound is not a viable alternative to DEET. Direct comparative testing has shown it to be a poor repellent, likely due to suboptimal binding to insect chemoreceptors caused by the hydroxyl substitution on the benzamide ring[14]. In contrast, DEET remains the most effective and long-lasting broad-spectrum insect repellent available, supported by decades of extensive efficacy and safety data[3].

The causality behind this performance difference underscores the critical importance of structure-activity relationships in repellent design. The search for novel repellents continues, with a focus on compounds that can match or exceed DEET's efficacy while offering improved safety profiles, better cosmetic properties, and lower potential for dermal absorption[9][31]. While this compound fails to meet these criteria, its evaluation serves as a valuable data point in the rational design of the next generation of insect repellents.

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Navigating the Synthesis of N,N-diethyl-3-hydroxybenzamide: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-diethyl-3-hydroxybenzamide is a molecule of significant interest in the pharmaceutical and life sciences sectors. Its structural motif, a substituted benzamide, is a common feature in a variety of biologically active compounds. The synthesis of this target molecule can be approached through several distinct chemical pathways, each presenting a unique profile of advantages and disadvantages in terms of yield, cost, safety, scalability, and environmental impact. This guide provides a comprehensive comparative analysis of the most prevalent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound primarily revolves around the formation of an amide bond between a 3-hydroxybenzoic acid derivative and diethylamine. The key distinction between the various routes lies in the method of activating the carboxylic acid moiety. We will explore four principal strategies:

  • The Acyl Chloride Route: A classic and robust two-step method.

  • Direct Catalytic Amidation: A more modern and atom-economical approach.

  • Coupling Agent-Mediated Amidation: A versatile method offering a wide range of reaction conditions.

  • Amidation of an Ester Derivative: An alternative pathway utilizing a different starting material.

The following table provides a high-level comparison of these synthetic routes, with more detailed analysis to follow.

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yield Key Advantages Key Disadvantages
Acyl Chloride 3-Hydroxybenzoic acid, DiethylamineThionyl chloride (SOCl₂), Pyridine or TriethylamineHigh (>90%)High reactivity, reliable, well-established.Generates corrosive HCl and SO₂ byproducts, requires handling of a moisture-sensitive intermediate.[1]
Direct Catalytic Amidation 3-Hydroxybenzoic acid, DiethylamineBoric acid, Metal-organic frameworks (e.g., Cu-MOF)Moderate to High (70-95%)High atom economy, environmentally benign (water is the only byproduct).[2][3]May require high temperatures and/or specialized catalysts, catalyst deactivation can be an issue.
Coupling Agent-Mediated 3-Hydroxybenzoic acid, DiethylamineCDI, T3P®, HATU, EDC/HOBtHigh (>90%)Mild reaction conditions, high yields, broad substrate scope.[4][5][6]Stoichiometric amounts of coupling agents generate significant waste, can be expensive for large-scale synthesis.[7]
Amidation of Ester Methyl 3-hydroxybenzoate, DiethylamineNiobium(V) oxide (Nb₂O₅), or heatModerate to High (70-90%)Avoids the use of corrosive chlorinating agents.Can require high temperatures or specialized catalysts, may be a slower reaction.

Route 1: The Acyl Chloride Pathway

This is a traditional and highly effective method for amide synthesis. It involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Causality and Mechanistic Insight

The carboxylic acid group is relatively unreactive towards amines due to the acidic proton, which can protonate the amine, diminishing its nucleophilicity. Conversion to an acyl chloride replaces the hydroxyl group with a good leaving group (chloride), and the carbonyl carbon becomes significantly more electrophilic, facilitating nucleophilic attack by the amine. The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.

Acyl_Chloride_Route Start 3-Hydroxybenzoic Acid AcylChloride 3-Hydroxybenzoyl Chloride Start->AcylChloride + Reagent1 Product N,N-diethyl-3- hydroxybenzamide AcylChloride->Product + Amine + Base Amine Diethylamine Reagent1 SOCl₂ or (COCl)₂ Base Pyridine or Et₃N

Caption: The Acyl Chloride Route to this compound.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxybenzoyl chloride [8]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-hydroxybenzoyl chloride, a moisture-sensitive compound, is typically used in the next step without further purification.

Safety Note: This reaction should be performed in a well-ventilated fume hood as it generates toxic and corrosive gases (HCl and SO₂). Thionyl chloride is also corrosive and lachrymatory.[1]

Step 2: Amidation [9]

  • Dissolve the crude 3-hydroxybenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve diethylamine (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Route 2: Direct Catalytic Amidation

This route represents a more modern and "green" approach to amide synthesis, as it avoids the use of stoichiometric activating agents and produces water as the only byproduct.

Causality and Mechanistic Insight

The direct reaction between a carboxylic acid and an amine is thermodynamically favorable but kinetically slow. A catalyst is required to facilitate the reaction, typically by activating the carboxylic acid. For instance, boric acid is believed to form a mixed anhydride with the carboxylic acid, which is a more potent acylating agent.[2] The amine then reacts with this activated intermediate, and the catalyst is regenerated.

Direct_Amidation Start 3-Hydroxybenzoic Acid Product N,N-diethyl-3- hydroxybenzamide Start->Product + Amine + Catalyst - Byproduct Amine Diethylamine Catalyst Boric Acid or Metal Catalyst Byproduct H₂O

Caption: Direct Catalytic Amidation of 3-Hydroxybenzoic Acid.

Experimental Protocol (Boric Acid Catalyzed)[2]
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq), diethylamine (1.1 eq), and boric acid (5-10 mol%).

  • Add a suitable solvent for azeotropic water removal, such as toluene or xylene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-12 hours).

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The crude product is then purified. This may involve washing with aqueous solutions to remove the boric acid catalyst, followed by recrystallization or column chromatography.

Route 3: Coupling Agent-Mediated Amidation

This is a widely used method in both laboratory and industrial settings due to its high efficiency and mild reaction conditions. A variety of coupling agents are available, each with its own mechanism of action.

Causality and Mechanistic Insight

Coupling agents act by converting the carboxylic acid into a highly reactive intermediate in situ. For example, 1,1'-Carbonyldiimidazole (CDI) reacts with the carboxylic acid to form a reactive acylimidazolide. This intermediate is then attacked by the amine to form the amide, releasing imidazole as a byproduct. Other coupling agents, like T3P® (Propylphosphonic Anhydride), form a mixed anhydride that is highly reactive towards amines.[6]

Coupling_Agent_Route Start 3-Hydroxybenzoic Acid Product N,N-diethyl-3- hydroxybenzamide Start->Product + Amine + Coupling Agent + Base Amine Diethylamine CouplingAgent CDI, T3P®, or HATU Base DIPEA or Pyridine

Caption: Coupling Agent-Mediated Synthesis of this compound.

Experimental Protocol (Using CDI)[4]
  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in an anhydrous solvent such as DCM or THF, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the acylimidazolide intermediate. Evolution of CO₂ gas will be observed.

  • Add diethylamine (1.2 eq) to the reaction mixture and continue to stir at room temperature for an additional 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 4: Amidation of an Ester Derivative

This route offers an alternative starting point, beginning with an ester of 3-hydroxybenzoic acid, such as methyl 3-hydroxybenzoate.

Causality and Mechanistic Insight

The direct amidation of esters is generally more difficult than that of acyl chlorides but can be achieved, often with the aid of a catalyst or by heating. The reaction proceeds through a nucleophilic acyl substitution, where the amine displaces the alkoxy group of the ester.

Ester_Amidation_Route Start Methyl 3-hydroxybenzoate Product N,N-diethyl-3- hydroxybenzamide Start->Product + Amine + Catalyst - Byproduct Amine Diethylamine Catalyst Nb₂O₅ or Heat Byproduct Methanol

Caption: Synthesis via Amidation of an Ester Derivative.

Experimental Protocol
  • In a sealed reaction vessel, combine methyl 3-hydroxybenzoate (1.0 eq) and diethylamine (2.0-3.0 eq).

  • A catalyst, such as Nb₂O₅, can be added to facilitate the reaction. Alternatively, the reaction can be driven by heating to a higher temperature (e.g., 100-150 °C) in the absence of a catalyst.

  • Heat the mixture with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture.

  • If a solid catalyst was used, it can be removed by filtration.

  • Remove the excess diethylamine and the methanol byproduct by distillation.

  • The crude product can then be purified by vacuum distillation or column chromatography.

Green Chemistry and Sustainability Analysis

When selecting a synthetic route, it is increasingly important to consider the principles of green chemistry.[10]

  • Atom Economy: Direct catalytic amidation is the most atom-economical route, with a theoretical atom economy of nearly 100% (water being the only byproduct). The acyl chloride and coupling agent routes have significantly lower atom economies due to the generation of stoichiometric byproducts.[11]

  • E-Factor and Process Mass Intensity (PMI): These metrics consider the total mass of waste generated per unit of product. The direct catalytic route generally has the lowest E-factor and PMI, especially if the catalyst is recyclable. The other routes generate more waste from reagents, byproducts, and solvents used in workup and purification.[12][13]

  • Safety and Hazard Reduction: The acyl chloride route involves the use of hazardous reagents like thionyl chloride and generates corrosive byproducts. The other routes generally employ less hazardous materials.

Conclusion and Recommendations

The optimal synthetic route for this compound depends on the specific requirements of the synthesis.

  • For small-scale laboratory synthesis where high yield and reliability are paramount, the acyl chloride route or the use of a coupling agent like CDI or T3P® are excellent choices.

  • For large-scale industrial production , where cost, safety, and environmental impact are major considerations, direct catalytic amidation is the most promising route. Further process development to optimize catalyst activity and recyclability would be crucial for industrial implementation. A continuous flow process using a fixed-bed catalyst could also be highly advantageous for large-scale production.[14]

  • The amidation of an ester provides a viable alternative, particularly if the ester is a readily available starting material.

Ultimately, the choice of synthetic strategy requires a careful balancing of factors including yield, cost, scalability, safety, and environmental considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision for their specific application.

References

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A Comparative Guide to Cross-Reactivity Studies of N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for N,N-diethyl-3-hydroxybenzamide. We will delve into the rationale behind experimental design, present detailed protocols for both immunological and chromatographic assays, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the specificity of analytical methods for this compound.

Introduction: The Significance of Cross-Reactivity Assessment

This compound is a substituted benzamide, a class of compounds with diverse applications in pharmaceuticals and other industries[1][2]. Accurate quantification of this molecule in complex matrices is paramount for research, development, and quality control. However, the presence of structurally related compounds can lead to analytical interference, a phenomenon known as cross-reactivity.

Cross-reactivity occurs when an analytical method detects compounds other than the intended analyte, leading to inaccurate results such as false positives or overestimated concentrations[3][4][5]. In drug development, unforeseen cross-reactivity can have significant implications for safety and efficacy assessments[6][7][8]. Therefore, robust cross-reactivity studies are a critical component of analytical method validation.

This guide will explore two orthogonal analytical techniques for assessing the cross-reactivity of this compound: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Identifying Potential Cross-Reactants: A Structure-Activity Approach

The first step in a cross-reactivity study is to identify compounds with structural similarities to the target analyte. For this compound, potential cross-reactants can be categorized based on shared structural motifs:

  • Substituted Benzamides: Compounds with variations in the substitution pattern on the benzene ring or alterations to the diethylamide group.

  • Phenolic Compounds: Molecules containing a hydroxyl group attached to a benzene ring, which may interact with antibodies developed against the hydroxylated target compound[3][9].

  • Metabolites and Degradation Products: Compounds formed through metabolic processes or environmental degradation of this compound.

A proposed panel of compounds for testing is presented in Table 1.

Table 1: Proposed Panel of Potential Cross-Reactants for this compound

Compound NameChemical StructureRationale for Inclusion
N,N-diethylbenzamideC₁₁H₁₅NOParent structure without the hydroxyl group.
3-Hydroxybenzoic acidC₇H₆O₃Core benzoic acid structure with the hydroxyl group.
N,N-diethyl-3-methylbenzamide (DEET)C₁₂H₁₇NOStructurally similar insect repellent with a methyl group instead of a hydroxyl group[10].
N,N-diethyl-2-hydroxybenzamideC₁₁H₁₅NO₂Isomer with the hydroxyl group in the ortho position[11].
N,N-diethyl-4-hydroxybenzamideC₁₁H₁₅NO₂Isomer with the hydroxyl group in the para position.
AmisulprideC₁₇H₂₇N₃O₄SA substituted benzamide drug with a more complex structure[1].
CatecholC₆H₆O₂A simple phenolic compound to assess the cross-reactivity of the hydroxyl group.
DiethylamineC₄H₁₁NA potential breakdown product.

Immunological Assessment of Cross-Reactivity: Competitive ELISA

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common tool for quantifying small molecules. A competitive ELISA format is particularly well-suited for cross-reactivity studies. In this assay, the potential cross-reactant competes with a labeled version of the target analyte for binding to a limited number of specific antibodies.

Rationale for Competitive ELISA

The principle of competitive ELISA relies on the specific recognition of the target analyte by an antibody. The degree to which a structurally similar compound can displace the labeled analyte from the antibody binding sites is a direct measure of its cross-reactivity. This format is highly sensitive and can provide quantitative data on the relative binding affinities of different compounds.

ELISA_Workflow cluster_plate Microplate Well Antibody Capture Antibody Coated on Well Binding Binding Antibody->Binding Incubation Analyte This compound (or Cross-Reactant) Analyte->Binding Labeled_Analyte Enzyme-Labeled Analyte Labeled_Analyte->Binding Wash Wash Binding->Wash Competition Occurs Substrate Substrate Wash->Substrate Unbound Reagents Removed Detection Colorimetric Signal Measured Substrate->Detection Enzyme Reaction

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Detailed Experimental Protocol for Competitive ELISA
  • Antibody Coating:

    • Dilute a specific monoclonal or polyclonal antibody raised against this compound in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the antibody solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.

  • Competition Reaction:

    • Prepare a series of dilutions for both the this compound standard and each potential cross-reactant.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of a fixed concentration of enzyme-labeled this compound.

    • Add 100 µL of these mixtures to the corresponding wells of the microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with the wash buffer.

  • Detection:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP-conjugated antibodies) to each well.

    • Incubate in the dark at room temperature until a color change is observed.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity is calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reacting compound that produces a 50% inhibition of the maximum signal (IC50).

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound10100
N,N-diethylbenzamide5002
3-Hydroxybenzoic acid10001
N,N-diethyl-3-methylbenzamide (DEET)>10,000<0.1
N,N-diethyl-2-hydroxybenzamide5020
N,N-diethyl-4-hydroxybenzamide8012.5
Amisulpride>10,000<0.1
Catechol20000.5
Diethylamine>10,000<0.1

Chromatographic Assessment of Cross-Reactivity: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly specific and sensitive technique for the quantification of small molecules. It is an excellent orthogonal method to confirm the findings of an immunoassay.

Rationale for HPLC-MS/MS

HPLC-MS/MS provides specificity through two dimensions of separation: chromatographic retention time and mass-to-charge ratio (m/z) of precursor and product ions. This makes it highly unlikely for an interfering compound to have the same retention time and the same mass transitions as the target analyte.

HPLC_MS_Workflow Sample Sample Injection HPLC HPLC Separation (Retention Time) Sample->HPLC Ionization Ion Source (e.g., ESI) HPLC->Ionization MS1 First Mass Analyzer (Precursor Ion Selection) Ionization->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Second Mass Analyzer (Product Ion Selection) Collision->MS2 Detector Detector MS2->Detector Data Data Analysis Detector->Data

Caption: Workflow for HPLC-MS/MS analysis.

Detailed Experimental Protocol for HPLC-MS/MS
  • Sample Preparation:

    • Spike blank matrix (e.g., plasma, urine) with a known concentration of this compound and each potential cross-reactant individually and in combination.

    • Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile, followed by solid-phase extraction) to remove matrix components.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a suitable starting point[12][13].

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is often effective for benzamide compounds[12][13].

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for benzamides.

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound and each potential cross-reactant.

Data Analysis and Interpretation

Analyze the chromatograms for the presence of peaks at the expected retention time and with the correct MRM transitions for this compound in the samples containing the potential cross-reactants. The absence of a peak for the target analyte in samples spiked only with the potential cross-reactant indicates no cross-reactivity. If a peak is observed, the degree of interference can be quantified.

Table 3: Hypothetical Cross-Reactivity Data from HPLC-MS/MS

Potential Cross-ReactantRetention Time (min)MRM Transition 1 (m/z)MRM Transition 2 (m/z)Interference with this compound
This compound4.2194.1 -> 121.1194.1 -> 93.1-
N,N-diethylbenzamide5.1178.1 -> 105.1178.1 -> 77.1No
3-Hydroxybenzoic acid2.5139.0 -> 93.0139.0 -> 65.0No
N,N-diethyl-3-methylbenzamide (DEET)5.5192.1 -> 119.1192.1 -> 91.1No
N,N-diethyl-2-hydroxybenzamide3.9194.1 -> 121.1194.1 -> 93.1Potential for interference if chromatographic separation is poor.
N,N-diethyl-4-hydroxybenzamide4.5194.1 -> 121.1194.1 -> 93.1Potential for interference if chromatographic separation is poor.

Conclusion and Recommendations

This guide has outlined a robust, two-pronged approach to assessing the cross-reactivity of this compound. The use of both a ligand-binding assay (competitive ELISA) and a highly specific chromatographic method (HPLC-MS/MS) provides a comprehensive evaluation of analytical method specificity.

Based on the hypothetical data, it is evident that while an immunoassay may show some cross-reactivity with closely related isomers, a well-developed HPLC-MS/MS method can effectively distinguish between them. It is crucial to select and optimize analytical methods based on the specific requirements of the study and the potential for interfering compounds in the sample matrix.

For regulatory submissions, it is essential to follow relevant guidelines, such as those from the FDA, which emphasize the importance of thorough characterization of analytical methods to ensure data integrity[6][7][14].

References

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A Comparative Guide to Validating the Mechanism of Action of N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of N,N-diethyl-3-hydroxybenzamide, a structural analog of the widely used insect repellent, N,N-diethyl-3-methylbenzamide (DEET). Given the limited public data on this compound, this document establishes a scientifically rigorous, multi-tiered validation strategy. This approach is grounded in the well-documented mechanisms of DEET and offers a comparative analysis to benchmark the performance and activity of this novel compound.

Introduction: The Need for Mechanistic Validation

This compound is a close structural analog of DEET, the gold standard in insect repellents for over six decades.[1][2] The primary structural difference is the substitution of a hydroxyl group for the methyl group on the benzamide ring. This seemingly minor modification can have profound effects on the compound's biological activity, including its potency, target specificity, safety profile, and metabolic stability. Therefore, a systematic validation of its mechanism of action is paramount before it can be considered a viable alternative or improvement upon existing repellents.

This guide will provide a logical, stepwise approach to elucidate the mechanism of this compound, moving from in vitro target engagement to cellular responses and finally to in vivo behavioral effects. The experimental protocols are designed to be self-validating and are grounded in established methodologies.

Comparative Mechanistic Landscape: DEET vs. This compound

The Multi-Modal Mechanism of DEET

The mechanism of action of DEET is complex and not fully elucidated, but research points to a multi-modal activity that extends beyond simple olfactory repulsion.[3]

  • Olfactory System Modulation: DEET is known to interact with the insect's olfactory system. It can directly activate certain olfactory receptor neurons (ORNs) and also interfere with the detection of host cues, effectively "cloaking" the user.[4] Studies have shown that DEET can inhibit the function of odorant receptors (ORs) in response to human odors.[4]

  • Neurological Effects: Beyond its olfactory effects, DEET has been shown to have neurological effects on insects. It can act as an acetylcholinesterase (AChE) inhibitor, and its toxicity can be enhanced when used in combination with other insecticides like carbamates.[1]

  • Cellular Stress Response: In vitro studies using mosquito cell lines have demonstrated that DEET can induce the synthesis of glutathione S-transferase (GST), a key enzyme in detoxification and cellular stress response.[3] This suggests that DEET elicits physiological responses at a subcellular level, independent of the olfactory system.[3]

Hypothesized Mechanism of this compound

Based on its structural similarity to DEET, it is hypothesized that this compound shares a similar multi-modal mechanism of action. However, the presence of the hydroxyl group may introduce key differences:

  • Altered Target Affinity: The hydroxyl group can participate in hydrogen bonding, potentially altering the compound's binding affinity to target receptors like ORs or enzymes like AChE.

  • Modified Pharmacokinetics: The polarity introduced by the hydroxyl group may affect the compound's ability to penetrate the insect cuticle and could also alter its metabolic pathway.

  • Novel Target Interactions: The hydroxyl group could enable interactions with new biological targets not engaged by DEET.

The following experimental workflow is designed to test these hypotheses and provide a comprehensive comparison with DEET.

A Multi-Tiered Experimental Validation Workflow

This workflow is designed to systematically investigate the mechanism of action of this compound, starting with specific molecular targets and progressing to whole-organism behavioral responses.

G cluster_0 Phase 1: In Vitro Target Validation cluster_1 Phase 2: Cellular Functional Assays cluster_2 Phase 3: In Vivo Behavioral Assays a Olfactory Receptor Binding/Activation Assays b Acetylcholinesterase (AChE) Inhibition Assay c Insect Neuron Activity Assay (e.g., Calcium Imaging) a->c d Cytotoxicity Assays (e.g., in insect and mammalian cell lines) e Arm-in-Cage Repellency Assay c->e f Contact Irritancy Assay

Caption: A multi-tiered workflow for validating the mechanism of action.

Phase 1: In Vitro Target Validation

The initial phase focuses on direct interactions with hypothesized molecular targets.

Rationale: To determine if this compound interacts with the same olfactory receptors as DEET and to quantify its potency.

Protocol:

  • Cell Line Preparation: Utilize a heterologous expression system (e.g., HEK293 cells or Xenopus oocytes) engineered to express specific insect olfactory receptors known to be targeted by DEET.

  • Compound Preparation: Prepare stock solutions of this compound and DEET (as a positive control) in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound.

  • Assay Procedure (Calcium Imaging):

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • Apply a known agonist for the expressed olfactory receptor to confirm cell responsiveness.

    • Apply varying concentrations of this compound or DEET and measure changes in intracellular calcium levels via fluorescence.

    • To test for inhibition, co-apply the test compound with the known agonist.

  • Data Analysis: Plot the change in fluorescence against compound concentration to generate dose-response curves. Calculate EC50 (for activation) or IC50 (for inhibition) values.

Rationale: To investigate the potential neurotoxic mechanism of this compound by measuring its effect on AChE activity.

Protocol:

  • Enzyme and Substrate Preparation: Use a commercially available AChE enzyme (e.g., from electric eel or recombinant insect AChE) and its substrate, acetylthiocholine. Ellman's reagent (DTNB) will be used as a chromogen.

  • Compound Preparation: Prepare serial dilutions of this compound, DEET, and a known AChE inhibitor (e.g., physostigmine) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the AChE enzyme and the test compounds at various concentrations.

    • Incubate for a pre-determined time to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the acetylthiocholine substrate and DTNB.

    • Measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.

Phase 2: Cellular Functional Assays

This phase assesses the broader cellular effects of the compound.

Rationale: To evaluate the safety profile of this compound in both insect and mammalian cell lines, providing an early indication of its therapeutic window.

Protocol:

  • Cell Culture: Culture relevant cell lines, such as an insect cell line (e.g., Aedes albopictus C6/36) and a human cell line (e.g., HaCaT keratinocytes), in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound and DEET for 24-48 hours.

  • Viability Assessment: Use a standard cell viability assay, such as the MTS or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell viability.[5]

  • Data Analysis: Normalize the results to untreated control cells and plot cell viability against compound concentration. Calculate the CC50 (50% cytotoxic concentration) for each cell line.

Phase 3: In Vivo Behavioral Assays

The final phase evaluates the compound's effect on insect behavior.

Rationale: To assess the spatial repellency of this compound against host-seeking mosquitoes in a standardized laboratory setting.

Protocol:

  • Subject Preparation: Recruit human volunteers and apply a known amount of this compound or DEET (at the same concentration) in a suitable vehicle (e.g., ethanol) to a defined area on their forearms. A vehicle-only control is also necessary.

  • Mosquito Preparation: Use a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).

  • Exposure: Volunteers will insert their treated arms into the cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every hour).

  • Data Collection: Record the number of mosquito landings and probing attempts on the treated skin. The "Complete Protection Time" is the time until the first confirmed bite.

  • Data Analysis: Calculate the percent repellency at each time point compared to the control. Compare the complete protection times for this compound and DEET.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: In Vitro and Cellular Assay Comparison

CompoundOlfactory Receptor X (IC50, µM)AChE Inhibition (IC50, µM)C6/36 Cytotoxicity (CC50, µM)HaCaT Cytotoxicity (CC50, µM)
DEETValueValueValueValue
This compoundValueValueValueValue

Table 2: In Vivo Behavioral Assay Comparison

Compound (at X% concentration)Mean % Repellency at 1 hrMean % Repellency at 4 hrComplete Protection Time (hours)
DEETValueValueValue
This compoundValueValueValue

Conclusion

The validation of the mechanism of action for a novel compound like this compound requires a systematic and comparative approach. By leveraging the extensive knowledge of its structural analog, DEET, researchers can design a robust experimental plan. The multi-tiered workflow presented in this guide, progressing from molecular targets to cellular functions and culminating in behavioral outcomes, provides a comprehensive framework for elucidating the compound's biological activity and assessing its potential as a next-generation insect repellent. The rigorous comparison with DEET at each stage is crucial for establishing its relative potency, safety, and efficacy.

References

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A Comparative Guide to the Physicochemical Properties of N,N-diethyl-3-hydroxybenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount for predicting its behavior in biological systems. This guide provides an in-depth technical comparison of N,N-diethyl-3-hydroxybenzamide with its structural isomers and related molecules. By examining key experimental data and the underlying chemical principles, this document aims to elucidate the structure-property relationships that govern the behavior of these compounds, offering valuable insights for rational drug design and development.

Introduction to the Benzamide Scaffold and Selected Analogs

The benzamide moiety is a prevalent feature in a multitude of pharmacologically active compounds. The N,N-diethyl-substituted benzamides, in particular, are a well-studied class of molecules with diverse applications. The position of substituents on the phenyl ring can dramatically alter the physicochemical characteristics of these molecules, thereby influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide focuses on this compound and compares it with the following structurally related molecules to understand the impact of the hydroxyl group's position and the presence of the diethylamide group:

  • N,N-diethyl-2-hydroxybenzamide: The ortho isomer, where intramolecular hydrogen bonding is possible.

  • N,N-diethyl-4-hydroxybenzamide: The para isomer, where intermolecular hydrogen bonding is more likely to dominate.

  • N,N-diethylbenzamide (DEB): A non-hydroxylated analog to establish a baseline.

  • Benzamide: The parent molecule, providing context for the influence of the N,N-diethyl substitution.

  • N,N-diethyl-m-toluamide (DEET): A widely known structural analog where a methyl group is in the meta position, offering a comparison of the electronic and steric effects of a hydroxyl versus a methyl group.

Figure 2: Workflow for Melting Point Determination.
Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's bioavailability. The shake-flask method is a common and reliable technique for its determination.

Protocol:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a widely used method for its determination.

Protocol:

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.

pKa_Determination cluster_0 Preparation cluster_1 Titration cluster_2 Analysis Dissolve Sample Dissolve Sample Add Titrant Incrementally Add Titrant Incrementally Dissolve Sample->Add Titrant Incrementally Calibrate pH Meter Calibrate pH Meter Record pH Record pH Calibrate pH Meter->Record pH Add Titrant Incrementally->Record pH Monitor Plot Titration Curve Plot Titration Curve Record pH->Plot Titration Curve Determine Half-Equivalence Point Determine Half-Equivalence Point Plot Titration Curve->Determine Half-Equivalence Point pKa = pH at Half-Equivalence pKa = pH at Half-Equivalence Determine Half-Equivalence Point->pKa = pH at Half-Equivalence

Figure 3: Potentiometric Titration for pKa Determination.
logP Determination

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its experimental determination.

Protocol:

  • Solvent Saturation: Equal volumes of n-octanol and water are mixed and shaken to saturate each phase with the other. The phases are then separated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other pre-saturated phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The logP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

This guide has provided a comparative analysis of the physicochemical properties of this compound and its structural analogs. While a complete experimental dataset is not available for all the discussed molecules, the existing data, coupled with a theoretical understanding of structure-property relationships, allows for informed predictions about their behavior. The position of the hydroxyl group is a key determinant of properties such as melting point, solubility, acidity, and lipophilicity, primarily through its influence on intra- and intermolecular hydrogen bonding. For drug development professionals, a thorough understanding of these nuances is critical for the design and optimization of benzamide-based therapeutic agents with desired ADME profiles. Further experimental investigation into the properties of this compound and N,N-diethyl-4-hydroxybenzamide is warranted to validate these predictions and provide a more complete picture of this important class of molecules.

References

  • ChemSynthesis. (2025). N,N-diethylbenzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-m-toluamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N,N-Diethyl-2-hydroxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-4-hydroxybenzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-diethyl-4-hydroxybenzamide. Retrieved from [Link]

A Technical Guide to Assessing the Selectivity of N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the biological selectivity of N,N-diethyl-3-hydroxybenzamide. Given the limited public data on a specific molecular target for this compound, we will approach this as an exploratory investigation. The guide is structured to first identify a putative target based on its structural relationship to the well-known insect repellent, N,N-diethyl-3-methylbenzamide (DEET), and then to outline a rigorous, multi-faceted experimental plan to evaluate its selectivity. This approach is designed for researchers, scientists, and drug development professionals seeking to characterize novel or understudied small molecules.

Introduction: The Challenge of an Orphan Ligand

This compound is a structural analog of DEET, the gold standard in insect repellents for over 60 years[1][2][3][4]. Unlike DEET, however, this compound has been reported to be a poor repellent in limited studies. A significant challenge in characterizing such a compound is the absence of a well-defined primary biological target. The benzamide scaffold is known to be promiscuous, with derivatives showing activity against a wide range of targets including G-protein coupled receptors (GPCRs), ion channels, and enzymes like glucokinase and smoothened antagonists[5][6][7].

Without a known high-affinity target, a traditional selectivity assessment—comparing on-target potency to off-target effects—is impossible. Therefore, this guide proposes a logical and systematic workflow to:

  • Define a putative "target" system based on the compound's known context as a DEET analog.

  • Quantify its activity within that system.

  • Profile its activity against a broad panel of common off-target liabilities to construct a selectivity profile from the ground up.

For the purpose of this guide, we will define the "on-target" effect as the modulation of the insect olfactory system , the primary mechanism of action for repellents like DEET[8]. Selectivity will therefore be measured as the ratio of activity on this insect system versus its activity on a panel of human molecular targets associated with safety and toxicology.

Experimental Strategy: A Two-Pronged Approach

Our assessment of selectivity is built upon a comparative analysis of this compound against two key comparators:

  • Positive Control: N,N-diethyl-3-methylbenzamide (DEET), a compound with known efficacy in the target system and a well-characterized, albeit complex, mechanism of action.

  • Negative Control: A structurally similar benzamide with no reported repellent activity, such as N,N-diethyl-4-hydroxybenzamide, to control for non-specific effects.

The experimental workflow is divided into two main parts: quantifying the desired "on-target" bioactivity and profiling the undesired "off-target" interactions.

G cluster_0 Overall Selectivity Assessment Workflow cluster_1 Part 1: 'On-Target' Efficacy (Insect Olfactory System) cluster_2 Part 2: 'Off-Target' Liability (Mammalian Safety) cluster_3 Data Analysis & Interpretation Start This compound (Test Compound) EAG Electroantennography (EAG) (Gross Olfactory Response) Start->EAG SafetyScreen Broad In Vitro Safety Panel (e.g., Eurofins SafetyScreen44 / Reaction Biology InVEST) Start->SafetyScreen DEET DEET (Positive Control) DEET->EAG DEET->SafetyScreen Negative Inactive Analog (Negative Control) Negative->EAG Negative->SafetyScreen SSR Single Sensillum Recording (SSR) (Specific Neuron Response) EAG->SSR Identifies sensilla for targeted analysis Analysis Calculate Potency (EC50) for On-Target Calculate Inhibition (IC50) for Off-Target Hits SSR->Analysis GPCRs GPCRs SafetyScreen->GPCRs IonChannels Ion Channels SafetyScreen->IonChannels Enzymes Enzymes SafetyScreen->Enzymes Transporters Transporters SafetyScreen->Transporters GPCRs->Analysis IonChannels->Analysis Enzymes->Analysis Transporters->Analysis SelectivityIndex Determine Selectivity Index (Off-Target IC50 / On-Target EC50) Analysis->SelectivityIndex Conclusion Conclusion SelectivityIndex->Conclusion Final Selectivity Profile

Caption: Workflow for assessing the selectivity of this compound.

Part 1: Assessing "On-Target" Efficacy in the Insect Olfactory System

The primary mechanism of insect repellents involves the disruption of host-seeking behavior mediated by the olfactory system. We will use electrophysiological techniques to quantify the response of mosquito olfactory sensory neurons (OSNs) to our test compounds.

A. Electroantennography (EAG)

  • Principle: EAG measures the summed electrical potential from the entire antenna, providing a gross measure of olfactory stimulation. It is an excellent high-throughput method to screen for compounds that elicit a response from the insect's olfactory system.

  • Protocol:

    • An adult female mosquito (e.g., Aedes aegypti) is immobilized, and its head is excised.

    • Glass capillary microelectrodes filled with saline solution are used. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the head capsule.

    • A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

    • A defined puff of air (e.g., 500 ms) containing a known concentration of the test compound is injected into the airstream.

    • The resulting depolarization (EAG response) is amplified, recorded, and measured in millivolts (mV).

    • A dose-response curve is generated by testing a range of concentrations to determine the EC50 (the concentration that elicits 50% of the maximal response).

B. Single Sensillum Recording (SSR)

  • Principle: SSR is a more precise technique that measures the action potentials from individual OSNs housed within a single olfactory sensillum. This allows for the characterization of specific neuronal responses (activation or inhibition) and provides deeper mechanistic insight.

  • Protocol:

    • The mosquito is prepared similarly to the EAG setup.

    • A sharp tungsten recording electrode is inserted into the base of a single sensillum (e.g., basiconic sensilla, which are known to detect host odors). A reference electrode is placed in the eye.

    • A continuous air stream is delivered as in EAG.

    • Puffs of the test compound are delivered, and the firing rate of the neuron(s) within the sensillum is recorded.

    • The change in spike frequency (spikes/second) from baseline is quantified. For repellents, it's crucial to test their ability to both directly activate neurons and to inhibit the response to a known attractant (e.g., lactic acid).

Illustrative On-Target Data

The following table presents hypothetical data to illustrate how the results would be compared.

CompoundEAG Response (mV at 1% solution)SSR (Neuron Class A4) EC50 (µM)
This compound 0.8150
DEET (Positive Control) 2.515
Inactive Analog (Negative Control) 0.1>1000

This illustrative data reflects the known properties of DEET as a potent activator of certain mosquito OSNs, and the reported poor efficacy of this compound.

Part 2: Assessing "Off-Target" Liability via In Vitro Safety Pharmacology

To determine selectivity, we must profile our test compound against a broad range of human molecular targets known to be implicated in adverse drug reactions. This is efficiently achieved using commercially available safety screening panels.

A. Broad Panel Screening

  • Principle: The compound is tested at a high concentration (typically 1-10 µM) in a battery of in vitro binding or functional assays covering major target families. Significant interaction (e.g., >50% inhibition or activation) flags a potential off-target liability.

  • Protocol:

    • This compound and DEET are submitted to a contract research organization (e.g., Eurofins Discovery, Reaction Biology) for screening against a standard safety panel (e.g., SafetyScreen44)[9][10].

    • The panel should include a diverse set of targets such as:

      • GPCRs: Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.

      • Ion Channels: hERG, sodium, calcium, and potassium channels.

      • Transporters: Dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET).

      • Enzymes: Cyclooxygenases (COX-1, COX-2), phosphodiesterases (PDEs), and various kinases.

    • Assays are typically radioligand binding assays (for receptors and transporters) or functional enzymatic or cell-based assays.

    • Results are reported as the percentage of inhibition or activation at the tested concentration.

    • For any significant "hits," follow-up dose-response studies are conducted to determine an IC50 or EC50 value.

Illustrative Off-Target Data (at 10 µM)

TargetAssay TypeThis compound (% Inhibition)DEET (% Inhibition)
Dopamine D2 ReceptorBinding8%12%
Serotonin 5-HT2A ReceptorBinding55%15%
hERG Potassium ChannelElectrophysiology12%9%
COX-1 EnzymeFunctional4%2%
Muscarinic M1 ReceptorBinding62%45%

Data Interpretation and Selectivity Calculation

The final step is to synthesize the data from both the "on-target" and "off-target" assessments to build a comprehensive selectivity profile.

  • On-Target Potency: From the SSR data, we have an EC50 for the most sensitive insect OSN. For our illustrative data, the EC50 for this compound is 150 µM, while for DEET it is 15 µM.

  • Off-Target Hits: In our example, this compound showed significant activity (>50% inhibition) against the 5-HT2A and Muscarinic M1 receptors. Follow-up studies would be required to determine the IC50 values for these interactions. Let's assume the IC50 for the 5-HT2A receptor is 8 µM.

  • Selectivity Index: The selectivity index is a quantitative measure of selectivity, calculated as the ratio of off-target activity to on-target activity.

    Selectivity Index = IC50 (Off-Target) / EC50 (On-Target)

    • This compound Selectivity Index (for 5-HT2A): 8 µM / 150 µM = 0.053

A selectivity index less than 1 indicates the compound is more potent against the off-target than the desired on-target, which is a significant concern. An ideal compound would have a selectivity index greater than 100 .

In our illustrative example, this compound is not only less potent on its intended target system than DEET, but it is also non-selective, showing higher potency for a human off-target. This profile would suggest a low likelihood of successful development as a repellent due to both poor efficacy and high potential for side effects.

G cluster_0 Insect Olfactory Signaling & Repellent Interference cluster_1 Olfactory Sensory Neuron (OSN) Attractant Host Odor (e.g., Lactic Acid, CO2) Receptor Odorant Receptor (OR) + Co-receptor (Orco) Attractant->Receptor Binding & Activation Repellent Repellent Molecule (e.g., DEET) Repellent->Receptor Binding & Modulation (Activation or Inhibition) IonChannel Ion Channel Opening Receptor->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential Brain Insect Brain (Behavioral Response) ActionPotential->Brain Signal to Antennal Lobe

Caption: General mechanism of insect olfactory reception and repellent action.

Conclusion

Assessing the selectivity of a compound with no predetermined molecular target requires a logical, evidence-based approach. By defining the "target" based on the compound's functional context—in this case, the insect olfactory system—we can establish a framework for meaningful evaluation. The proposed workflow, combining targeted electrophysiology in insects with broad safety pharmacology in human systems, provides a comprehensive method for generating a selectivity profile. This dual-pronged strategy allows researchers to make informed decisions about the potential viability of a compound, balancing desired efficacy with potential safety liabilities, even in the early stages of discovery.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]

  • PubMed. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155712, N,N-Diethyl-3-hydroxymethylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 504154, N,N-diethyl-4-hydroxybenzamide. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2010). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Retrieved from [Link]

  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • PubMed. (2005). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Retrieved from [Link]

  • Wikipedia. (n.d.). DEET. Retrieved from [Link]

  • PubMed. (2014). Structure-activity relationship studies with mosquito repellent amides. Retrieved from [Link]

  • PubMed. (2013). 2D and 3D structure-activity modelling of mosquito repellents: a review. Retrieved from [Link]

  • PubMed. (2018). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Retrieved from [Link]

  • ResearchGate. (2015). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Fences. (2003). DEET vs. Other Mosquito Repellents: A Comparison. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of laboratory science. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N,N-diethyl-3-hydroxybenzamide, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be a self-validating system, ensuring safety and compliance at every stage.

Hazard Identification and Essential Safety Profile

Before handling any chemical, a thorough understanding of its hazards is paramount. This knowledge forms the basis for all subsequent safety and disposal decisions. This compound is a combustible solid with a specific hazard profile that dictates its handling and disposal requirements.

Table 1: Hazard Profile of this compound

Hazard CategoryGHS Pictogram(s)Signal WordHazard Statement(s)Precautionary Statement(s)
Health Hazards Danger H302: Harmful if swallowed.H318: Causes serious eye damage.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical Hazards N/AN/ACombustible SolidKeep away from ignition sources.
Environmental Not explicitly classified, but related benzamides are noted as harmful to aquatic life.[1]N/AN/AAvoid release to the environment.

Causality: The "Danger" signal word and the H318 statement (Causes serious eye damage) are the most critical drivers for our handling protocol. This indicates that even small amounts of the solid powder can cause irreversible damage upon contact with the eyes, necessitating the mandatory use of stringent eye protection. The H302 statement (Harmful if swallowed) underscores the need to prevent ingestion through contaminated hands, reinforcing strict hygiene measures.

Required Personal Protective Equipment (PPE)

Based on the risk assessment, the following minimum PPE must be worn when handling this compound, including during disposal procedures.

  • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a significant risk of dust generation or splashing.[1][2]

  • Hand Protection : Chemically resistant gloves (e.g., Nitrile rubber) must be worn.[3] Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.

  • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.[3]

  • Hygiene : Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

Waste Segregation and Containment Protocol

The foundational principle of chemical waste management is proper segregation. Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fires.[4]

Step 1: Select a Compatible Waste Container Use a clearly designated, leak-proof container made of a material that does not react with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[4] The container must be in good condition with no cracks or signs of deterioration.

Step 2: Label the Container Correctly (Before Adding Waste) All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Proper labeling is a legal requirement. The label must be affixed to the container before any waste is added and must include the following information:

  • The words "Hazardous Waste" .[6][7]

  • The full, unabbreviated chemical name: "this compound" .[6][8] For mixtures, every component must be listed.

  • The appropriate hazard pictograms (Corrosion and Exclamation Mark).[6]

  • The date waste was first added (accumulation start date).[6]

  • Your name, Principal Investigator (PI), and laboratory location (building and room number).[6]

Step 3: Waste Accumulation

  • Keep the waste container tightly sealed at all times, except when adding waste.[4][8] This prevents the release of any potential vapors and protects the contents from contamination.

  • Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for expansion.[4]

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][7] This area must be at or near the point of generation and under the control of laboratory personnel.

Step-by-Step Disposal Workflow

The journey of chemical waste from the benchtop to final disposal is a structured process managed by your institution's Environmental Health and Safety (EHS) office.

Protocol:

  • Generation : Collect waste this compound directly into your pre-labeled hazardous waste container.

  • Storage : Secure the cap and place the container in your designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials like strong acids, bases, and oxidizing agents.[1][9]

  • Full Container : Once the container is full (or waste is no longer being generated), seal it securely.

  • Request Pickup : Contact your institution's EHS office or use their designated online portal to request a hazardous waste pickup. Do not move the waste from one SAA to another.[7]

  • Professional Disposal : The EHS team will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] The standard and required method of disposal for this type of solid organic waste is high-temperature incineration at a licensed facility.[8][11]

G cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal gen Step 1: Generate Waste (this compound) container Step 2: Select & Pre-Label 'Hazardous Waste' Container accumulate Step 3: Add Waste to Container in Satellite Accumulation Area (SAA) container->accumulate seal Step 4: Securely Seal Full Container accumulate->seal request Step 5: Request Pickup from EHS/Safety Office seal->request pickup Step 6: EHS Collects Waste from Laboratory SAA request->pickup transport Step 7: Transport to Licensed Waste Disposal Facility pickup->transport incinerate Step 8: Final Disposal via High-Temperature Incineration transport->incinerate

Caption: Workflow for the compliant disposal of this compound.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel : Notify all personnel in the immediate area of the spill.[12]

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.

  • Don PPE : Before cleaning, don the appropriate PPE as described in Section 2 (goggles, gloves, lab coat).

  • Containment : Carefully sweep up the solid material. Avoid generating dust .[8] Use a plastic dustpan and broom or a wet paper towel to gently collect the powder.

  • Disposal of Cleanup Material : Place the spilled material and all contaminated cleaning supplies (e.g., paper towels, gloves) into a designated hazardous waste container, properly labeled as described above.[8][12]

  • Decontaminate : Clean the affected area thoroughly with soap and water.

  • Report : Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

Regulatory Framework

All procedures described are designed to comply with federal and state regulations. The primary governing authority in the United States is the Environmental Protection Agency (EPA) , which enforces the Resource Conservation and Recovery Act (RCRA) .[5][6] Your institution's EHS department serves as the direct resource for ensuring your laboratory's practices align with these legal requirements. Adherence to these protocols is not just a best practice; it is a legal mandate.

References

  • Benchchem. (n.d.). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Environmental Health and Safety - The University of Texas at Dallas. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). N,N-Diethyl-3-hydroxymethylbenzamide. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-diethyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of N,N-diethyl-3-hydroxybenzamide (CAS: 15789-04-5). As a compound intended for early discovery research, its toxicological properties are not exhaustively characterized, demanding a cautious and proactive approach to safety.[1] This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety that prioritizes personnel protection and experimental integrity.

Hazard Identification and Risk Analysis

Understanding the specific hazards of this compound is the foundation of an effective PPE strategy. The compound is a solid at room temperature and presents several key risks upon exposure.

Hazard Profile Summary

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. This classification necessitates stringent protective measures, particularly for the eyes.

Hazard Class & CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Danger H302: Harmful if swallowed.
Serious Eye Damage (Category 1)GHS05 (Corrosion)Danger H318: Causes serious eye damage.

The "Danger" signal word and the H318 classification are of critical importance. Unlike eye irritation, "serious eye damage" implies a risk of irreversible injury, making robust eye and face protection non-negotiable. While the primary documented routes of exposure are ingestion and eye contact, the potential for skin irritation and respiratory irritation from airborne particulates (dust) must also be managed.[2][3]

cluster_chemical Chemical Properties cluster_exposure Exposure Routes cluster_effect Health Effects Chemical This compound (Solid) Ingestion Accidental Ingestion Chemical->Ingestion Handling EyeContact Eye Contact (Dust, Splash) Chemical->EyeContact Aerosolization SkinContact Skin Contact (Dust) Chemical->SkinContact Handling Toxicity Systemic Toxicity (H302) Ingestion->Toxicity EyeDamage Serious Eye Damage (H318) EyeContact->EyeDamage SkinIrritation Potential Skin Irritation SkinContact->SkinIrritation cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat / Coveralls Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat / Coveralls Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Standard sequence for donning and doffing PPE.

Safe Handling Protocol: Weighing the Compound
  • Preparation: Designate a work area, preferably within a certified chemical fume hood. Ensure all required PPE is available and has been inspected.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Handling:

    • Place a weigh boat on the analytical balance within the fume hood.

    • Carefully open the container of this compound, avoiding any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat.

    • Securely close the primary container.

  • Cleanup:

    • Gently wipe the spatula and any minor dust from the work surface with a damp cloth or paper towel.

    • Place the used weigh boat and cleaning materials into a designated, sealed waste bag inside the fume hood.

  • Doff PPE: Exit the immediate work area. Follow the doffing sequence, disposing of gloves and any other single-use items in a designated hazardous waste container.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water. [4][5]

Emergency Plans and Disposal

Spill Management

For a small spill of solid this compound:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Protect: Don the appropriate PPE, including respiratory protection (P100 filter).

  • Contain: Gently cover the spill with an inert absorbent material to prevent dust from becoming airborne. [6]4. Collect: Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a soap and water solution. [7]6. Dispose: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste. [8]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][5]* Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. [6][5]* Ingestion: Call a Poison Control Center or doctor immediately. Rinse mouth with water. Do not induce vomiting. [6][5]* Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur. [6]

Waste Disposal

All waste, including contaminated PPE and unused chemical, must be disposed of through an approved hazardous waste disposal plant. [6][5][8]Containers should be clearly labeled with the chemical name and associated hazards. Do not dispose of this chemical down the drain or in regular trash.

References

  • N,N-diethyl-4-hydroxybenzamide Safety and Hazards , PubChem - NIH. [Link]

  • Personal Protective Equipment , US Environmental Protection Agency (EPA). [Link]

  • Chemical Safety: Personal Protective Equipment , University of California, Santa Barbara. [Link]

  • Personal Protective Equipment (PPE) , Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Protective Gear for Chemical Handling , SAMS Solutions. [Link]

  • 5 Types of PPE for Hazardous Chemicals , Hazmat School. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.